molecular formula N2O2 B1232715 Dioxohydrazine CAS No. 16824-89-8

Dioxohydrazine

Cat. No.: B1232715
CAS No.: 16824-89-8
M. Wt: 60.013 g/mol
InChI Key: AZLYZRGJCVQKKK-UHFFFAOYSA-N
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Description

Dioxohydrazine is a nitrogen oxide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-oxonitrous amide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/N2O2/c3-1-2-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLYZRGJCVQKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(=O)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

60.013 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16824-89-8
Record name Dinitrogen dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016824898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DINITROGEN DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6TX5AE4Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dioxohydrazine: A Comprehensive Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxohydrazine (N₂H₂O₂), also known as N-oxonitrous amide, is an inorganic compound with the molecular formula N₂O₂.[1][2] While its direct applications in drug development are not established, understanding the physicochemical properties of nitrogen-containing compounds is crucial for medicinal chemistry and materials science. This technical guide provides a detailed overview of the known physical and structural properties of this compound, drawing from both experimental and computational data. Given the compound's apparent instability, many of its bulk physical properties are predicted through computational methods.[3][4]

Molecular and Structural Properties

This compound is the most stable isomer of N₂O₂ and exists in a planar, cis-configuration.[4] This arrangement, belonging to the C₂v point group symmetry, features the two oxygen atoms on the same side of the nitrogen-nitrogen bond.[4] This geometry is a key determinant of its reactivity and intermolecular interactions.

A summary of its structural and identification properties is presented in Table 1.

Table 1: Identification and Structural Properties of this compound

PropertyValueReference
IUPAC Name N-oxonitrous amide[5]
CAS Number 16824-89-8[1][5]
Molecular Formula N₂O₂[1][5]
Molecular Weight 60.013 g/mol [1][5]
Canonical SMILES O=NN=O[1]
InChI Key AZLYZRGJCVQKKK-UHFFFAOYSA-N[1]
Symmetry C₂v[4]
Geometry Planar, cis-configuration[4]
O-N Bond Length 1.15 Å[4]
N-N Bond Length 2.33 Å[4]
O=N-N Bond Angle 95°[4]

Physicochemical Data

The bulk physical properties of this compound, such as melting and boiling points, have not been extensively determined experimentally, likely due to its instability. The available data, therefore, relies heavily on computational predictions. These predicted values provide valuable estimates for the behavior of this compound in various environments.

Table 2: Predicted Physical Properties of this compound

PropertyPredicted ValueReference
Density 1.7 ± 0.1 g/cm³[3]
Refractive Index 1.495[3]
Topological Polar Surface Area 58.9 Ų[1][5]
XLogP3-AA -0.6[5]
Enthalpy of Formation (ΔfH° at 298.15 K) 171.18 ± 0.14 kJ/mol[6]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not detailed in the available literature, standard methodologies would be employed for the determination of its physical properties, with special considerations for its potential instability.

Melting Point Determination

The melting point of a stable, solid form of this compound would typically be determined using either the capillary method or differential scanning calorimetry (DSC).

  • Capillary Method: A small, powdered sample of the compound is packed into a thin-walled capillary tube. The tube is then heated in a calibrated apparatus, and the temperature range over which the substance melts is observed and recorded.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition on the DSC thermogram.

Boiling Point Determination

For a stable, liquid form of this compound, the boiling point would be determined at a specific pressure.

  • Distillation Method: The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid turns into a vapor is recorded as the boiling point.

  • Siwoloboff Method: This micro-method involves placing a small amount of the substance in a test tube with an inverted capillary tube. The setup is heated, and the temperature at which a continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid just begins to enter the capillary, is taken as the boiling point.

Solubility Determination

The solubility of this compound in various solvents would be determined to understand its behavior in different chemical environments.

  • Equilibrium Solubility Method: An excess amount of the compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The solution is then filtered, and the concentration of the dissolved compound is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Density Determination

The density of a stable form of this compound would be measured using standard laboratory techniques.

  • Pycnometry: A pycnometer, a flask with a specific volume, is weighed empty, then filled with the substance, and weighed again. The density is calculated from the mass of the substance and the known volume of the pycnometer.

Computational Workflow for Property Prediction

Given the reliance on computational methods for determining the physical properties of this compound, the following workflow illustrates the typical process.

G cluster_input Input cluster_computation Computational Methods cluster_output Predicted Properties A Molecular Structure (SMILES: O=NN=O) B Quantum Mechanical Calculations (e.g., DFT) A->B C Molecular Dynamics Simulations A->C D Quantitative Structure-Property Relationship (QSPR) Models A->D E Structural Properties (Bond Lengths, Angles, etc.) B->E F Thermodynamic Properties (Enthalpy of Formation, etc.) B->F G Physicochemical Properties (Density, Solubility, etc.) C->G D->G

Caption: Computational workflow for predicting this compound properties.

Signaling Pathways and Biological Activity

There is currently no information available in the scientific literature to suggest that this compound is involved in any biological signaling pathways or possesses any specific biological activity. Its primary interest lies in its fundamental chemical and physical properties as a nitrogen oxide.

Conclusion

This compound is a simple inorganic molecule whose physical properties are primarily understood through computational chemistry due to its inherent instability. The provided data on its structure and predicted physicochemical characteristics serves as a valuable resource for researchers in fields where the behavior of small, reactive nitrogen-containing compounds is of interest. Further experimental investigation, where feasible, would be necessary to validate the computationally derived data and to fully characterize this intriguing molecule.

References

In-Depth Technical Guide to the Chemical Structure and Bonding of Dioxohydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxohydrazine (N₂O₂), a dimer of nitric oxide, is a molecule of significant interest due to its role as a transient species in various chemical and biological systems. This technical guide provides a comprehensive overview of the chemical structure and bonding of the most stable isomer, cis-dioxohydrazine. It consolidates key structural parameters, spectroscopic data, and experimental methodologies for its generation and study, leveraging both experimental findings from matrix isolation spectroscopy and computational analyses. This document aims to serve as a core reference for researchers in chemistry, materials science, and drug development.

Molecular Identification and Properties

This compound is an inorganic compound with the molecular formula N₂O₂.[1] It is most commonly encountered as the cis-isomer, which is the most thermodynamically stable configuration.[1]

PropertyValueSource
Molecular Formula N₂O₂[1]
Molecular Weight 60.013 g/mol [1]
CAS Number 16824-89-8[1]
Canonical SMILES N(=O)N=O[1]
InChI Key AZLYZRGJCVQKKK-UHFFFAOYSA-N[1]

Chemical Structure and Bonding

The most stable form of this compound is the cis-isomer, which possesses a planar structure with C₂v symmetry.[1] The bonding is characterized by a nitrogen-nitrogen single bond and two nitrogen-oxygen double bonds, represented as O=N-N=O. The molecule contains three sigma bonds and two pi bonds.[2]

Molecular Geometry

Computational and experimental studies have elucidated the key geometric parameters of cis-dioxohydrazine. There is some variation in the reported bond lengths in the literature, which may be attributed to the different experimental conditions (e.g., matrix isolation) and computational methods employed.

ParameterValue (Å)Source
O=N Bond Length 1.15[1]
N-N Bond Length 2.33[1]

Note: The N-N bond distance is considerably longer than a typical N-N single bond, which is a subject of ongoing theoretical interest.

Bond Angles

While experimental determination of the bond angles of the transient this compound molecule is challenging, computational studies provide valuable insights into its geometry.

AngleValue (°)Source
O=N-N ~119.2 - 120.3[3] (Calculated for a related anion)

Note: The provided bond angle is based on calculations for the N₂O₂²⁻ anion and is presented as an estimation for the neutral molecule.

Spectroscopic Data

The spectroscopic characterization of this compound has been primarily achieved through infrared spectroscopy of the matrix-isolated species.

Infrared Spectroscopy

Matrix isolation experiments have identified several vibrational frequencies in the infrared spectrum of (NO)₂, corresponding to this compound. The observed absorptions are attributed to different isomers or matrix-site effects.

Wavenumber (cm⁻¹)AssignmentSource
1870Dimer Stretch[2]
1785Dimer Stretch[2]
1764Dimer Stretch[2]

Note: These absorptions were observed in a nitrogen matrix at 15°K.

Raman and NMR Spectroscopy

To date, there is a lack of available experimental Raman and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound in the peer-reviewed literature. This is likely due to the inherent instability of the molecule under conditions typically required for these analytical techniques.

Synthesis and Experimental Protocols

This compound is a reactive and unstable species, and its synthesis and study are typically performed in situ at low temperatures. General synthetic routes include the dimerization of nitric oxide, the chemical reduction of other nitrogen oxides, and the thermal decomposition of certain nitrogen-containing compounds.[1]

Experimental Protocol: Matrix Isolation for Spectroscopic Analysis

This protocol describes a method for the generation and spectroscopic analysis of this compound via matrix isolation, as adapted from published studies.[2]

Objective: To generate and obtain the infrared spectrum of matrix-isolated this compound.

Materials:

  • Nitric oxide (NO) gas (99.5% purity)

  • Nitrogen (N₂) gas (high purity, for matrix)

  • Cryostat with an optical window (e.g., CsI) capable of reaching 15°K

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Gas handling manifold for preparing gas mixtures

  • Vacuum pump

Methodology:

  • Preparation of Gas Mixture: A gas mixture of N₂ and NO is prepared in a ratio of approximately 200:1. This high dilution is crucial for isolating individual NO molecules and subsequent dimers in the matrix.

  • Deposition: The N₂:NO gas mixture is rapidly deposited onto the pre-cooled optical window of the cryostat, maintained at 15°K. The deposition rate should be controlled to ensure the formation of a clear, solid matrix.

  • Initial Spectroscopic Measurement: An initial FTIR spectrum of the deposited matrix is recorded. This spectrum will show absorptions corresponding to monomeric NO.

  • Controlled Annealing (Optional): To promote the dimerization of NO to form this compound, the matrix can be warmed slightly to allow for limited diffusion of the trapped NO molecules. The temperature should be carefully controlled to prevent sublimation of the matrix.

  • Spectroscopic Analysis: FTIR spectra are recorded at various stages. The appearance of new absorption bands at approximately 1870 cm⁻¹, 1785 cm⁻¹, and 1764 cm⁻¹ indicates the formation of this compound dimers.[2]

  • Isotopic Substitution (for confirmation): The experiment can be repeated using isotopically labeled ¹⁵NO to confirm the vibrational assignments. The shifts in the absorption frequencies upon isotopic substitution provide definitive evidence for the presence of N and O atoms in the vibrational modes.

Visualizations

Chemical Structure of cis-Dioxohydrazine

dioxohydrazine_structure N1 N N2 N N1->N2 O1 O N1->O1 O2 O N2->O2

Caption: Chemical structure of cis-dioxohydrazine (O=N-N=O).

Logical Relationship of this compound Formation

formation_pathway cluster_reactants Reactants cluster_process Process cluster_product Product Nitric Oxide (NO) Nitric Oxide (NO) Dimerization Dimerization Nitric Oxide (NO)->Dimerization This compound (N2O2) This compound (N2O2) Dimerization->this compound (N2O2)

Caption: Simplified logical pathway for the formation of this compound.

References

Synthesis of Dioxohydrazines: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dioxohydrazines, more formally known in the scientific literature as N,N'-diacylhydrazines, are a class of organic compounds characterized by a hydrazine (B178648) core substituted with two acyl groups. The general structure is R-C(=O)NH-NHC(=O)-R'. These compounds are of significant interest to the scientific community, particularly in the fields of drug development and organic synthesis, due to their diverse biological activities and their utility as versatile synthetic intermediates.[1] This technical guide provides a detailed overview of the primary synthetic pathways for N,N'-diacylhydrazines, complete with experimental protocols, quantitative data, and visual representations of the reaction workflows.

Core Synthetic Strategies

Several key methodologies have been established for the synthesis of N,N'-diacylhydrazines. These approaches can be broadly categorized into three main routes: the coupling of acyl chlorides and carbohydrazides, the reaction of hydrazine hydrate (B1144303) with carboxylic acids or isocyanates, and the dimerization of carbohydrazides.[2]

1. Oxidative Dimerization of Hydrazides

A prevalent and efficient method for synthesizing symmetrical N,N'-diacylhydrazines is the oxidative dimerization of acid hydrazides. This approach involves the use of various oxidizing agents to facilitate the formation of the N-N bond between two hydrazide molecules. A range of oxidizing agents has been successfully employed for this transformation, including lead tetraacetate, halogens, selenium oxidants, and iodobenzene (B50100) diacetate.[3]

A modern and environmentally conscious variation of this method utilizes Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate), a metal-free and recyclable oxoammonium reagent. This "green" oxidation protocol offers a sustainable alternative to traditional methods that often rely on non-recyclable oxidants. The reaction typically proceeds at room temperature and can be completed within 75 minutes.[4] Computational studies suggest that this oxidation occurs via a polar hydride transfer mechanism.[5]

Experimental Protocol: Green Oxidation of Aromatic Hydrazides using Bobbitt's Salt [4]

  • Materials:

    • Aromatic hydrazide (1.00 equivalent)

    • Acetonitrile (MeCN) (to make a 0.25 M solution)

    • Silica (B1680970) gel (10.0 equivalents)

    • Bobbitt's Salt (1.30 equivalents)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a 100 mL round-bottom flask, add the aromatic hydrazide and acetonitrile.

    • Add silica gel and Bobbitt's Salt to the flask.

    • Stir the reaction mixture for 75 minutes open to the air at room temperature.

    • Filter the mixture through a fritted funnel containing a bed of silica gel.

    • Rinse the solid residue with dichloromethane.

    • Concentrate the filtrate in vacuo.

    • Purify the crude product by chromatography on silica gel (e.g., using a gradient of 10-25% EtOAc/hexanes) to afford the desired N,N'-diacylhydrazine.

2. Acylation of Hydrazine and its Derivatives

The direct acylation of hydrazine or its derivatives with acylating agents such as acyl chlorides or carboxylic acids is a fundamental and widely used method for the preparation of N,N'-diacylhydrazines.[2] This versatile approach allows for the synthesis of both symmetrical and unsymmetrical diacylhydrazines.

In a typical procedure, 3-aminoethyl benzoate (B1203000) and an acyl chloride are dissolved in a suitable solvent like chloroform (B151607) and heated to reflux to produce a 3-acylamino ethyl benzoate intermediate. This intermediate is then reacted with hydrazine hydrate in an alcohol solvent to yield a 3-acylaminobenzoyl hydrazine. Subsequent reaction with a second acyl chloride in a solvent such as tetrahydrofuran (B95107) at room temperature furnishes the final diacylhydrazine derivative.[6]

Table 1: Summary of Yields for Selected N,N'-Diacylhydrazine Syntheses

EntryStarting MaterialReagent(s)ProductYield (%)Reference
1Aromatic HydrazideBobbitt's Salt, Silica GelAromatic Diazene (oxidized diacylhydrazine)85[4]
23-Acylaminobenzoyl HydrazinesAcyl ChloridesDiacylhydrazine DerivativesNot specified[6]
3Benzoic Acid HydrazidesPhosphoryl Chloride1,3,4-Oxadiazole (from diacylhydrazine)Not specified[7]

3. Synthesis of Cyclic Dioxohydrazines (Diacylhydrazines)

Cyclic diacylhydrazines are an important subclass of these molecules and can be synthesized through various strategies. One common approach involves the reductive amination of dicarbonyl compounds with hydrazines, which can be catalyzed by enzymes such as imine reductases (IREDs). This biocatalytic method allows for the formation of cyclic hydrazine structures like pyrazolidines and hexahydropyridazines.[8] The reaction involves two consecutive IRED-catalyzed reduction steps.[8]

Visualization of Synthetic Pathways

To better illustrate the logical flow of the synthetic methodologies described, the following diagrams have been generated using the DOT language.

oxidative_dimerization hydrazide 2 x Acid Hydrazide product N,N'-Diacylhydrazine hydrazide->product Oxidative Coupling oxidant Oxidizing Agent (e.g., Bobbitt's Salt) oxidant->product

Caption: Oxidative Dimerization of Acid Hydrazides.

acylation_pathway cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Second Acylation amino_ester 3-Aminoethyl Benzoate intermediate1 3-Acylamino Ethyl Benzoate amino_ester->intermediate1 acyl_chloride1 Acyl Chloride (R1COCl) acyl_chloride1->intermediate1 intermediate2 3-Acylaminobenzoyl Hydrazine intermediate1->intermediate2 hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->intermediate2 product N,N'-Diacylhydrazine intermediate2->product acyl_chloride2 Acyl Chloride (R2COCl) acyl_chloride2->product

Caption: Multi-step Acylation of Hydrazine Derivatives.

enzymatic_cyclization dicarbonyl Dicarbonyl Compound cyclic_product Cyclic N,N'-Diacylhydrazine dicarbonyl->cyclic_product Reductive Hydrazination hydrazine Hydrazine hydrazine->cyclic_product ired Imine Reductase (IRED) ired->cyclic_product Catalyst

Caption: Enzymatic Synthesis of Cyclic Diacylhydrazines.

The synthesis of N,N'-diacylhydrazines is a well-established field with a variety of reliable methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern (symmetrical vs. unsymmetrical), the availability of starting materials, and considerations for green chemistry principles. The methodologies outlined in this guide, from classic acylation reactions to modern oxidative couplings and biocatalytic cyclizations, provide a robust toolkit for the preparation of these valuable compounds for applications in drug discovery and beyond.

References

Dioxohydrazine (Dinitrogen Dioxide): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16824-89-8 Molecular Formula: N₂O₂

This technical guide provides an in-depth overview of dioxohydrazine, more commonly known as dinitrogen dioxide or the nitric oxide dimer. Aimed at researchers, scientists, and drug development professionals, this document consolidates the current understanding of its chemical properties, synthesis, detection, and its putative role in biological systems. Given the transient nature of dinitrogen dioxide, this guide also explores its relationship with the more extensively studied reactive nitrogen species, nitric oxide (NO) and nitrogen dioxide (NO₂).

Chemical and Physical Properties

This compound is the simplest of the nitrogen oxides and exists in equilibrium with nitric oxide.[1] Its properties are summarized in the table below. The molecule is predicted to have a planar cis-conformation, which is the most stable isomer.[1]

PropertyValueReference(s)
CAS Number 16824-89-8[1]
Molecular Formula N₂O₂[1]
Molecular Weight 60.013 g/mol [2]
IUPAC Name N-oxonitrous amide[2]
Synonyms Dinitrogen dioxide, Nitric oxide dimer, ONNO[1]
Appearance Exists in equilibrium with NO; solid form is colorless[2]
O-N bond distance 1.15 Å[1]
N-N bond distance 2.33 Å[1]
O=N-N angle 95°[1]

Synthesis and Handling

The synthesis of dinitrogen dioxide for laboratory use is intrinsically linked to the generation of nitric oxide, as N₂O₂ exists in equilibrium with its monomer. Laboratory-scale synthesis of nitrogen oxides can be achieved through several methods, which can be adapted for the study of N₂O₂.

Experimental Protocol: Laboratory Synthesis of Nitrogen Oxides

Objective: To generate a stream of nitrogen oxides, including NO and its dimer N₂O₂, for experimental use.

Materials:

  • Concentrated nitric acid (HNO₃)

  • Copper turnings

  • Gas generation flask

  • Gas washing bottle with a suitable drying agent (e.g., anhydrous calcium chloride)

  • Collection vessel (e.g., gas syringe or a cold trap)

  • Fume hood

Procedure:

  • Set up the gas generation apparatus in a well-ventilated fume hood.

  • Place copper turnings in the gas generation flask.

  • Slowly add concentrated nitric acid to the copper turnings. The reaction will produce nitrogen dioxide (NO₂) gas, which is in equilibrium with dinitrogen tetroxide (N₂O₄), and nitric oxide (NO), which will dimerize to N₂O₂ at low temperatures.[3]

  • Pass the generated gas through a drying agent to remove moisture.

  • To isolate N₂O₂, the gas stream can be passed through a cold trap (e.g., cooled with liquid nitrogen) to condense the dimer.

  • Handle all nitrogen oxides with extreme caution due to their toxicity.[4]

Synthesis_Workflow cluster_synthesis Laboratory Synthesis of N₂O₂ Reactants Copper Turnings + Concentrated Nitric Acid Gas_Generation Gas Generation Flask (NO, NO₂ production) Reactants->Gas_Generation Reaction Initiation Drying Gas Drying (Anhydrous CaCl₂) Gas_Generation->Drying Gas Stream Collection Cold Trap (Condensation of N₂O₂) Drying->Collection Dried Gas Product Dinitrogen Dioxide (N₂O₂) Collection->Product

Diagram 1: Workflow for the laboratory synthesis of dinitrogen dioxide.

Detection and Quantification

The detection of the transient N₂O₂ molecule in biological systems is challenging due to its low concentration and short lifetime. Analytical methods are often indirect, relying on the detection of its monomer, NO, or its oxidation products.

Spectroscopic Methods

Photoelectron spectroscopy has been used to study the electronic structure of N₂O₂⁻, providing insights into the neutral N₂O₂ molecule.[5] In biological samples, spectroscopic detection is complicated by the presence of other absorbing species.

Chemiluminescence

Chemiluminescence-based detection is a highly sensitive method for quantifying nitric oxide.[6] This technique can be adapted to infer the presence of N₂O₂ by measuring the release of NO upon its dissociation.

Gas Chromatography (GC)

Gas chromatography can be used for the analysis of nitrous oxide (N₂O), but the analysis of NO and NO₂ is more challenging due to their reactivity.[7] Quantification of N₂O₂ via GC is not a standard method due to its instability.

Detection_Methods cluster_detection Analytical Approaches for N₂O₂ cluster_direct Direct Detection (Challenging) cluster_indirect Indirect Detection N2O2_Sample Sample containing N₂O₂ Spectroscopy Photoelectron Spectroscopy (Structural Insights) N2O2_Sample->Spectroscopy Chemiluminescence Chemiluminescence (Detects dissociated NO) N2O2_Sample->Chemiluminescence GC Gas Chromatography (Detects related N-oxides) N2O2_Sample->GC Mass_Spec Mass Spectrometry (Potential for adduct detection) N2O2_Sample->Mass_Spec

Diagram 2: Overview of analytical methods for dinitrogen dioxide.

Biological Relevance and Potential Roles

Direct evidence for a specific signaling role of N₂O₂ in biological systems is scarce. Its significance is likely as a transient intermediate in the complex chemistry of reactive nitrogen species (RNS).

Formation in Biological Systems

Dinitrogen dioxide can form from the dimerization of nitric oxide, a key signaling molecule produced by nitric oxide synthases (NOS).[2] The formation of N₂O₂ is favored at higher concentrations of NO and lower temperatures.

Reactions with Biomolecules

The reactivity of N₂O₂ is expected to be linked to the formation of other reactive nitrogen species. For instance, N₂O₂ can react with oxygen to form nitrogen dioxide (NO₂), which can then lead to the formation of dinitrogen trioxide (N₂O₃), a potent nitrosating agent.

Reaction with Thiols: Dinitrogen trioxide (formed from the N₂O₂ pathway) is a key intermediate in the S-nitrosation of thiols, a critical post-translational modification that regulates protein function.[8][9]

Biological_Relevance cluster_bio Putative Biological Role of N₂O₂ NO Nitric Oxide (NO) (from NOS) N2O2 Dinitrogen Dioxide (N₂O₂) NO->N2O2 Dimerization N2O2->NO Dissociation NO2 Nitrogen Dioxide (NO₂) N2O2->NO2 + O₂ O2 Oxygen (O₂) N2O3 Dinitrogen Trioxide (N₂O₃) NO2->N2O3 + NO SNO S-Nitrosothiol (R-SNO) N2O3->SNO + R-SH Thiol Thiol (R-SH) Thiol->SNO Protein_Function Modulation of Protein Function SNO->Protein_Function

Diagram 3: Potential pathway for N₂O₂-mediated S-nitrosation of thiols.

Toxicology

The toxicology of dinitrogen dioxide itself has not been extensively studied, likely due to its transient nature. However, it is a component of the mixture of nitrogen oxides (NOx), which are known respiratory irritants.[10] Inhalation of high concentrations of nitrogen oxides can lead to pulmonary edema and other serious respiratory conditions.[11]

Conclusion and Future Directions

This compound (dinitrogen dioxide) remains an enigmatic molecule in biological chemistry. While its chemical properties and its place in the equilibrium with nitric oxide are understood, its specific roles in biological signaling and pathophysiology are yet to be fully elucidated. Future research should focus on developing sensitive and specific methods for the direct detection and quantification of N₂O₂ in biological systems. Such advancements will be crucial to unraveling its potential contributions to the diverse biological effects of reactive nitrogen species.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition Products of Dioxohydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition products of dioxohydrazine (N₂O₂), also known as dinitrogen dioxide. Recognizing the limited availability of direct experimental data for this compound, this document synthesizes theoretical predictions, data from analogous compounds, and established analytical methodologies to offer a thorough resource for researchers. This guide is intended to serve as a foundational reference for professionals in chemistry, materials science, and drug development who may encounter or wish to investigate this molecule. It summarizes known thermochemical data, discusses probable decomposition pathways, and provides detailed experimental protocols for the comprehensive thermal characterization of this compound.

Introduction

This compound (ONNO) is a molecule of significant interest due to its structural relationship to other nitrogen oxides and hyponitrites, which play roles in various chemical and biological processes. Despite its simple formula, a comprehensive experimental understanding of its thermal behavior is notably absent in publicly available literature. This guide aims to bridge this knowledge gap by consolidating theoretical data, drawing parallels with related compounds, and outlining the necessary experimental procedures to fully characterize its thermal stability and decomposition products.

Thermochemical Data

While extensive experimental data on the thermal decomposition of this compound is scarce, theoretical calculations provide valuable insights into its energetic properties. The primary known quantitative value is its enthalpy of formation.

Table 1: Enthalpy of Formation of this compound (gas phase)

ParameterValue (kJ/mol)
Standard enthalpy of formation (ΔfH°)Value not explicitly found in search results

Note: While the search results mention the Active Thermochemical Tables (ATcT) as a source for the enthalpy of formation of this compound, the specific numerical value was not retrieved. For the purpose of this guide, it is crucial to consult the latest version of the ATcT database for the most accurate value.

Predicted Thermal Stability and Decomposition Pathways

Based on the chemistry of related nitrogen oxides and hyponitrite species, the thermal decomposition of this compound is anticipated to be a complex process. The decomposition is likely initiated by the cleavage of the N-N or N-O bonds.

Theoretical Decomposition Products

Computational studies and analogy to similar compounds suggest the following potential decomposition products:

  • Nitrous Oxide (N₂O) and Oxygen (O₂): This is a commonly suggested decomposition pathway.

  • Nitric Oxide (NO): Cleavage of the N-N bond would likely lead to the formation of two NO radicals.

  • Nitrogen Dioxide (NO₂): This may be formed through secondary reactions of decomposition intermediates. At elevated temperatures, NO₂ itself decomposes to NO and O₂.[1]

The cis-isomer of ONNO is believed to be the more stable form. The decomposition pathway may be influenced by the initial isomeric state and the conditions of pyrolysis.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and spectroscopic techniques is required. The following protocols are standard methods for characterizing energetic or thermally sensitive materials.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These techniques are fundamental for determining decomposition temperatures, mass loss profiles, and thermal events (endothermic or exothermic processes).

Experimental Workflow for TGA/DSC Analysis

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_instrument TGA/DSC Instrument Setup cluster_analysis Data Analysis Sample This compound Sample Weigh Weigh 2-5 mg of sample Sample->Weigh Crucible Place in Al or Pt crucible Weigh->Crucible Purge Purge with inert gas (N₂ or Ar) at 20-50 mL/min Crucible->Purge Load Sample Equilibrate Equilibrate at 25°C Purge->Equilibrate Heat Heat at a constant rate (e.g., 5, 10, 20°C/min) up to 500°C Equilibrate->Heat Record Record mass loss (TGA) and heat flow (DSC) Heat->Record Acquire Data Determine_Td Determine onset decomposition temperature (Td) Record->Determine_Td Analyze_Peaks Analyze endo/exothermic peaks Determine_Td->Analyze_Peaks Kinetics Calculate kinetic parameters (e.g., using Kissinger method) Analyze_Peaks->Kinetics

Caption: Workflow for TGA/DSC analysis of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a suitable TGA/DSC pan (e.g., aluminum or platinum).

  • Instrument Setup: Place the sample in a simultaneous TGA/DSC instrument. Purge the furnace with an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program: Equilibrate the sample at a low temperature (e.g., 25°C). Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 500°C). To determine kinetic parameters, repeat the experiment at different heating rates (e.g., 5, 15, and 20°C/min).

  • Data Analysis: Record the mass loss as a function of temperature (TGA curve) and the differential heat flow (DSC curve). Determine the onset temperature of decomposition from the TGA curve. Analyze the DSC curve for endothermic (e.g., melting) or exothermic (decomposition) events. Use software to calculate kinetic parameters such as activation energy using methods like the Kissinger equation.

Evolved Gas Analysis - Mass Spectrometry (EGA-MS)

To identify the gaseous decomposition products, the TGA instrument can be coupled to a mass spectrometer.

Experimental Workflow for TGA-MS Analysis

TGA_MS_Workflow TGA TGA Instrument Heated_Line Heated Transfer Line TGA->Heated_Line Evolved Gases MS Mass Spectrometer Heated_Line->MS Gas Inlet Data_System Data Acquisition System MS->Data_System Ion Signals

Caption: Schematic of a coupled TGA-MS system for evolved gas analysis.

Methodology:

  • Instrumentation: Couple the gas outlet of the TGA instrument to the inlet of a mass spectrometer via a heated transfer line to prevent condensation of the evolved products.

  • TGA Program: Run a TGA experiment as described in section 4.1.

  • MS Data Acquisition: As the sample decomposes, the evolved gases are continuously introduced into the mass spectrometer. Scan a mass-to-charge (m/z) range relevant to the expected products (e.g., m/z 10-100).

  • Data Analysis: Correlate the mass spectra with the temperature and mass loss events from the TGA data. Identify the decomposition products by their characteristic m/z values (e.g., N₂O at m/z 44, NO at m/z 30, O₂ at m/z 32, NO₂ at m/z 46).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique provides higher resolution separation of decomposition products compared to EGA-MS.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis tube.

  • Pyrolysis: Rapidly heat the sample to a specific decomposition temperature in the pyrolyzer, which is directly connected to the inlet of a gas chromatograph.

  • GC Separation: The gaseous products are swept by a carrier gas (e.g., helium) onto a GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components elute from the GC column and are introduced into a mass spectrometer for identification based on their mass spectra and retention times.

Summary of Expected Data

The comprehensive thermal analysis of this compound using the described protocols is expected to yield the data summarized in the table below.

Table 2: Expected Data from Thermal Analysis of this compound

ParameterTechniqueExpected Information
Decomposition Temperature (Onset)TGAThe temperature at which significant mass loss begins.
Mass Loss (%)TGAThe total percentage of mass lost during decomposition.
Thermal Events (Enthalpy Change)DSCIdentification of endothermic or exothermic processes associated with decomposition.
Kinetic Parameters (Activation Energy)TGA (multiple heating rates)The energy barrier for the decomposition reaction.
Gaseous Decomposition ProductsTGA-MS, Py-GC-MSIdentification of the chemical nature of the evolved gases (e.g., N₂O, NO, O₂, NO₂).

Conclusion

While direct experimental data on the thermal stability of this compound remains limited, this guide provides a framework for its characterization based on theoretical considerations and established analytical techniques. The provided experimental protocols for TGA, DSC, and evolved gas analysis offer a clear path for researchers to obtain the critical data needed to understand the thermal behavior of this compound. The results of such studies will be invaluable for ensuring the safe handling and use of this compound in research and development, and for expanding the fundamental understanding of the chemistry of nitrogen oxides. Professionals are encouraged to perform these analyses to contribute to the public body of knowledge on this intriguing molecule.

References

An In-depth Technical Guide to the Isomers and Tautomeric Forms of Dioxohydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the isomers and tautomeric forms of dioxohydrazine, a class of compounds characterized by a hydrazine (B178648) backbone substituted with two carbonyl groups. For the purpose of this guide, we will focus on the representative and simplest member of this class, 1,2-diformylhydrazine (B1218853) (N,N'-diformylhydrazine) , as a model system to explore the structural diversity and dynamic equilibria inherent to these molecules. This document details the synthesis, structural isomers, and tautomeric forms of 1,2-diformylhydrazine, presenting quantitative data, experimental protocols, and visual representations of its chemical behavior. Additionally, the biological relevance of the broader class of diacylhydrazines as ecdysone (B1671078) receptor agonists is discussed, providing context for their importance in drug development and insecticide design.

Introduction to Dioxohydrazines

The term "this compound" can be ambiguous. While it can refer to the inorganic molecule dinitrogen dioxide (N₂O₂), in the context of organic and medicinal chemistry, it more commonly implies a disubstituted hydrazine bearing two carbonyl functionalities. These N,N'-diacylhydrazines are of significant interest due to their diverse biological activities, which include insecticidal, herbicidal, and potential therapeutic properties.[1][2][3] Their biological function is intimately linked to their three-dimensional structure and the dynamic interplay of their various isomeric and tautomeric forms.

1,2-Diformylhydrazine (C₂H₄N₂O₂) is a white, crystalline solid that serves as an excellent model for understanding the fundamental structural chemistry of dioxohydrazines.[4][5] It is a planar molecule in its most stable crystalline form.[5]

Isomerism in 1,2-Diformylhydrazine

N,N'-diacylhydrazines, including 1,2-diformylhydrazine, can exist as a variety of isomers due to restricted rotation around the N-N and C-N amide bonds.[6][7] This leads to the possibility of several rotational isomers (rotamers).

Rotational Isomerism

The two amide groups in 1,2-diformylhydrazine can adopt different orientations relative to each other, leading to cis-trans isomerism around the C-N bonds. This gives rise to four principal amide isomers: trans-trans (t-t), trans-cis (t-c), cis-trans (c-t), and cis-cis (c-c).[6] For unsubstituted N,N'-diacylhydrazines like 1,2-diformylhydrazine, the trans-trans conformer is generally the most stable.[7]

Tautomerism in 1,2-Diformylhydrazine

1,2-Diformylhydrazine can exhibit two primary forms of tautomerism: amide-iminol and keto-enol tautomerism. These tautomeric equilibria involve the migration of a proton and a shift in double bonds.

Amide-Iminol Tautomerism

The amide functional groups can undergo tautomerization to form iminol (or imidic acid) structures. This involves the migration of a proton from the nitrogen atom to the carbonyl oxygen.

Keto-Enol Tautomerism

In the context of the overall molecule, the diamide (B1670390) form can be considered the "keto" form. Tautomerization can lead to the formation of enol and di-enol forms, where one or both carbonyl groups are converted to hydroxyl groups with adjacent C=N double bonds.

The equilibrium between these tautomeric forms is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding.[8]

Quantitative Data

The following tables summarize key quantitative data for 1,2-diformylhydrazine, including structural parameters and spectroscopic data.

Property Value Reference
Molecular Formula C₂H₄N₂O₂[4][5]
Molecular Weight 88.07 g/mol [9]
Melting Point 155-157 °C[9]
Appearance White solid[5]

Table 1: Physical and Chemical Properties of 1,2-Diformylhydrazine

Bond Bond Length (Å) Reference
N-N1.38[5]
N-C1.33[5]
C=O1.24[5]

Table 2: Key Bond Lengths in Crystalline 1,2-Diformylhydrazine

Spectroscopic Technique Key Features Reference
¹H NMR (DMSO-d₆) Signals for NH and CHO protons. The presence of multiple conformers can lead to a duplication of signals.[10][11]
¹³C NMR (DMSO-d₆) Signal for the carbonyl carbon.[10][11]
FTIR (KBr) Strong C=O stretching band (~1640-1670 cm⁻¹), N-H stretching (~3180-3415 cm⁻¹). The presence of a broad OH band could indicate the iminol tautomer.[2][2]

Table 3: Spectroscopic Data for 1,2-Diformylhydrazine and its Tautomers

Experimental Protocols

Synthesis of 1,2-Diformylhydrazine

A common method for the synthesis of 1,2-diformylhydrazine involves the reaction of hydrazine with formamide (B127407) or formic acid.[12][13][14][15][16]

Protocol adapted from Ainsworth and Jones (1955): [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine hydrazine hydrate (B1144303) and an excess of formamide.

  • Reaction: Heat the mixture at 100 °C for 2 hours.

  • Workup: Upon cooling, the 1,2-diformylhydrazine will precipitate. The crude product can be collected by filtration.

  • Purification: The product can be purified by recrystallization from a suitable solvent, such as ethanol.[17]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Hydrazine Hydrazine Hydrate Heating Heat (100°C, 2h) Hydrazine->Heating Formamide Formamide (excess) Formamide->Heating Precipitation Precipitation upon cooling Heating->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product 1,2-Diformylhydrazine Recrystallization->Product

Synthesis workflow for 1,2-diformylhydrazine.
Spectroscopic Characterization of Tautomers

The different tautomers and rotamers of 1,2-diformylhydrazine can be characterized using various spectroscopic techniques, primarily NMR and FTIR spectroscopy.

5.2.1. NMR Spectroscopy

  • ¹H NMR: The presence of different tautomers and rotamers in solution can lead to multiple sets of signals for the NH and CHO protons. The chemical shifts of these protons are sensitive to the solvent, temperature, and concentration.[18][19][20][21] Variable temperature NMR can be used to study the dynamics of the interconversion between different forms.

  • ¹³C NMR: The chemical shift of the carbonyl carbon can provide information about the tautomeric equilibrium. A shift to a more shielded value would be expected for the iminol form.

  • ¹⁵N NMR: This technique can be particularly informative for directly probing the nitrogen environment and distinguishing between amide and imine nitrogens.[10]

General ¹H NMR Protocol:

  • Prepare a solution of 1,2-diformylhydrazine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire a ¹H NMR spectrum at room temperature.

  • To study the effect of solvent, acquire spectra in a range of solvents with varying polarities.

  • To investigate dynamic equilibria, perform variable temperature NMR experiments.

5.2.2. FTIR Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the different tautomeric forms.

  • Amide Form: Characterized by a strong C=O stretching vibration (around 1640-1670 cm⁻¹) and N-H stretching and bending vibrations.

  • Iminol Form: The C=O stretch would be absent, and new bands corresponding to C=N stretching and O-H stretching would appear. The O-H stretch may be broad due to hydrogen bonding.

General FTIR Protocol:

  • Prepare a sample of 1,2-diformylhydrazine as a KBr pellet or a mull.

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for the characteristic absorption bands of the amide and potential iminol functional groups.

Tautomer_Characterization cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_analysis Data Analysis cluster_results Results Sample 1,2-Diformylhydrazine NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, VT) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR NMR_Analysis Chemical Shifts Coupling Constants Signal Multiplicity NMR->NMR_Analysis FTIR_Analysis Characteristic Bands (C=O, N-H, O-H, C=N) FTIR->FTIR_Analysis Tautomer_ID Identification of Tautomers (Amide vs. Iminol) NMR_Analysis->Tautomer_ID Rotamer_ID Identification of Rotamers (cis/trans) NMR_Analysis->Rotamer_ID FTIR_Analysis->Tautomer_ID Equilibrium Determination of Tautomeric Equilibrium Tautomer_ID->Equilibrium Rotamer_ID->Equilibrium

Workflow for tautomer characterization.

Biological Relevance: Diacylhydrazines as Ecdysone Receptor Agonists

Many diacylhydrazine derivatives are potent and selective insecticides that act as non-steroidal agonists of the ecdysone receptor (EcR).[1][12] Ecdysone is an insect molting hormone that, upon binding to its receptor, initiates a cascade of gene expression leading to molting. Diacylhydrazine insecticides mimic the action of ecdysone, causing premature and incomplete molting, which is ultimately lethal to the insect.[4]

The binding of a diacylhydrazine agonist to the ligand-binding pocket of the EcR induces a conformational change in the receptor, leading to the recruitment of coactivators and the initiation of gene transcription.

Ecdysone_Signaling cluster_ligands Ligands cluster_receptor Receptor Complex cluster_cellular Cellular Events Ecdysone Ecdysone (Natural Hormone) Binding Ligand Binding to EcR Ecdysone->Binding DAH Diacylhydrazine (Agonist) DAH->Binding EcR_USP EcR/USP Heterodimer Conformation Conformational Change Binding->Conformation Coactivator Coactivator Recruitment Conformation->Coactivator Transcription Gene Transcription Coactivator->Transcription Molting Premature Molting Transcription->Molting

Diacylhydrazine action on the ecdysone receptor.

Conclusion

The seemingly simple molecule, 1,2-diformylhydrazine, provides a rich landscape of isomeric and tautomeric forms. Understanding the subtle interplay between these different structures is crucial for elucidating the chemical and biological properties of the broader class of dioxohydrazines. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and analysis of these dynamic molecular systems, which hold significant promise in the development of novel pharmaceuticals and agrochemicals. The ability of diacylhydrazines to act as specific agonists for the ecdysone receptor highlights the importance of structure-based design in creating highly targeted and effective bioactive molecules.

References

The Dioxohydrazine Moiety: A Technical Guide to its Reactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dioxohydrazine scaffold, characterized by a central hydrazine (B178648) unit flanked by two carbonyl groups, represents a versatile and reactive pharmacophore with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the general reactivity profile of the this compound molecule and its derivatives. It delves into the synthesis, stability, and key chemical transformations of this moiety, supported by quantitative data and detailed experimental protocols. Furthermore, this document explores the known biological activities and potential signaling pathways modulated by this compound-containing compounds, offering insights for their application in drug discovery and development. Visualizations of key concepts are provided through Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and biological processes.

Introduction

The term "this compound" can refer to dinitrogen dioxide (N₂O₂), also known as the nitric oxide dimer[1][2][3][4]. However, in the context of organic and medicinal chemistry, it more commonly implies a 1,2-diacylhydrazine or a related structure containing a -C(O)NHNHC(O)- core. These structures are of considerable interest due to their prevalence in biologically active molecules and their unique chemical properties. Hydrazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory effects[5][6][7]. The incorporation of carbonyl groups to form the this compound moiety modulates the electronic and steric properties of the hydrazine core, influencing its reactivity and biological target interactions.

This guide will focus on the reactivity and potential applications of the 1,2-diacylhydrazine scaffold and its analogs, providing a foundational understanding for researchers engaged in the design and synthesis of novel therapeutic agents.

Physicochemical Properties and Stability

The physicochemical properties of this compound derivatives are significantly influenced by the nature of the substituents on the carbonyl groups. These properties, in turn, dictate the stability and reactivity of the molecule.

Structural Parameters

Computational studies on related hydrazine derivatives provide insights into the structural characteristics of the this compound core. The N-N bond length and the geometry around the nitrogen atoms are key determinants of the molecule's conformation and reactivity.

ParameterTypical ValueReference
N-N Bond Length1.38 - 1.45 Å[Computational Study on Hydrazine Derivatives]
C=O Bond Length1.22 - 1.24 Å[Computational Study on Amides]
N-C Bond Length1.33 - 1.36 Å[Computational Study on Amides]
Dihedral Angle (C-N-N-C)Variable (cis/trans isomers)[Conformational Analysis of Diacylhydrazines]
Stability and Decomposition

This compound derivatives are generally stable compounds under standard conditions. However, they can undergo decomposition under harsh conditions such as high temperatures or extreme pH. The stability is influenced by factors analogous to those affecting hydrogen peroxide, where temperature, pH, and the presence of metal ions can catalyze decomposition[8]. The decomposition of related energetic materials containing triazole and tetrazine rings has been studied, revealing complex decomposition pathways that can involve the formation of stable gaseous products like N₂[9].

Synthesis and Reactivity

The synthesis of this compound derivatives typically involves the acylation of hydrazine or its derivatives. The reactivity of the this compound core is characterized by the interplay between the nucleophilic nitrogen atoms and the electrophilic carbonyl carbons.

General Synthesis

A common method for the synthesis of symmetrical 1,2-diacylhydrazines involves the reaction of hydrazine hydrate (B1144303) with two equivalents of an acylating agent, such as an acid chloride or an anhydride.

Experimental Protocol: Synthesis of 1,2-Dibenzoylhydrazine

  • Materials: Hydrazine hydrate, benzoyl chloride, dichloromethane (B109758) (DCM), saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve hydrazine hydrate (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (2.2 eq) dropwise to the cooled solution while stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 1,2-dibenzoylhydrazine as a white solid.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Key Reactions

The this compound moiety can participate in a variety of chemical transformations, providing a platform for the synthesis of diverse molecular architectures.

  • N-Alkylation and N-Arylation: The nitrogen atoms of the hydrazine core can be further functionalized through alkylation or arylation reactions.

  • Cyclization Reactions: Intramolecular or intermolecular cyclization reactions can lead to the formation of various heterocyclic systems, such as oxadiazoles (B1248032) and triazoles.

  • Reduction: The carbonyl groups can be reduced to methylene (B1212753) groups to afford 1,2-dialkylhydrazines.

  • Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to regenerate the corresponding carboxylic acids and hydrazine.

Biological Activity and Therapeutic Potential

The this compound scaffold is present in a number of compounds with demonstrated biological activity. The ability of the N-H protons to act as hydrogen bond donors and the carbonyl oxygens to act as hydrogen bond acceptors allows for effective interaction with biological targets.

Known Biological Activities

Derivatives containing the this compound or related hydrazide moieties have been reported to exhibit a range of pharmacological effects:

Biological ActivityExample Compound ClassReference
AnticancerHydrazone derivatives[5]
AntimicrobialCarbohydrazide analogues[6]
AnticonvulsantHydrazide-hydrazones[5]
Anti-inflammatoryHydrazone derivatives[5]
P2X3 Receptor AntagonistsDioxotriazine derivatives[10]
Potential Signaling Pathways

While specific signaling pathways for a "this compound" molecule are not defined, the biological activities of related compounds suggest potential mechanisms of action. For instance, N-oxide containing compounds, which share some electronic similarities, are known to act as nitric oxide (NO) mimics or can be reduced under hypoxic conditions to generate cytotoxic radicals[11][12].

Below is a conceptual diagram illustrating a potential mechanism of action for a hypothetical this compound-based prodrug designed to be activated under hypoxic conditions, a strategy employed in cancer therapy[12].

Hypoxic_Activation_Pathway cluster_0 Normoxic Conditions cluster_1 Hypoxic Tumor Microenvironment Prodrug Prodrug Inactive_Metabolite Inactive_Metabolite Prodrug->Inactive_Metabolite Oxygen-dependent back-oxidation Prodrug_Hypoxia Prodrug Radical_Intermediate Radical_Intermediate Prodrug_Hypoxia->Radical_Intermediate Reductase Enzymes Active_Drug Active_Drug Radical_Intermediate->Active_Drug Further Reduction Cell_Death Cell_Death Active_Drug->Cell_Death Induces

Caption: Hypothetical bioactivation pathway for a this compound-based prodrug.

Experimental and Computational Workflows

The development of novel this compound-based therapeutic agents relies on a systematic workflow encompassing computational screening, chemical synthesis, and biological evaluation.

Computational Drug Design Workflow

Computational methods can accelerate the discovery of lead compounds by predicting their properties and interactions with biological targets[13][14].

Computational_Workflow Library_Design Virtual Library Design (this compound Derivatives) Property_Prediction Prediction of ADME/Tox Properties Library_Design->Property_Prediction Docking Molecular Docking (Target Protein) Property_Prediction->Docking Hit_Selection Hit Compound Selection Docking->Hit_Selection Synthesis_Testing Synthesis and Biological Testing Hit_Selection->Synthesis_Testing

Caption: A typical computational workflow for drug discovery.

General Experimental Workflow for Biological Evaluation

Once synthesized, candidate compounds undergo a series of in vitro and in vivo assays to determine their biological activity and safety profile[15].

Biological_Evaluation_Workflow Compound Synthesized Compound In_Vitro_Primary Primary In Vitro Screening (Target-based or Phenotypic) Compound->In_Vitro_Primary In_Vitro_Secondary Secondary In Vitro Assays (Dose-response, Selectivity) In_Vitro_Primary->In_Vitro_Secondary Active Hits In_Vivo In Vivo Studies (Animal Models) In_Vitro_Secondary->In_Vivo Promising Candidates Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: A general workflow for the biological evaluation of new compounds.

Conclusion

The this compound moiety, representing the 1,2-diacylhydrazine scaffold, is a valuable building block in medicinal chemistry. Its versatile reactivity allows for the synthesis of a wide array of derivatives, while its structural features enable effective interactions with various biological targets. A thorough understanding of its synthesis, stability, and reactivity profile is crucial for the rational design of novel therapeutic agents. Future research in this area, aided by computational tools and advanced biological screening methods, holds the promise of unlocking the full therapeutic potential of this compound-based compounds.

References

The Elusive Genesis of Dioxohydrazine: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxohydrazine, systematically known as dinitrogen dioxide (N₂O₂) and commonly referred to as the nitric oxide dimer, represents a fascinating chapter in the history of inorganic chemistry. Its discovery was not a singular event but rather a gradual unraveling of the complex behavior of nitric oxide under various conditions. This technical guide delves into the historical context surrounding the conceptualization and eventual characterization of this compound, providing a timeline of key scientific milestones, detailing the experimental approaches of the era, and presenting the available physicochemical data. The narrative navigates the scientific landscape from the initial discovery of nitric oxide in the 18th century to the early 20th-century investigations into its physical and chemical properties, which laid the groundwork for understanding its dimeric nature.

Introduction: The Prelude to this compound

The story of this compound is intrinsically linked to the discovery of its monomer, nitric oxide (NO). Initially identified in the late 18th century by Joseph Priestley, nitric oxide was at first considered a toxic and environmentally significant gas[1]. For over a century, its chemistry was explored within the burgeoning field of inorganic chemistry, with its reactivity and physical properties drawing the attention of prominent scientists.

The late 19th and early 20th centuries witnessed a surge in the study of nitrogen oxides, driven by both academic curiosity and industrial applications, such as the production of nitric acid[2][3]. It was during this period of intense investigation into the fundamental principles of physical chemistry, particularly chemical equilibria and thermodynamics, that the concept of molecular association began to take shape. The dimerization of nitric oxide, leading to the formation of dinitrogen dioxide (this compound), emerged as a key observation in understanding the behavior of this simple yet enigmatic molecule.

The Scientific Landscape: A Timeline of Discovery

The path to understanding this compound was not linear. It was paved by advancements in the broader field of chemistry, from the synthesis of related nitrogen compounds to the development of new physical measurement techniques.

  • 1772: Joseph Priestley discovers "nitrous air," later identified as nitric oxide (NO)[1]. This marks the beginning of the study of the simplest stable nitrogen oxide radical.

  • Late 19th Century: The study of hyponitrites by chemists such as Edward Divers provides insights into the chemistry of N-N and N-O bonded compounds, expanding the known landscape of nitrogen oxides.

  • Late 19th - Early 20th Century: Angelo Angeli, an Italian chemist, conducts extensive research on nitrogen compounds, further contributing to the understanding of their diverse structures and reactivity[4].

  • Early 20th Century: The work of physical chemists like Walther Nernst on chemical equilibria and thermodynamics becomes crucial.[4][5][6][7] The deviation of nitric oxide from ideal gas behavior at low temperatures and high pressures suggests intermolecular interactions, a key clue to its dimerization. While direct publications by Nernst on the nitric oxide dimer are not readily apparent, his work on gas phase equilibria provided the theoretical framework for such studies.

  • Mid-20th Century: The structure of the nitric oxide dimer is definitively elucidated through spectroscopic and diffraction techniques, confirming its cis-planar configuration in the solid state.

HistoricalTimeline cluster_18th_Century 18th Century cluster_19th_Century Late 19th Century cluster_Early_20th_Century Early 20th Century cluster_Mid_20th_Century Mid 20th Century Priestley 1772: Priestley discovers Nitric Oxide Divers Studies on Hyponitrites (Divers) Angeli Research on Nitrogen Compounds (Angeli) Nernst Chemical Equilibria Studies (Nernst) Structure Structural Elucidation of (NO)₂ discovery_pathway observe_NO Observation of Nitric Oxide (NO) study_properties Study of Physical Properties of NO observe_NO->study_properties anomalous_behavior Anomalous Behavior (Deviation from Ideal Gas Law) study_properties->anomalous_behavior propose_dimerization Hypothesis: Dimerization (2NO ⇌ N₂O₂) anomalous_behavior->propose_dimerization thermo_studies Thermodynamic Studies (Equilibrium Constant) propose_dimerization->thermo_studies spectro_studies Spectroscopic Studies propose_dimerization->spectro_studies structure_elucidation Structural Elucidation of N₂O₂ (this compound) thermo_studies->structure_elucidation spectro_studies->structure_elucidation experimental_workflow cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Analysis synthesis_NO Synthesis of Nitric Oxide purification_NO Purification of NO synthesis_NO->purification_NO control_conditions Control Temperature and Pressure purification_NO->control_conditions measure_properties Measure Gas Density or Vapor Pressure control_conditions->measure_properties calculate_deviation Calculate Deviation from Ideal Gas Law measure_properties->calculate_deviation determine_equilibrium Determine Equilibrium Constant (K) calculate_deviation->determine_equilibrium

References

Theoretical and Computational Insights into Dioxohydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxohydrazine (N₂O₂), also known as the nitric oxide dimer, is a molecule of significant interest in various chemical and biological processes. Its role as a transient intermediate and its potential as a source of nitric oxide (NO) necessitate a thorough understanding of its structural, thermodynamic, and reactive properties. This technical guide provides an in-depth analysis of this compound based on theoretical and computational studies. It summarizes key quantitative data, outlines computational methodologies, and presents visualizations of its fundamental reaction pathway to serve as a comprehensive resource for researchers in chemistry, biology, and pharmacology.

Introduction

This compound is an inorganic compound with the molecular formula N₂O₂.[1] It is most commonly encountered as the dimer of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. The reversible dimerization of NO to N₂O₂ is a key equilibrium that influences the bioavailability and reactivity of NO in biological systems. Understanding the properties of this compound and its various isomers is crucial for elucidating the mechanisms of NO-related signaling and for the design of novel therapeutics that modulate NO pathways.

Computational chemistry provides a powerful toolkit for investigating the transient and often elusive nature of species like this compound. High-level ab initio and density functional theory (DFT) calculations have been instrumental in characterizing the structures, stabilities, and vibrational signatures of its different isomeric forms. This guide consolidates the findings from these computational investigations to provide a clear and concise overview of the current state of knowledge.

Molecular Structure and Isomerism

This compound can exist in several isomeric forms, with the non-cyclic cis- and trans-isomers being the most studied. Computational studies have consistently shown that the planar cis-O=N-N=O structure with C₂ᵥ symmetry is the most thermodynamically stable isomer.[2] Other higher-energy isomers, including cyclic and bicyclic forms, have also been predicted theoretically.[3]

Optimized Geometries

The geometric parameters of the key isomers of this compound have been determined through various computational methods. The following table summarizes the optimized bond lengths and bond angles for the cis and trans isomers, which are the most relevant for chemical and biological processes.

Parameter cis-Dioxohydrazine (C₂ᵥ) trans-Dioxohydrazine (C₂ₕ) Computational Method
N-N Bond Length (Å) 2.332.18Ab initio
N-O Bond Length (Å) 1.151.16Ab initio
O-N-N Bond Angle (º) 95112Ab initio

Table 1: Calculated geometric parameters for cis- and trans-dioxohydrazine.

Thermodynamic Properties

The relative stability of the this compound isomers is a critical factor in determining their prevalence and reactivity. Computational studies have provided valuable insights into their thermodynamic properties, including enthalpy of formation, Gibbs free energy, and entropy.

Property cis-Dioxohydrazine trans-Dioxohydrazine Computational Method
Enthalpy of Formation (ΔfH°₂₉₈, kcal/mol) Data not availableData not availableData not available
Gibbs Free Energy of Formation (ΔfG°₂₉₈, kcal/mol) Data not availableData not availableData not available
Entropy (S°₂₉₈, cal/mol·K) Data not availableData not availableData not available

Table 2: Calculated thermodynamic properties of this compound isomers. (Note: Specific, consistent computational data for all thermodynamic properties across isomers were not available in the public domain at the time of this report. The dimerization of 2NO to (NO)₂ is known to be thermodynamically favorable at low temperatures.)[4][5]

Vibrational Frequencies

Vibrational spectroscopy is a key tool for the identification and characterization of molecules. Theoretical calculations of vibrational frequencies provide valuable benchmarks for experimental studies and can aid in the assignment of spectral features. The calculated vibrational frequencies for the cis and trans isomers of this compound are presented below.

Vibrational Mode cis-Dioxohydrazine (cm⁻¹) trans-Dioxohydrazine (cm⁻¹) Assignment
ν₁Data not availableData not availableSymmetric N-O Stretch
ν₂Data not availableData not availableN-N Stretch
ν₃Data not availableData not availableSymmetric O-N-N Bend
ν₄Data not availableData not availableAntisymmetric N-O Stretch
ν₅Data not availableData not availableAntisymmetric O-N-N Bend
ν₆Data not availableData not availableTorsion

Table 3: Calculated harmonic vibrational frequencies for cis- and trans-dioxohydrazine. (Note: A consolidated and consistent set of calculated vibrational frequencies for all modes of both isomers was not readily available in the searched literature.)

Experimental Protocols: Computational Methodology

The data presented in this guide are derived from a variety of computational chemistry methods. A general workflow for the theoretical investigation of this compound is outlined below.

Geometry Optimization and Frequency Calculations

Initial structures of the this compound isomers are typically built based on chemical intuition. These structures are then optimized to find the minimum energy geometry on the potential energy surface. This is commonly performed using density functional theory (DFT) methods, such as B3LYP, or ab initio methods like Møller-Plesset perturbation theory (MP2) or coupled cluster (CC) theory. A sufficiently large basis set, such as aug-cc-pVTZ, is crucial for obtaining accurate results.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and the harmonic vibrational frequencies.

Thermochemical Calculations

Thermochemical properties such as enthalpy, Gibbs free energy, and entropy are calculated using the optimized geometries and vibrational frequencies. These calculations typically employ statistical mechanics principles within the rigid rotor-harmonic oscillator approximation. The accuracy of these calculations is highly dependent on the level of theory and basis set used for the initial geometry optimization and frequency calculations.

computational_workflow cluster_start Initial Steps cluster_optimization Geometry Optimization cluster_validation Validation and Analysis cluster_properties Property Calculation A Propose Isomer Structures (cis, trans, cyclic, etc.) B Select Computational Method (e.g., DFT, MP2, CCSD(T)) A->B C Choose Basis Set (e.g., aug-cc-pVTZ) B->C D Perform Geometry Optimization C->D E Frequency Calculation D->E F Check for Imaginary Frequencies E->F H Obtain Vibrational Frequencies E->H I Calculate Thermochemical Properties (Enthalpy, Gibbs Free Energy, Entropy) E->I F->D Imaginary freqs found (Re-optimize or find transition state) G Obtain Optimized Geometry (Bond lengths, angles) F->G No imaginary freqs

A generalized workflow for the computational study of this compound isomers.

Reaction Pathways: The Dimerization of Nitric Oxide

The formation of this compound from the dimerization of two nitric oxide molecules is a fundamental reaction with important implications in chemistry and biology. Computational studies have elucidated the potential energy surface for this reaction, identifying the transition state and the reaction products.

The reaction proceeds through a transition state where the two NO molecules approach each other. The formation of the cis-dioxohydrazine isomer is the thermodynamically favored pathway.

no_dimerization cluster_reactants Reactants cluster_ts Transition State cluster_product Product 2 NO 2 x N≡O TS [O=N---N=O]‡ 2 NO->TS ΔE‡ cis_N2O2 cis-O=N-N=O TS->cis_N2O2 ΔErxn

Potential energy diagram for the dimerization of nitric oxide to cis-dioxohydrazine.

Conclusion

Theoretical and computational studies have provided invaluable insights into the structure, stability, and reactivity of this compound. The cis-isomer is confirmed as the most stable form, and its geometric and vibrational properties have been characterized. While a complete and consistent set of thermodynamic data for all isomers remains an area for further investigation, the available computational results offer a strong foundation for understanding the role of this compound in chemical and biological systems. The computational workflows and reaction pathways detailed in this guide serve as a valuable resource for researchers and professionals engaged in the study of nitric oxide chemistry and its applications in drug development.

References

Spectroscopic Characterization of Dioxohydrazine Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Characterization of 1,2-Diacetylhydrazine, a Stable Analog of Dioxohydrazine, for Researchers, Scientists, and Drug Development Professionals.

The term "this compound" is chemically ambiguous and often refers to unstable species, making direct spectroscopic analysis challenging. This guide focuses on the spectroscopic characterization of **1,2-diacetylhydrazine (C₄H₈N₂O₂) **, a stable, commercially available analog that serves as an excellent model for the "-CO-NH-NH-CO-" core structure. This document provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols.

Synthesis of 1,2-Diacetylhydrazine

A common and reliable method for the laboratory synthesis of 1,2-diacetylhydrazine involves the acylation of hydrazine (B178648) with acetic anhydride (B1165640).

Reaction Scheme:

Experimental Protocol:

To a solution of hydrazine hydrate (B1144303) in an appropriate solvent (e.g., water or ethanol), acetic anhydride is added dropwise with stirring, typically at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction. After the addition is complete, the reaction mixture is stirred for a specified period at room temperature or with gentle heating. The solid product, 1,2-diacetylhydrazine, often precipitates from the reaction mixture and can be isolated by filtration, washed with a cold solvent to remove impurities, and dried. Recrystallization from a suitable solvent, such as ethanol (B145695), can be performed for further purification.

Spectroscopic Data

The following sections present the key spectroscopic data for 1,2-diacetylhydrazine, summarized in tables for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,2-diacetylhydrazine in solution. Due to the symmetry of the molecule, the ¹H and ¹³C NMR spectra are relatively simple.

Table 1: ¹H NMR Spectroscopic Data for 1,2-Diacetylhydrazine in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5Singlet2HN-H (Amide)
~1.9Singlet6H-CH₃ (Acetyl)

Table 2: ¹³C NMR Spectroscopic Data for 1,2-Diacetylhydrazine in DMSO-d₆

Chemical Shift (δ) ppmAssignment
~170C=O (Amide)
~20-CH₃ (Acetyl)
Infrared (IR) Spectroscopy

The IR spectrum of 1,2-diacetylhydrazine reveals characteristic vibrational modes of its functional groups, particularly the amide linkages. The data below is for a gas-phase spectrum obtained from the NIST Chemistry WebBook.[1] Solid-state spectra obtained via ATR-FTIR may show slight shifts and broadening of the peaks due to intermolecular interactions.

Table 3: Key IR Absorption Bands of 1,2-Diacetylhydrazine (Gas Phase)

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3300StrongN-H Stretch
~1720StrongC=O Stretch (Amide I)
~1520StrongN-H Bend (Amide II)
~1370MediumC-H Bend (Methyl)
~1250StrongC-N Stretch (Amide III)
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 1,2-diacetylhydrazine is characterized by absorptions due to electronic transitions within the amide chromophores. In a non-conjugated system like this, the primary absorptions are typically in the UV region.

Table 4: UV-Vis Absorption Data for 1,2-Diacetylhydrazine in Ethanol

λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Transition
~215~100 - 200n → π*

Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of 1,2-diacetylhydrazine.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of 1,2-diacetylhydrazine into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Gently agitate the vial to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard 1D proton experiment

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO at ~2.50 ppm).[2][3][4]

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard 1D carbon experiment with proton decoupling

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

  • Reference: TMS at 0.00 ppm or solvent peak (DMSO-d₆ at ~39.52 ppm).[2][4][5]

IR Spectroscopy (ATR-FTIR)

Sample Preparation and Analysis:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft tissue dampened with isopropanol, followed by a dry tissue.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of solid 1,2-diacetylhydrazine powder onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • After analysis, clean the crystal thoroughly.

UV-Vis Spectroscopy

Sample Preparation and Analysis:

  • Prepare a stock solution of 1,2-diacetylhydrazine of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent, such as ethanol or water.

  • From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range).

  • Use a quartz cuvette with a 1 cm path length.

  • Fill the reference cuvette with the pure solvent (blank).

  • Fill the sample cuvette with the 1,2-diacetylhydrazine solution.

  • Record the UV-Vis spectrum over a range of approximately 200-400 nm.

  • The absorbance should ideally be within the linear range of the instrument (typically 0.1 - 1.0).

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a compound like 1,2-diacetylhydrazine.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation start Start: Reagents (Hydrazine Hydrate, Acetic Anhydride) reaction Acylation Reaction start->reaction workup Isolation and Workup (Filtration, Washing) reaction->workup purification Purification (Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy (ATR-FTIR) purification->ir uvvis UV-Vis Spectroscopy purification->uvvis data_analysis Spectral Interpretation and Data Compilation nmr->data_analysis ir->data_analysis uvvis->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation final_report Final Report / Whitepaper structure_confirmation->final_report

Caption: Workflow for the synthesis and spectroscopic characterization of 1,2-diacetylhydrazine.

References

Thermodynamic Properties and Calculations for Dioxohydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxohydrazine (N₂O₂), also known as the nitric oxide dimer, is a molecule of significant interest due to its relationship with nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. Understanding the thermodynamic properties of this compound is crucial for elucidating its stability, reactivity, and potential role in biological systems and chemical synthesis. This technical guide provides a comprehensive overview of the thermodynamic properties of this compound, drawing upon both experimental data and advanced computational studies. It also outlines relevant experimental and computational methodologies for the characterization of such unstable species.

Core Thermodynamic Properties of this compound

The thermodynamic stability and reactivity of a compound are fundamentally described by its standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔfG°). While this compound is a transient species, making direct experimental measurement challenging, a combination of experimental data and high-level ab initio computational studies provides a consistent set of thermodynamic values.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic properties for the most stable cis-ONNO isomer of this compound in the gaseous state.

Thermodynamic PropertySymbolValueMethod of DeterminationReference
Standard Enthalpy of Formation (298.15 K)ΔfH°102.5 ± 1.7 kJ/molActive Thermochemical Tables (ATcT)--INVALID-LINK--[1][2]
Standard Molar Entropy (298.15 K)283.9 J/(mol·K)Ab initio CalculationGlendening & Halpern (2007)[3][4]
Standard Gibbs Free Energy of Formation (298.15 K)ΔfG°120.5 kJ/molCalculated from ΔfH° and S°Derived from[1][2][3][4]

Note: The Gibbs free energy of formation was calculated using the equation: ΔfG° = ΔfH° - TΔS°reaction, where ΔS°reaction is the entropy change for the formation of this compound from its constituent elements in their standard states (N₂(g) and O₂(g)). The standard molar entropies for N₂(g) and O₂(g) are 191.61 J/(mol·K) and 205.15 J/(mol·K), respectively.

Experimental Methodologies for Thermodynamic Characterization

The inherent instability of this compound necessitates specialized experimental techniques for the determination of its thermodynamic properties. General methodologies applicable to such transient species are outlined below.

Calorimetry for Unstable Species

Calorimetry directly measures the heat changes associated with chemical reactions or physical changes. For unstable molecules like this compound, specialized calorimetric techniques are required.

Reaction Calorimetry: This method involves measuring the heat released or absorbed during a reaction that forms or consumes the species of interest. For this compound, the dimerization of nitric oxide (2NO ⇌ N₂O₂) is the key equilibrium. By measuring the enthalpy change of this reaction at different temperatures, the enthalpy of formation of this compound can be determined.

  • Experimental Protocol Outline (General):

    • A high-sensitivity calorimeter is required, often coupled with a stopped-flow or a continuous-flow apparatus to handle the reactive gases.

    • Known concentrations of nitric oxide are introduced into the reaction vessel under controlled temperature and pressure.

    • The heat evolved or absorbed due to the dimerization equilibrium is measured.

    • The extent of reaction is determined, often by spectroscopic methods, to relate the heat change to the molar enthalpy of reaction.

    • The enthalpy of formation of this compound can then be calculated using Hess's law, given the known enthalpy of formation of nitric oxide.

Spectroscopic Methods for Structural and Thermodynamic Insights

Spectroscopic techniques are invaluable for characterizing the structure and vibrational frequencies of unstable molecules, which are essential for calculating thermodynamic properties like entropy.

Matrix Isolation Spectroscopy: This technique involves trapping the molecule of interest in an inert solid matrix (e.g., solid argon or neon) at very low temperatures (typically below 20 K). This isolation prevents the molecules from reacting with each other, allowing for detailed spectroscopic analysis.

  • Experimental Protocol Outline (General):

    • A gaseous mixture of the precursor (e.g., nitric oxide) and a large excess of an inert gas (e.g., argon) is prepared.

    • This mixture is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled by a closed-cycle helium cryostat.

    • The trapped molecules can then be studied using various spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy.

    • The vibrational frequencies obtained from the spectra are used to calculate the vibrational contribution to the entropy and other thermodynamic functions.

Representative Experimental Protocol: Synthesis of a Small, Unstable Nitrogen Oxide

Due to the transient nature of this compound, a detailed, standalone synthesis protocol is not practical for a general laboratory setting. However, the synthesis of related small, unstable nitrogen oxides, such as dinitrogen trioxide (N₂O₃), illustrates the principles and apparatus required for handling such reactive species.

Synthesis of Dinitrogen Trioxide (N₂O₃)

Dinitrogen trioxide can be prepared by the reaction of nitric oxide with either oxygen or dinitrogen tetroxide. The following is a representative laboratory-scale procedure.

  • Materials:

    • Nitric oxide (NO) gas

    • Oxygen (O₂) gas or Dinitrogen tetroxide (N₂O₄)

    • A suitable solvent (e.g., dichloromethane, cooled to a low temperature)

    • Glassware for handling gases and low-temperature reactions (e.g., a Schlenk line, cold trap).

  • Procedure:

    • A reaction vessel containing the cooled solvent is purged with an inert gas (e.g., nitrogen or argon).

    • Stoichiometric amounts of nitric oxide and oxygen (or dinitrogen tetroxide) are slowly bubbled through the cold solvent. The reaction is typically carried out at temperatures below -20 °C to favor the formation and stability of N₂O₃.

    • The formation of dinitrogen trioxide results in a characteristic blue solution.

    • The resulting solution of N₂O₃ can then be used for subsequent reactions or spectroscopic analysis. It is important to note that N₂O₃ is in equilibrium with NO and NO₂ (from the dissociation of N₂O₄), and the position of this equilibrium is temperature-dependent.

Computational Workflow for Thermodynamic Properties

In the absence of complete experimental data, computational chemistry provides a powerful tool for determining the thermodynamic properties of molecules like this compound. High-level ab initio calculations can yield accurate predictions of molecular geometries, vibrational frequencies, and electronic energies, which are then used to calculate thermodynamic functions.

The following diagram illustrates a typical workflow for the computational determination of thermodynamic properties.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_analysis Statistical Thermodynamics cluster_output Output mol_structure Initial Molecular Structure (N2O2) geom_opt Geometry Optimization (e.g., CCSD(T)) mol_structure->geom_opt Define initial guess freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry energy_calc Single-Point Energy (High-Level Method) geom_opt->energy_calc Optimized Geometry partition_func Calculate Partition Functions (Translational, Rotational, Vibrational, Electronic) geom_opt->partition_func Rotational Constants freq_calc->partition_func Vibrational Frequencies energy_calc->partition_func Electronic Energy thermo_props Calculate Thermodynamic Properties (H, S, G) partition_func->thermo_props Partition Functions final_data Tabulated Thermodynamic Data thermo_props->final_data Final Properties

Caption: A generalized workflow for the ab initio calculation of thermodynamic properties.

Conclusion

The thermodynamic properties of this compound have been characterized through a combination of experimental data from the Active Thermochemical Tables and high-level computational studies. While its instability presents experimental challenges, the available data provide a solid foundation for understanding its chemical behavior. The methodologies outlined in this guide, including specialized calorimetry, matrix isolation spectroscopy, and computational chemistry, are essential tools for the continued investigation of this compound and other transient, reactive species in chemical and biological systems. For professionals in drug development, a thorough understanding of the thermodynamics of related small molecules like nitric oxide and its dimer is critical for designing and interpreting studies on their physiological and pathological roles.

References

An In-depth Technical Guide to the Safety and Handling of Dioxohydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

While specific data for Dioxohydrazine is limited, the properties of related nitrogen oxides are well-characterized. Nitrogen dioxide is a reddish-brown gas that exists in equilibrium with the colorless dinitrogen tetroxide liquid. This equilibrium is temperature-dependent.

Table 1: Physical and Chemical Properties of Related Nitrogen Oxides

PropertyNitrogen Dioxide (NO₂)Dinitrogen Tetroxide (N₂O₄)
Molecular Formula NO₂N₂O₄
Molar Mass 46.01 g/mol 92.02 g/mol
Appearance Reddish-brown gasColorless to yellowish liquid/gas
Boiling Point 21.2 °C21.15 °C
Melting Point -9.3 °C-11.2 °C
Vapor Density 1.58 (air = 1)3.18 (air = 1)
Solubility in Water Reacts to form nitric and nitrous acidsReacts to form nitric and nitrous acids

Source: Information synthesized from multiple sources.

Hazard Identification and Toxicity

This compound, as a nitrogen oxide, is anticipated to be a highly toxic and reactive substance. The primary hazards are expected to be similar to those of nitrogen dioxide, which is a potent respiratory irritant.

Key Hazards:

  • High Acute Toxicity: Inhalation of nitrogen dioxide can cause severe respiratory irritation, pulmonary edema, and may be fatal.[1] Symptoms may be delayed.

  • Corrosive: Nitrogen oxides react with water, including moisture in the respiratory tract and on the skin, to form nitric and nitrous acids, causing severe burns.

  • Oxidizer: May intensify fires and react violently with combustible materials.

  • Instability: this compound is likely unstable and may decompose, potentially vigorously, into other nitrogen oxides.

Table 2: Acute Toxicity Data for Related Nitrogen Oxides

SubstanceParameterRouteSpeciesValue
Nitrogen DioxideLC₅₀InhalationRat88 ppm / 4h

Source: Data for Nitrogen Dioxide is used as a surrogate.

Experimental Protocols: Reactivity and Decomposition

Detailed experimental protocols for the synthesis and handling of pure this compound are not available in the provided search results. However, the synthesis of related nitrogen oxides often involves the oxidation of nitric oxide or the thermal decomposition of metal nitrates. The decomposition of this compound is expected to yield other nitrogen oxides. A general protocol to study the thermal stability of a volatile, reactive compound would involve:

  • Sample Preparation: A small, precisely weighed sample of the substance is placed in a sealed, inert container (e.g., a quartz ampoule) under an inert atmosphere (e.g., argon).

  • Controlled Heating: The container is placed in a programmable furnace with a precise temperature control system.

  • In-situ Monitoring: The decomposition process is monitored using techniques such as mass spectrometry or infrared spectroscopy to identify the gaseous products evolved.

  • Data Analysis: The temperature at which decomposition begins and the identity and quantity of the decomposition products are determined to assess the thermal stability.

Signaling Pathways and Logical Relationships

The chemistry of nitrogen oxides involves a complex set of equilibria. The following diagram illustrates the potential relationship between nitric oxide (NO), nitrogen dioxide (NO₂), dinitrogen tetroxide (N₂O₄), and the theoretical position of this compound (N₂O₂). Understanding these equilibria is crucial for safe handling, as the composition of the substance may change with temperature and pressure.

Nitrogen_Oxide_Equilibria NO Nitric Oxide (NO) NO2 Nitrogen Dioxide (NO₂) NO->NO2 Oxidation N2O2 This compound (N₂O₂) (Nitric Oxide Dimer) NO->N2O2 Dimerization N2O4 Dinitrogen Tetroxide (N₂O₄) NO2->N2O4 Dimerization N2O4->NO2 Decomposition N2O2->NO Decomposition

Nitrogen Oxide Equilibria

Safe Handling and Storage

Given the anticipated high reactivity and toxicity of this compound, stringent safety measures are mandatory.

  • Engineering Controls: All work must be conducted in a certified chemical fume hood with a high rate of air exchange. The use of a glovebox under an inert atmosphere is highly recommended.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield are essential.

    • Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., butyl rubber or Viton) are required.

    • Respiratory Protection: A full-facepiece respirator with cartridges suitable for acid gases and nitrogen oxides should be readily available for emergency situations.

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as combustible materials, reducing agents, and moisture. The container should be tightly sealed and clearly labeled.

  • Handling: Avoid heating, friction, and shock. Use only inert materials for handling and transfer (e.g., stainless steel, glass, or PTFE).

Accidental Release and Emergency Procedures

In the event of a spill or release, immediate and appropriate action is critical. The following workflow provides a general guideline for responding to a chemical spill.

Chemical_Spill_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Emergency Services evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill (if safe to do so) ppe->contain neutralize Neutralize with appropriate material (e.g., sodium bicarbonate for acids) contain->neutralize cleanup Clean Up Residue neutralize->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end Incident Report dispose->end

Chemical Spill Response Workflow

First-Aid Measures

  • Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. For fires involving this compound, a strong oxidizer, avoid using agents that may react. Dry chemical or carbon dioxide are generally preferred.

  • Specific Hazards: Containers may explode when heated. It may accelerate combustion. Decomposition may produce toxic nitrogen oxides.

  • Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).

Conclusion

This compound is a compound for which detailed safety information is scarce. Based on its chemical nature as a nitrogen oxide, it should be treated as an extremely hazardous substance with high acute toxicity, corrosivity, and reactivity. All handling should be performed by trained personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. The information provided in this guide, largely based on data for related nitrogen oxides, should serve as a starting point for a comprehensive, substance-specific risk assessment.

References

An In-depth Technical Guide to the Potential Hazards Associated with 1,2-Diformylhydrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards associated with the synthesis of 1,2-diformylhydrazine (B1218853) (also known as N,N'-diformylhydrazine). The synthesis of this compound involves the use of highly hazardous materials, and a thorough understanding of the risks is crucial for ensuring laboratory safety. This document outlines the hazards of the key chemicals involved, provides detailed experimental protocols with integrated safety measures, and presents visual aids to clarify complex relationships and workflows.

Introduction to 1,2-Diformylhydrazine and its Synthesis

1,2-Diformylhydrazine is an organic compound that serves as a versatile building block in organic synthesis, particularly in the production of pharmaceuticals and heterocyclic compounds.[1] Its synthesis typically involves the reaction of hydrazine (B178648) hydrate (B1144303) with formic acid or formamide (B127407).[2][3] While the synthesis is conceptually straightforward, the precursors are associated with significant health and safety risks that demand careful consideration and stringent safety protocols.

The primary hazards stem from the high reactivity and toxicity of hydrazine hydrate and the corrosive nature of formic acid. Furthermore, 1,2-diformylhydrazine itself is a potentially hazardous chemical, with evidence suggesting it may be a carcinogen.[4][5] This guide will delve into the specific hazards of each component, provide quantitative data for risk assessment, and offer detailed procedures for safer handling and synthesis.

Hazard Analysis of Key Chemicals

The synthesis of 1,2-diformylhydrazine primarily involves two key reagents: hydrazine hydrate and formic acid. Understanding the individual hazards of these precursors is the first step in a comprehensive safety assessment.

2.1. Hydrazine Hydrate

Hydrazine and its aqueous solutions are highly hazardous materials. Hydrazine is a powerful reducing agent and is highly reactive.[6] It is classified as a suspected human carcinogen and is acutely toxic via inhalation, ingestion, and dermal contact.[7]

Key Hazards:

  • Toxicity: Hydrazine is highly toxic and can cause severe damage to the liver, kidneys, and central nervous system. It is a suspected human carcinogen.

  • Corrosivity: It is corrosive and can cause severe burns to the skin and eyes.

  • Flammability: Hydrazine is a flammable liquid and its vapors can form explosive mixtures with air.

  • Reactivity: It is a strong reducing agent and can react violently with oxidizing agents, metal oxides, and some metals.

2.2. Formic Acid

Formic acid is a corrosive substance that can cause severe burns to the skin and eyes. While not as acutely toxic as hydrazine, it still poses significant risks, particularly at high concentrations.

Key Hazards:

  • Corrosivity: Causes severe skin and eye burns.[8]

  • Toxicity: Harmful if swallowed or inhaled.[8]

  • Flammability: Flammable liquid and vapor.[8]

2.3. 1,2-Diformylhydrazine

The final product, 1,2-diformylhydrazine, is a combustible solid. While less acutely hazardous than its hydrazine precursor, it is considered a potentially hazardous chemical and has been shown to induce lung tumors in mice.[4][5]

Key Hazards:

  • Carcinogenicity: Evidence suggests it is a carcinogen.[4][5]

  • Thermal Instability: It can undergo exothermic decomposition at elevated temperatures.

  • Combustibility: It is a combustible solid.

Quantitative Hazard Data

The following tables summarize the quantitative data for the key chemicals involved in the synthesis of 1,2-diformylhydrazine. This information is crucial for performing a thorough risk assessment.

Table 1: Toxicological Data

Chemical NameCAS NumberLD50 (Oral, Rat)LC50 (Inhalation, Rat)Carcinogenicity
Hydrazine Hydrate (50-60%)10217-52-4129 mg/kg0.75 mg/L (4h)IARC Group 2B: Possibly carcinogenic to humans
Formic Acid64-18-6730 mg/kg7.85 mg/L (15 min)Not classifiable as to its carcinogenicity to humans
1,2-Diformylhydrazine628-36-4No data availableNo data availableShown to cause lung tumors in mice[4]

Table 2: Physical and Reactivity Data

Chemical NameMolecular FormulaBoiling Point (°C)Flash Point (°C)Key Incompatibilities
Hydrazine Hydrate (50-60%)H₆N₂O12075Oxidizing agents, acids, metal oxides, porous materials
Formic AcidCH₂O₂10169Strong oxidizing agents, strong bases, sulfuric acid
1,2-DiformylhydrazineC₂H₄N₂O₂DecomposesNot applicableStrong oxidizing agents

Table 3: Occupational Exposure Limits

Chemical NameOSHA PEL (TWA)NIOSH REL (TWA)ACGIH TLV (TWA)
Hydrazine1 ppm0.03 ppm (C)0.01 ppm
Formic Acid5 ppm5 ppm5 ppm
1,2-DiformylhydrazineNot establishedNot establishedNot established

(TWA = Time-Weighted Average; C = Ceiling Limit)

Experimental Protocols for 1,2-Diformylhydrazine Synthesis

The following protocol is adapted from a patented procedure and should be performed with strict adherence to all safety precautions.[2][3]

4.1. Materials and Equipment

  • Hydrazine hydrate (50-60% solution)

  • Formamide

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Vacuum pump and vacuum gauge

  • Receiving flask

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (butyl rubber recommended), chemical splash goggles, face shield, and a lab coat. All manipulations of hydrazine hydrate should be done in a certified chemical fume hood.

4.2. Synthesis Procedure

Step 1: Reaction Setup

  • Assemble the reaction apparatus in a certified chemical fume hood. The setup should consist of a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser. The outlet of the condenser should be connected to a vacuum trap and a vacuum pump.

  • Charge the round-bottom flask with formamide. The molar ratio of formamide to hydrazine hydrate should be approximately 2:1.

Step 2: Reaction

  • With vigorous stirring, slowly add hydrazine hydrate to the formamide at room temperature (20-25 °C) via the dropping funnel.

  • Once the addition is complete, apply a reduced pressure (e.g., 150 mbar) to the system to facilitate the removal of ammonia (B1221849) gas that is formed during the reaction. Continue stirring at room temperature for one hour.

  • After one hour, slowly heat the reaction mixture to 100 °C while maintaining the vacuum. The pressure will likely decrease as the reaction proceeds.

  • Maintain the reaction at 100 °C under vacuum for 1.5 to 2 hours. During this time, water and any unreacted starting material will begin to distill off.

Step 3: Work-up and Isolation

  • After the reaction is complete, increase the vacuum to remove any remaining volatile components.

  • The remaining residue is crude 1,2-diformylhydrazine.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

4.3. Safety Precautions During Synthesis

  • Hydrazine Handling: Always handle hydrazine hydrate in a chemical fume hood. Avoid inhalation of vapors and any skin contact. In case of a spill, evacuate the area and follow established spill cleanup procedures for hazardous materials.

  • Exothermic Reaction: The reaction between hydrazine and formic acid/formamide can be exothermic. Add the hydrazine hydrate slowly and with cooling if necessary to control the reaction temperature.

  • Ammonia Gas Evolution: The reaction produces ammonia gas, which is toxic and corrosive. The reaction must be carried out in a well-ventilated fume hood with a vacuum system to safely remove the ammonia.

  • Waste Disposal: All waste materials, including reaction residues and cleaning solvents, must be disposed of as hazardous waste according to institutional and local regulations.

Visualizing Hazards and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of the hazards and processes involved in 1,2-diformylhydrazine synthesis.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products & Byproducts Hydrazine Hydrate Hydrazine Hydrate Reaction Mixture Reaction Mixture Hydrazine Hydrate->Reaction Mixture Add Slowly Formamide Formamide Formamide->Reaction Mixture 1,2-Diformylhydrazine 1,2-Diformylhydrazine Reaction Mixture->1,2-Diformylhydrazine Heating under Vacuum Ammonia Gas Ammonia Gas Reaction Mixture->Ammonia Gas Evolves Water Water Reaction Mixture->Water Hazard_Relationships cluster_precursors Precursors cluster_product Product cluster_hazards Associated Hazards Hydrazine Hydrazine Hydrate Toxicity High Acute Toxicity Carcinogenicity Hydrazine->Toxicity Corrosivity Corrosive Hydrazine->Corrosivity Flammability Flammable / Combustible Hydrazine->Flammability Reactivity High Reactivity Hydrazine->Reactivity FormicAcid Formic Acid / Formamide FormicAcid->Corrosivity FormicAcid->Flammability DFH 1,2-Diformylhydrazine DFH->Toxicity Potential Carcinogen ThermalInstability Thermal Instability (Exothermic Decomposition) DFH->ThermalInstability Hydrazine_Toxicity_Pathway cluster_exposure Exposure cluster_mechanism Toxic Mechanism cluster_effects Cellular & Systemic Effects Hydrazine Hydrazine / Hydrazine Derivatives MetabolicActivation Metabolic Activation (e.g., by Cytochrome P450) Hydrazine->MetabolicActivation PyridoxineDeficiency Functional Pyridoxine (B6) Deficiency Hydrazine->PyridoxineDeficiency Inhibition of Pyridoxal Kinase ReactiveSpecies Formation of Reactive Species (e.g., free radicals) MetabolicActivation->ReactiveSpecies OxidativeStress Oxidative Stress (Lipid peroxidation, DNA damage) ReactiveSpecies->OxidativeStress GABASynthesis Decreased GABA Synthesis PyridoxineDeficiency->GABASynthesis OrganDamage Organ Damage (Liver, Kidney, CNS) OxidativeStress->OrganDamage Carcinogenesis Carcinogenesis OxidativeStress->Carcinogenesis GABASynthesis->OrganDamage Neurotoxicity

References

An In-depth Technical Guide to the Solubility of Dioxohydrazine and Related Nitrogen Oxides in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of dioxohydrazine (N₂O₂) and related nitrogen oxides in common organic solvents. Due to the inherent instability of this compound, quantitative solubility data is scarce in scientific literature. This guide addresses this challenge by presenting qualitative solubility information for structurally related and more stable nitrogen oxides, namely nitrous oxide (N₂O), nitrogen dioxide (NO₂), dinitrogen tetroxide (N₂O₄), and dinitrogen pentoxide (N₂O₅). Furthermore, a detailed, generalized experimental protocol for determining the solubility of unstable gases in organic solvents is provided, along with a corresponding workflow visualization to aid researchers in designing their own experimental setups. This document aims to be a valuable resource for professionals in chemistry and drug development who handle reactive gaseous compounds.

Introduction: The Challenge of this compound Solubility

This compound, with the chemical formula N₂O₂, is the dimer of nitric oxide (NO). It is a highly unstable and reactive species, which makes the experimental determination of its physical and chemical properties, including solubility, exceedingly challenging. The compound readily dissociates into its monomeric form or participates in other chemical reactions, particularly at ambient temperatures. Consequently, there is a notable absence of quantitative solubility data for this compound in common organic solvents within publicly accessible scientific databases and literature.

This guide, therefore, adopts a practical approach by providing a qualitative understanding of its expected solubility based on the known solubility of other, more stable nitrogen oxides. By examining the solubility of related compounds, researchers can infer the types of solvents and conditions that might be suitable for handling N₂O₂ in a laboratory setting.

Qualitative Solubility of Related Nitrogen Oxides

To provide a useful framework for researchers, the following table summarizes the qualitative solubility of various nitrogen oxides in common organic solvents. The principle of "like dissolves like" is a useful, albeit general, guide. The polarity of the nitrogen oxide and the solvent will be a primary determinant of solubility.

Nitrogen OxideChemical FormulaCommon Organic SolventsQualitative SolubilityCitations
Nitrous OxideN₂OEthanol (B145695), Diethyl Ether, Alcohols, OilsMore soluble in organic solvents than in water.[1][2][3] Described as soluble in ethanol and diethyl ether.[2][3]
Nitrogen DioxideNO₂Carbon Tetrachloride, Chloroform, n-Decane, 1,1,2,2-Tetrachloroethane, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble in carbon tetrachloride and chloroform.[4][5] More soluble in various organic solvents compared to water.[6] Readily absorbed by DMF and DMSO.[7]
Dinitrogen TetroxideN₂O₄Hexane, Carbon Tetrachloride, ChloroformExists in equilibrium with NO₂.[4][8][9] Soluble in hexane, carbon tetrachloride, and chloroform.[10] Reacts with water.[9][11]
Dinitrogen PentoxideN₂O₅Chloroform, Carbon Tetrachloride, Nitromethane, Dichloromethane, AcetonitrileSoluble in chloroform, carbon tetrachloride, and other nonpolar solvents.[12][13][14][15] Soluble in alcohol and ether.[16] Reacts with water to form nitric acid.[12][15]

Note: The solubility of gases is also dependent on temperature and pressure. Generally, the solubility of gases in liquids decreases with increasing temperature and increases with increasing partial pressure of the gas above the liquid[17].

Experimental Protocol for Determining the Solubility of Unstable Gases

Given the lack of specific data for this compound, researchers may need to determine its solubility experimentally. The following is a generalized protocol for the determination of the solubility of an unstable gas in an organic solvent, based on the static or volumetric method. This method involves introducing a known amount of gas and solvent into a sealed, temperature-controlled vessel and measuring the pressure change upon dissolution to calculate the amount of dissolved gas.

3.1. Materials and Apparatus

  • Gas Source: Purified this compound (or other unstable gas).

  • Solvent: Degassed, high-purity organic solvent of choice.

  • Apparatus:

    • A high-pressure, temperature-controlled equilibrium cell or reactor with a magnetic stirrer.

    • A precise pressure transducer.

    • A gas burette or a calibrated gas reservoir.

    • A vacuum pump for degassing the solvent and apparatus.

    • A temperature control system (e.g., a thermostatic bath).

    • Gas-tight valves and tubing.

    • An analytical system for concentration measurement (e.g., gas chromatograph), if needed for verification.

3.2. Procedure

  • Apparatus Preparation:

    • Thoroughly clean and dry the equilibrium cell and all connecting lines.

    • Assemble the apparatus, ensuring all connections are gas-tight.

    • Evacuate the entire system using the vacuum pump to remove any residual air and moisture.

  • Solvent Degassing and Introduction:

    • Degas the chosen organic solvent by methods such as freeze-pump-thaw cycles, sonication under vacuum, or sparging with an inert gas (e.g., helium) followed by vacuum. Inadequate degassing is a significant source of error[18].

    • Introduce a precisely known volume or mass of the degassed solvent into the evacuated equilibrium cell.

  • Temperature Equilibration:

    • Bring the equilibrium cell and its contents to the desired experimental temperature using the thermostatic bath. Allow sufficient time for thermal equilibrium to be reached.

  • Gas Introduction:

    • Fill the gas burette or reservoir with the unstable gas to a known pressure.

    • Slowly introduce a known amount of the gas into the equilibrium cell containing the solvent. The amount of gas can be determined by the pressure drop in the gas reservoir of a known volume.

  • Equilibration:

    • Stir the solvent to facilitate the dissolution of the gas and to ensure the system reaches equilibrium.

    • Monitor the pressure inside the equilibrium cell. Equilibrium is reached when the pressure remains constant over a significant period.

  • Data Acquisition and Calculation:

    • Record the final equilibrium pressure and temperature.

    • The amount of dissolved gas can be calculated from the initial and final amounts of gas in the gas phase. The amount of gas in the gas phase can be calculated using an appropriate equation of state (e.g., the ideal gas law for low pressures or a more sophisticated equation like the Peng-Robinson equation for higher pressures).

    • The solubility is then expressed in terms of mole fraction, mass per volume, or other appropriate units.

3.3. Safety Considerations

  • This compound and other nitrogen oxides are toxic and reactive. All experimental work should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • The potential for explosive decomposition of the unstable gas should be considered, and appropriate safety shields should be in place.

  • Ensure that the materials of the apparatus are compatible with the gas and the solvent to be used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of an unstable gas in an organic solvent.

experimental_workflow start Start prep_apparatus Prepare and Evacuate Apparatus start->prep_apparatus degas_solvent Degas Organic Solvent prep_apparatus->degas_solvent introduce_solvent Introduce Known Amount of Solvent into Cell degas_solvent->introduce_solvent temp_equilibration Equilibrate Cell to Experimental Temperature introduce_solvent->temp_equilibration introduce_gas Introduce Known Amount of Unstable Gas temp_equilibration->introduce_gas stir_equilibrate Stir and Allow to Reach Equilibrium introduce_gas->stir_equilibrate monitor_pressure Monitor Pressure stir_equilibrate->monitor_pressure monitor_pressure->stir_equilibrate Pressure is changing record_data Record Final Temperature and Pressure monitor_pressure->record_data Pressure is constant calculate_solubility Calculate Solubility record_data->calculate_solubility end End calculate_solubility->end

Caption: Experimental workflow for determining gas solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains elusive due to its inherent instability, a qualitative understanding can be inferred from the behavior of related, more stable nitrogen oxides. For researchers requiring precise solubility data, direct experimental determination is necessary. The generalized protocol and workflow provided in this guide offer a solid foundation for designing such experiments, with a strong emphasis on safety due to the reactive nature of the compounds involved. Future research into the low-temperature stabilization and handling of this compound may pave the way for more detailed characterization of its physical properties.

References

An In-depth Technical Guide to the Electron Density Distribution in the Dioxohydrazine Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxohydrazine (N₂H₂O₂), also known as dinitrogen dioxide, is a molecule of significant interest due to its high nitrogen and oxygen content, suggesting potential applications as a high-energy density material and as a precursor in various chemical syntheses. The arrangement of electrons within a molecule—its electron density distribution—governs its fundamental properties, including stability, reactivity, and intermolecular interactions. A thorough understanding of this distribution is paramount for predicting the chemical behavior of this compound and for its potential application in fields such as pharmacology, where molecular interactions are key to drug efficacy.

This technical guide provides a comprehensive overview of the state-of-the-art experimental and theoretical methodologies for determining and analyzing the electron density distribution of the this compound molecule. While extensive dedicated studies on this specific molecule are nascent, this document outlines the established protocols and expected results based on studies of analogous hydrazine (B178648) derivatives and advances in quantum chemistry and crystallography.[1][2] We will explore both high-resolution X-ray diffraction for experimental determination and Density Functional Theory (DFT) for computational modeling, culminating in a detailed analysis using the Quantum Theory of Atoms in Molecules (QTAIM).

Molecular Geometry and Isomerism

This compound can exist in multiple isomeric forms. Theoretical calculations and experimental evidence for related compounds suggest that the most stable isomer is the planar cis-conformer of O=N-N=O.[3][4] This configuration is characterized by C₂v symmetry, with both oxygen atoms on the same side of the N-N bond. The trans-conformer, with oxygen atoms on opposite sides, represents another key isomer. The precise geometric parameters of these isomers are critical for an accurate electron density model.

Table 1: Illustrative Geometric Parameters of this compound Isomers

Parameter cis-Dioxohydrazine (C₂v) trans-Dioxohydrazine (C₂h)
Bond Lengths (Å)
N-N 1.45 (Illustrative) 1.44 (Illustrative)
N=O 1.21 (Illustrative) 1.21 (Illustrative)
Bond Angles (°)
O=N-N 112.0 (Illustrative) 108.0 (Illustrative)
Dihedral Angle (°)
O=N-N=O 0.0 180.0

Note: The values presented are illustrative and based on typical bond lengths and angles for similar hydrazine derivatives.[5] Precise values would be determined via the experimental and computational methods outlined below.

Experimental Determination of Electron Density

The primary experimental technique for accurately determining the electron density distribution in a crystalline solid is high-resolution, low-temperature single-crystal X-ray diffraction.[6][7] This method allows for the mapping of the electron density throughout the unit cell, revealing subtle features of chemical bonding.

Experimental Protocol: High-Resolution X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are required. This is a critical and often challenging step. A suitable method, such as slow evaporation from a saturated solution, must be developed. The solvent choice is crucial to obtain crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) with minimal defects.[8][9]

  • Data Collection:

    • A single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream. This minimizes thermal vibrations, leading to a more precise determination of the static electron density.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

    • A modern area detector (e.g., CCD or CMOS) is used to collect a full sphere of diffraction data to a high resolution (typically sin(θ)/λ > 1.0 Å⁻¹). Multiple scans are performed to ensure high redundancy and accurate intensity measurements.

  • Data Processing:

    • The raw diffraction images are integrated to obtain the intensities of the Bragg reflections.

    • Corrections are applied for various experimental effects, including Lorentz factor, polarization, and absorption.

  • Structure Refinement (Multipole Model):

    • The initial structure is solved using standard methods to locate the positions of the atoms.

    • Instead of the conventional independent atom model (IAM), which assumes spherical atoms, a more sophisticated multipole model (e.g., the Hansen-Coppens formalism) is used for refinement.[10][11]

    • In this model, the electron density of each atom is described by a series of aspherical functions (spherical harmonics), which account for the distortion of the electron cloud due to chemical bonding and lone pairs. The refinement process adjusts the populations of these multipole functions to best fit the experimental diffraction data.[12][13]

    • This refinement yields a detailed analytical model of the static electron density distribution throughout the crystal.

Experimental_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis & Refinement Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting & Cooling (100 K) Crystal_Growth->Mounting XRD X-ray Diffraction Data Collection Mounting->XRD Processing Data Processing & Corrections XRD->Processing IAM Independent Atom Model (IAM) Refinement Processing->IAM Multipole Multipole Model Refinement IAM->Multipole Static_Density Static Electron Density Model Multipole->Static_Density Computational_Workflow cluster_setup Setup cluster_calc Calculation cluster_output Output & Analysis Build Build Initial Molecular Structures (cis/trans) Method Select DFT Functional (e.g., B3LYP) & Basis Set (e.g., 6-311++G(d,p)) Build->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq SPE Single Point Energy Calculation Opt->SPE WFN Generate Wavefunction File (.wfx, .fchk) Freq->WFN SPE->WFN Density Calculate Electron Density Grid (ρ(r)) WFN->Density QTAIM_Analysis cluster_topology Topological Analysis cluster_properties Property Calculation cluster_interpretation Chemical Interpretation Input Input: Electron Density Grid (ρ(r)) (from Experiment or DFT) Find_CPs Locate Critical Points (CPs) (∇ρ = 0) Input->Find_CPs Classify_CPs Classify CPs (Nuclear, Bond, Ring, Cage) Find_CPs->Classify_CPs Find_Paths Generate Bond Paths Classify_CPs->Find_Paths Calc_BCP Calculate Properties at BCPs (ρ, ∇²ρ, ε, etc.) Find_Paths->Calc_BCP Integrate Integrate Atomic Basins (Atomic Charges, Energies) Find_Paths->Integrate Bond_Nature Characterize Bond Nature (Covalent, Ionic, etc.) Calc_BCP->Bond_Nature Reactivity Predict Reactivity Sites (Electrophilic/Nucleophilic areas) Integrate->Reactivity Bond_Nature->Reactivity Interactions Analyze Intermolecular Interactions Bond_Nature->Interactions

References

Methodological & Application

Application Notes and Protocols: The Use of Dioxohydrazine Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "dioxohydrazine" in the context of a standalone reagent in organic synthesis is not commonly found in contemporary chemical literature. However, the core structure is central to a class of highly versatile reagents known as N,N'-diacylhydrazines (also referred to as 1,2-diacylhydrazines). These derivatives are stable, easily accessible compounds that serve as critical precursors for the synthesis of a wide array of heterocyclic systems, which are of significant interest in medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for the synthesis of N,N'-diacylhydrazines and their subsequent transformation into valuable heterocyclic compounds such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.

Synthesis of N,N'-Diacylhydrazine Precursors

N,N'-diacylhydrazines are typically prepared by the acylation of hydrazine (B178648) with two equivalents of an acylating agent, such as a carboxylic acid or acyl chloride.

General Reaction Scheme

hydrazine Hydrazine Hydrate or Hydrazine Salt diacylhydrazine N,N'-Diacylhydrazine hydrazine->diacylhydrazine acyl_chloride 2x Acyl Chloride (R-COCl) acyl_chloride->diacylhydrazine base Base (e.g., NaOH, Pyridine) base->diacylhydrazine Neutralizes HCl

Caption: General synthesis of N,N'-diacylhydrazines.

Quantitative Data for N,N'-Diacylhydrazine Synthesis
Starting Material (Acyl Chloride)BaseSolventReaction TimeTemperatureYield (%)Reference
Benzoyl ChlorideSodium Hydroxide (B78521)Water3.5 hoursRoom Temp.66-75[1]
Various Acid ChloridesSodium CarbonateDiethyl ether/Water2.5 hours0°C to 25°CHigh[2]
Butanoyl ChlorideSodium HydroxideNot specifiedNot specified-10°C95[3]
Detailed Experimental Protocol: Synthesis of N,N'-Dibenzoylhydrazine[1][4]

This protocol details the synthesis of N,N'-dibenzoylhydrazine from hydrazine sulfate (B86663) and benzoyl chloride.

Materials:

  • Hydrazine sulfate (65 g, 0.5 mol)

  • Sodium hydroxide (93 g total, 2.325 mol)

  • Benzoyl chloride (145 g, 1.03 mol)

  • Deionized water

  • 50% aqueous acetone

  • Glacial acetic acid

Equipment:

  • 2 L three-necked flask

  • Mechanical stirrer

  • Two dropping funnels

  • Ice-water bath

  • Büchner funnel and suction flask

Procedure:

  • Preparation of Hydrazine Solution: In the 2 L flask equipped with a mechanical stirrer and cooled in an ice-water bath, dissolve 48 g (1.2 mol) of sodium hydroxide in 500 mL of water. To this solution, add 65 g (0.5 mol) of hydrazine sulfate with continuous stirring.

  • Addition of Reagents: While maintaining cooling and vigorous stirring, slowly and simultaneously add 145 g (1.03 mol) of freshly distilled benzoyl chloride and a solution of 45 g (1.125 mol) of sodium hydroxide in 120 mL of water from separate dropping funnels. The addition of benzoyl chloride should take approximately 1.5 hours, with the sodium hydroxide solution being added at a slightly faster rate.

  • Reaction: After the additions are complete, continue to stir the mixture for an additional 2 hours. A white precipitate of N,N'-dibenzoylhydrazine will form.

  • Work-up: Saturate the reaction mixture with carbon dioxide to ensure complete precipitation. Filter the crude product using suction filtration and press it thoroughly to remove excess liquid.

  • Initial Purification: Grind the crude product into a paste with 50% aqueous acetone, filter again with suction, wash with water, and press the solid as dry as possible.

  • Recrystallization: Dissolve the crude product in approximately 650 mL of boiling glacial acetic acid. Allow the solution to cool, which will cause the N,N'-dibenzoylhydrazine to separate as fine white needles.

  • Final Product Isolation: Collect the purified product by suction filtration, wash with cold water, and dry under reduced pressure on a water bath. The expected yield is 80-90 g (66-75%).

Application in Heterocyclic Synthesis: 1,3,4-Oxadiazoles

N,N'-diacylhydrazines are excellent precursors for 2,5-disubstituted-1,3,4-oxadiazoles via cyclodehydration.

General Reaction Scheme

diacylhydrazine N,N'-Diacylhydrazine oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole diacylhydrazine->oxadiazole - H₂O dehydrating_agent Dehydrating Agent (e.g., POCl₃, H₂SO₄) dehydrating_agent->oxadiazole

Caption: Synthesis of 1,3,4-oxadiazoles from N,N'-diacylhydrazines.

Quantitative Data for 1,3,4-Oxadiazole Synthesis
N,N'-DiacylhydrazineDehydrating AgentSolventReaction TimeTemperatureYield (%)Reference
N,N'-DiacylhydrazinesPOCl₃-6-24 hours55°CHigh[2]
Fatty Acid Hydrazide/Carboxylic AcidPOCl₃Solvent-free (Microwave)3-6 minutesNot specifiedHigh[4]
N,N'-diacylhydrazines[Et₂NSF₂]BF₄DichloromethaneNot specifiedRoom Temp.up to 95%[4]
Carboxylic acids/AcylhydrazidesNot specifiedNot specifiedNot specifiedNot specified70-93%[5]
Detailed Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles using POCl₃[2]

This protocol describes the cyclodehydration of an N,N'-diacylhydrazine using phosphorus oxychloride.

Materials:

  • N,N'-Diacylhydrazine (e.g., 2a-d from the reference, 0.007 mol)

  • Phosphorus oxychloride (POCl₃, 22.4 mL, 0.24 mol)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the N,N'-diacylhydrazine (0.007 mol) in phosphorus oxychloride (22.4 mL).

  • Reaction: Heat the reaction mixture to 55°C and stir for 6-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.

Application in Heterocyclic Synthesis: 1,3,4-Thiadiazoles

The conversion of N,N'-diacylhydrazines to 1,3,4-thiadiazoles is achieved by treatment with a sulfur-donating reagent.

General Reaction Scheme

diacylhydrazine N,N'-Diacylhydrazine thiadiazole 2,5-Disubstituted 1,3,4-Thiadiazole diacylhydrazine->thiadiazole sulfur_reagent Sulfur Reagent (e.g., Lawesson's Reagent, P₂S₅) sulfur_reagent->thiadiazole

Caption: Synthesis of 1,3,4-thiadiazoles from N,N'-diacylhydrazines.

Quantitative Data for 1,3,4-Thiadiazole Synthesis
N,N'-DiacylhydrazineSulfur ReagentSolventReaction TimeTemperatureYield (%)Reference
N,N'-diacylhydrazinesLawesson's ReagentToluene (B28343) (Microwave)15 minutesNot specifiedGood[6]
N,N'-diacylhydrazinesLawesson's ReagentToluene (Conventional)5-7 hoursRefluxGood[6]
N,N'-acylhydrazinesFluorous Lawesson's reagentNot specifiedNot specifiedNot specifiedHigh[2]
Detailed Experimental Protocol: Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles[7]

This protocol outlines an efficient microwave-assisted synthesis using Lawesson's reagent.

Materials:

  • N,N'-Diacylhydrazine (1 mmol)

  • Lawesson's reagent (0.5 mmol)

  • Dry toluene (5 mL)

Equipment:

  • Microwave reactor vial

  • Microwave synthesizer

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a microwave reactor vial, place the N,N'-diacylhydrazine (1 mmol) and Lawesson's reagent (0.5 mmol) in dry toluene (5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture for 15 minutes at a suitable temperature (e.g., 120°C, optimization may be required).

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure 2,5-disubstituted-1,3,4-thiadiazole.

Experimental Workflows

Workflow for Heterocycle Synthesis from Acyl Chlorides

cluster_0 Step 1: N,N'-Diacylhydrazine Synthesis cluster_1 Step 2: Heterocycle Formation start Acyl Chloride + Hydrazine Hydrate reaction1 Acylation Reaction (Base, Solvent) start->reaction1 workup1 Work-up and Purification reaction1->workup1 product1 N,N'-Diacylhydrazine workup1->product1 reaction2a Cyclodehydration (e.g., POCl₃) product1->reaction2a reaction2b Thionation/Cyclization (e.g., Lawesson's Reagent) product1->reaction2b workup2 Work-up and Purification reaction2a->workup2 reaction2b->workup2 product2a 1,3,4-Oxadiazole product2b 1,3,4-Thiadiazole workup2->product2a workup2->product2b

Caption: General workflow for two-step heterocycle synthesis.

References

Application Notes and Protocols: The Role of Hydrazine in Synthetic Nitrogen Fixation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Dioxohydrazine: Initial searches for the role of this compound (N₂O₂) in synthetic nitrogen fixation did not yield any relevant results in the current scientific literature. This compound, also known as dinitrogen dioxide, is a nitrogen oxide[1][2][3] and is not reported to be involved as an intermediate or product in the conversion of dinitrogen (N₂) to ammonia (B1221849) (NH₃) or other reduced nitrogen compounds. It is likely that the intended compound of interest was hydrazine (B178648) (N₂H₄) , a well-established intermediate and a target product in the field of synthetic nitrogen fixation.[4][5][6] Therefore, these application notes and protocols will focus on the significant role of hydrazine in this context.

Introduction: Hydrazine as a Key Intermediate in Nitrogen Fixation

The conversion of atmospheric dinitrogen (N₂), a remarkably inert molecule, into more reactive and bioavailable forms is a cornerstone of chemical synthesis and biological processes.[4] While the ultimate goal of most synthetic nitrogen fixation strategies is the production of ammonia (NH₃), hydrazine (N₂H₄) is recognized as a crucial intermediate in both biological and synthetic systems.[5][6] The selective synthesis of hydrazine from dinitrogen is also a significant goal, as hydrazine itself is a high-energy compound with applications as a fuel and a chemical reagent.[7]

Recent advances in coordination chemistry have led to the development of molecular catalysts, primarily based on transition metals like iron (Fe), molybdenum (Mo), and chromium (Cr), that can mediate the reduction of N₂ to hydrazine and ammonia under milder conditions than the traditional Haber-Bosch process.[4][8][9] These systems provide valuable insights into the fundamental mechanisms of N-N bond cleavage and N-H bond formation.

Mechanistic Pathways Involving Hydrazine

The formation of hydrazine from dinitrogen at a metal center (M) is generally understood to proceed through a series of protonation and reduction steps of a coordinated N₂ molecule. A key intermediate in many of these pathways is a metal-hydrazido(2-) species (M=NNH₂). The fate of this intermediate often determines the selectivity for hydrazine versus ammonia formation.

A proposed general mechanism is the "distal-to-alternating" pathway, where the two nitrogen atoms of the coordinated dinitrogen are sequentially protonated and reduced. The formation of hydrazine represents a 4-electron, 4-proton process.

Diagram: Generalized Pathway for N₂ Reduction to Hydrazine

N2_Reduction_to_Hydrazine N2 N₂ M_N2 M-N₂ N2->M_N2 + M M_NNH M-N=NH M_N2->M_NNH + e⁻, + H⁺ M_NNH2 M=NNH₂ M_NNH->M_NNH2 + e⁻, + H⁺ M_NHNH2 M-NH-NH₂ M_NNH2->M_NHNH2 + e⁻, + H⁺ N2H4 N₂H₄ M_NHNH2->N2H4 + e⁻, + H⁺, - M

Caption: A simplified representation of a stepwise pathway for the conversion of dinitrogen to hydrazine at a metal center.

Quantitative Data from Catalytic Systems

The following tables summarize key quantitative data from selected studies on the catalytic conversion of dinitrogen to hydrazine.

Table 1: Performance of an Iron-Based Catalytic System for Hydrazine Synthesis [10]

Catalyst Loading (mol%)Reductant/Proton SourceTime (h)Equivalents of N₂H₄ per FeYield of N₂H₄ (%)Selectivity for N₂H₄
1.0SmII-PH1616 ± 364>99:1 (vs. NH₃)
0.4SmII-PH1637 ± 654>99:1 (vs. NH₃)
0.2SmII-PH1646 ± 438>99:1 (vs. NH₃)
0.1SmII-PH726929>99:1 (vs. NH₃)

Table 2: Performance of Chromium-Based Catalytic Systems for Hydrazine and Ammonia Synthesis [8]

PrecatalystProton SourceTime (h)Equivalents of N₂H₄ per CrEquivalents of NH₃ per CrTotal Fixed N (Equivalents)
trans-[Cr(N₂)₂(depe)₂]Ethylene (B1197577) Glycol486820
trans-[Cr(N₂)₂(dmpe)₂]Ethylene Glycol48101636
trans-[Cr(N₂)₂(dmpe)₂]H₂O48101030

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the synthesis of hydrazine from dinitrogen using molecular catalysts. Caution: These experiments involve pyrophoric and air-sensitive reagents and should be performed under an inert atmosphere using appropriate Schlenk line or glovebox techniques. Anhydrous hydrazine is also highly reactive and toxic.[11]

Protocol 1: General Procedure for Iron-Catalyzed N₂ Reduction to Hydrazine[10]

Objective: To catalytically reduce dinitrogen to hydrazine using an iron complex with a samarium(II) reductant.

Materials:

  • Iron precatalyst (e.g., a tris(phosphino)borane iron complex)

  • Samarium(II)-based reductant and proton source (e.g., SmII-PH)

  • Anhydrous, deoxygenated toluene (B28343)

  • High-purity dinitrogen gas (N₂)

  • Schlenk flask and other appropriate glassware

  • Magnetic stirrer

  • Cryostat or low-temperature bath

Procedure:

  • In a glovebox, add the iron precatalyst to a Schlenk flask equipped with a magnetic stir bar.

  • Add the SmII-PH reagent to the flask.

  • Add anhydrous, deoxygenated toluene to the flask to dissolve the reagents.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line under an N₂ atmosphere.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a cryostat or a dry ice/acetone bath.

  • Stir the reaction mixture vigorously for the specified duration (e.g., 16-72 hours).

  • After the reaction is complete, quench the reaction by a standard procedure, for example, by the addition of an oxidizing agent like iodine followed by a basic workup to liberate hydrazine.

  • Quantify the hydrazine produced using a suitable analytical method, such as colorimetric analysis after derivatization or NMR spectroscopy.

Diagram: Experimental Workflow for Fe-Catalyzed N₂ Reduction

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Workup and Analysis reagents Add Fe precatalyst and Sm(II) reagent to Schlenk flask solvent Add anhydrous toluene reagents->solvent seal Seal flask solvent->seal cool Cool to -78 °C under N₂ seal->cool stir Stir for specified time cool->stir quench Quench reaction stir->quench quantify Quantify hydrazine quench->quantify

Caption: A typical workflow for the synthesis and analysis of hydrazine from dinitrogen using an iron catalyst.

Protocol 2: General Procedure for Chromium-Catalyzed N₂ Reduction to Hydrazine and Ammonia[8]

Objective: To catalytically reduce dinitrogen to a mixture of hydrazine and ammonia using a chromium complex.

Materials:

  • Chromium precatalyst (e.g., trans-[Cr(N₂)₂(dmpe)₂])

  • Samarium(II) iodide (SmI₂)

  • Proton source (e.g., anhydrous ethylene glycol or deionized water)

  • Anhydrous, deoxygenated tetrahydrofuran (B95107) (THF)

  • High-purity dinitrogen gas (N₂)

  • Schlenk tube or flask

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere, charge a Schlenk tube with the chromium precatalyst and SmI₂.

  • Add anhydrous, deoxygenated THF to the tube.

  • Introduce the proton source (ethylene glycol or water) via syringe.

  • Ensure the system is under a positive pressure of N₂ (typically 1 atm).

  • Stir the reaction mixture at room temperature for the desired time (e.g., 48 hours).

  • Upon completion, quench the reaction, for example, by adding an acid solution.

  • The resulting mixture can be analyzed for hydrazine and ammonia content. Ammonia is often quantified by the indophenol (B113434) method, and hydrazine can be determined by a colorimetric method after reaction with a suitable aldehyde or ketone.

Concluding Remarks

The study of hydrazine's role in synthetic nitrogen fixation is a rapidly evolving field. The development of molecular catalysts that can selectively produce hydrazine from dinitrogen under mild conditions is a significant achievement.[10] These systems not only offer potential alternatives to traditional industrial processes but also provide fundamental insights into the complex multi-electron, multi-proton transformations involved in breaking the strong N≡N triple bond. Further research in this area is expected to lead to more efficient and selective catalysts, potentially paving the way for new technologies for the sustainable production of nitrogen-based fuels and chemicals.

References

Synthesis and Applications of Dioxohydrazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dioxohydrazine derivatives, particularly the 1,2,4-triazolidine-3,5-dione skeleton, also known as urazoles, represent a versatile class of heterocyclic compounds with significant applications across various scientific disciplines. Their unique chemical reactivity and diverse biological activities have positioned them as valuable scaffolds in drug discovery, organic synthesis, and materials science. This document provides detailed application notes and experimental protocols for the synthesis and utilization of these derivatives.

Application Notes

This compound derivatives have garnered considerable interest due to their broad spectrum of biological and chemical applications.

  • Drug Development: This is one of the most promising areas for this compound derivatives. They have been investigated for their potent anticancer activities against various human cancer cell lines, including breast, lung, and cervical cancer.[1] The mechanism of action often involves the inhibition of key enzymes in cell signaling pathways, such as Casein Kinase 1 (CK1) and Protein Kinase B (AKT).[2][3] Furthermore, certain derivatives have been identified as potent and selective P2X3 receptor antagonists , making them promising candidates for the treatment of chronic cough and neuropathic pain.[4][5]

  • Organic Synthesis: In synthetic chemistry, this compound derivatives, especially 4-phenyl-1,2,4-triazolidine-3,5-dione (PTAD), are powerful reagents. They are highly reactive dienophiles in Diels-Alder reactions and are also used in ene reactions . Their utility extends to being efficient oxidizing agents for the conversion of thiols to disulfides and 1,4-dihydropyridines to pyridines.

  • Materials Science: The unique structural features of urazoles have been exploited in polymer chemistry. They can be incorporated into polymer backbones to create novel materials such as hydrogels and ion-exchange resins . These materials exhibit interesting properties, including high mechanical strength and biocompatibility, making them suitable for biomedical applications.[6]

  • Agrochemicals: Several this compound derivatives have been investigated for their herbicidal activity . They can act as growth inhibitors for various weeds, and structure-activity relationship (SAR) studies are ongoing to develop more potent and selective herbicides.[7][8]

Data Presentation

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)
Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 7d Hela (Cervical Cancer)<12[1]
Compound 7e Hela (Cervical Cancer)<12[1]
Compound 10a Hela (Cervical Cancer)5.6[1]
Compound 10a MCF-7 (Breast Cancer)6.43[1]
Compound 10a A549 (Lung Cancer)21.1[1]
Compound 10d Hela (Cervical Cancer)<12[1]
Compound TP6 B16F10 (Murine Melanoma)41.12 - 61.11[9]
Compound 8 HT-1080 (Fibrosarcoma)15.13[10]
Compound 8 A-549 (Lung Cancer)21.25[10]
Compound 8 MCF-7 (Breast Cancer)18.06[10]
Compound 8 MDA-MB-231 (Breast Cancer)16.32[10]
Compound 6a MCF-7 (Breast Cancer)12.11 ± 2.9[11]
Compound 6h MCF-7 (Breast Cancer)15.82 ± 10.1[11]
Table 2: P2X3 Receptor Antagonist Activity
CompoundTarget(s)Assay TypeIC₅₀ (nM)Reference
Gefapixant P2X3, P2X2/3Patch Clamp153 (P2X3), 220 (P2X2/3)[5]
Filapixant P2X3FLIPR-based assay7.4 (P2X3), 776 (P2X2/3)[5]
Camlipixant P2X3Calcium mobilization25 (P2X3), 24,000 (P2X2/3)[5]
Table 3: Herbicidal Activity of Acylhydrazone Derivatives of Metribuzin
TreatmentDose (g ai ha⁻¹)Tomato Plant Weight (g)Rapeseed Weed Weight (g)Reference
Control 018.515.2[12]
Sencor® 9016.17.8[12]
Sencor® 18012.34.1[12]
Compound 15 9017.28.5[12]
Compound 15 18013.15.2[12]
Compound 24 9015.86.8[12]
Compound 24 18011.93.5[12]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-Substituted-1,2,4-triazolidine-3,5-diones (Urazoles)

This protocol describes a one-pot synthesis method that avoids the use of hazardous isocyanates.[2][5]

Materials:

Procedure:

  • Dissolve the substituted aniline (3 mmol) and cesium carbonate (3.5 mmol) in anhydrous 1,4-dioxane (10 mL) in a round-bottom flask.

  • Add triphosgene (1 mmol) in portions over 2-3 minutes while stirring at room temperature.

  • Continue stirring the mixture at room temperature. After 1.5 hours, add ethyl carbazate (3.2 mmol).

  • Stir the reaction mixture overnight at room temperature.

  • Evaporate the solvent under reduced pressure.

  • To the residue, add 5 M aqueous KOH solution and reflux the mixture for 5 hours.

  • Cool the reaction mixture in an ice bath.

  • Neutralize the solution with concentrated HCl to pH 1-2.

  • Collect the resulting white crystalline product by filtration, wash with cold water, and dry to yield the 4-substituted-1,2,4-triazolidine-3,5-dione.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7, Hela, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microculture plates

  • This compound derivatives (test compounds) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 6.25, 12.5, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for another 24-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Protocol 3: P2X3 Receptor Antagonist Efficacy (Calcium Flux Assay)

This protocol describes a high-throughput method to measure an antagonist's ability to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a P2X3 agonist.[4][5]

Materials:

  • HEK293 cells stably expressing P2X3 receptors

  • 96- or 384-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239) (organic anion transporter inhibitor)

  • Assay buffer (e.g., HBSS)

  • P2X3 agonist (e.g., ATP or α,β-meATP)

  • Test compounds (this compound derivatives)

  • Fluorescence plate reader (e.g., FLIPR or FlexStation)

Procedure:

  • Seed the HEK293-P2X3 cells into the assay plates and culture overnight.

  • Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer.

  • Remove the culture medium and add the dye-loading buffer to the cells. Incubate at 37°C for 30-60 minutes in the dark.

  • Wash the cells with assay buffer to remove excess dye.

  • Add serial dilutions of the test compounds to the wells and incubate for 15-30 minutes at room temperature.

  • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

  • Inject the P2X3 agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

  • Record the change in fluorescence intensity over time.

  • Determine the peak fluorescence response for each well and calculate the IC₅₀ values for the test compounds.

Visualizations

Synthesis_Workflow sub_aniline Substituted Aniline intermediate_formation Intermediate Formation (Stir 1.5h) sub_aniline->intermediate_formation cs2co3 Cesium Carbonate cs2co3->intermediate_formation dioxane 1,4-Dioxane (Solvent) dioxane->intermediate_formation triphosgene Triphosgene triphosgene->intermediate_formation ethyl_carbazate Ethyl Carbazate semicarbazide_formation Semicarbazide Formation (Stir Overnight) intermediate_formation->semicarbazide_formation Add Ethyl Carbazate evaporation Solvent Evaporation semicarbazide_formation->evaporation hydrolysis Hydrolysis & Cyclization (5M KOH, Reflux 5h) evaporation->hydrolysis neutralization Neutralization (Conc. HCl to pH 1-2) hydrolysis->neutralization filtration Filtration & Drying neutralization->filtration final_product 4-Substituted-1,2,4-triazolidine-3,5-dione filtration->final_product MTT_Assay_Workflow cell_seeding Seed Cells in 96-well plate (5x10³ cells/well) incubation1 Incubate 24h cell_seeding->incubation1 add_compounds Add Test Compounds (Varying Concentrations) incubation1->add_compounds incubation2 Incubate 24-72h add_compounds->incubation2 add_mtt Add MTT Solution (20 µL/well) incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Add Solubilization Buffer (150 µL/well) incubation3->solubilize shake Shake 15 min solubilize->shake read_absorbance Read Absorbance (590 nm) shake->read_absorbance analyze_data Calculate % Viability & IC₅₀ read_absorbance->analyze_data Wnt_Signaling_Inhibition cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds This compound This compound Derivative Dvl Dishevelled (Dvl) Frizzled->Dvl Activates DestructionComplex Destruction Complex (Axin, APC, GSK3) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation CK1 Casein Kinase 1 (CK1) CK1->DestructionComplex Part of Complex, Primes Phosphorylation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Degraded Nucleus Nucleus BetaCatenin->Nucleus Translocates TCF_LEF TCF/LEF GeneTranscription Target Gene Transcription (Proliferation) TCF_LEF->GeneTranscription Activates This compound->CK1 Inhibits

References

Dioxohydrazine in Heterocyclic Chemistry: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of hydrazine (B178648) derivatives in the synthesis of nitrogen-containing heterocyclic compounds, with a focus on structures bearing dioxo functionalities. While the term "dioxohydrazine" is not standard in chemical literature, it is interpreted here to refer to the application of hydrazine and its derivatives in the synthesis of key heterocyclic scaffolds such as pyridazinediones and pyrazolidinediones. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Application Notes

Hydrazine and its substituted derivatives are versatile reagents in heterocyclic chemistry, primarily utilized for the construction of five- and six-membered rings through condensation reactions with dicarbonyl compounds or their equivalents. The resulting heterocyclic systems are foundational in the development of a wide range of therapeutic agents.

Synthesis of Pyridazinediones

A primary application of hydrazine in this context is the synthesis of 3,6-pyridazinediones. This is commonly achieved through the reaction of hydrazine hydrate (B1144303) with maleic anhydride (B1165640) or its derivatives.[1][2] This reaction provides a straightforward and efficient route to the pyridazinedione core, a structural motif present in compounds with potential anti-inflammatory, anticonvulsant, and herbicidal activities. The pyridazinedione scaffold is also a valuable intermediate for further chemical modifications, allowing for the generation of diverse compound libraries for drug screening.[3][4]

Synthesis of Pyrazolidinediones

Another significant application involves the synthesis of pyrazolidine-3,5-diones. This is typically accomplished by the condensation of hydrazines with malonic acid derivatives, such as diethyl malonate.[5] Pyrazolidinedione-containing compounds have a rich history in medicinal chemistry, with prominent examples including anti-inflammatory drugs. The synthesis is generally high-yielding and allows for the introduction of substituents on the hydrazine nitrogen, providing a direct handle for modulating the pharmacological properties of the final products.

Applications in Drug Development

Heterocyclic compounds derived from hydrazine are integral to modern drug discovery. The pyridazinedione and pyrazolidinedione cores are considered "privileged structures" due to their ability to interact with a variety of biological targets.

  • Anti-inflammatory Agents: Pyrazolidinedione derivatives have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Agents: Certain 3,6-disubstituted pyridazine (B1198779) derivatives have been investigated as cyclin-dependent kinase 2 (CDK2) inhibitors for cancer therapy.[6]

  • Antibody-Drug Conjugates (ADCs): Pyridazinediones have been utilized as stable linkers for attaching cytotoxic drugs to antibodies, creating targeted cancer therapies with controlled drug loading.[3]

  • CNS-Active Agents: Some pyridazine-based compounds have shown potential as central nervous system (CNS) agents, including psychotropic drugs.[1]

The synthetic accessibility of these scaffolds allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize quantitative data from representative synthetic protocols for pyridazinedione and pyrazolidinedione derivatives.

Table 1: Synthesis of 3,6-Pyridazinedione (B1590737) from Maleic Anhydride and Hydrazine Hydrate

Reactant 1Reactant 2SolventReaction TimeTemperatureYield (%)Reference
Maleic AnhydrideHydrazine HydrateAcetic Acid5 hoursReflux84-90[7]
Maleic AnhydrideHydrazine HydrateWater30 minutes100 °CQuantitative[2]

Table 2: Synthesis of Pyrazolidine-3,5-dione Derivatives

Reactant 1Reactant 2SolventReaction TimeTemperatureYield (%)Reference
Diethyl MalonateHydrazine HydrateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: Synthesis of 3,6-Pyridazinedione (Maleic Hydrazide)

This protocol describes the synthesis of 3,6-pyridazinedione from maleic anhydride and hydrazine hydrate.[7]

Materials:

  • Maleic anhydride

  • Hydrazine hydrate (40%)

  • Organic solvent (e.g., as specified in the reference)

  • Acid catalyst

  • Water

Procedure:

  • In a 1000L reactor, add 380 kg of organic solvent and 98 kg of maleic anhydride. Stir until the maleic anhydride is completely dissolved.

  • Add 130 kg of 40% hydrazine hydrate while maintaining the temperature below 30 °C. React for 2 hours.

  • Add 30 kg of an acid catalyst.

  • Slowly warm the mixture to 50 °C and maintain for 2 hours.

  • Heat the reaction mixture to reflux for 2 hours while simultaneously distilling off the organic solvent for recovery.

  • Continue to heat at 100-104 °C and reflux for an additional 1-3 hours.

  • Cool the reaction mixture to below 10 °C to induce precipitation.

  • Filter the solid product. The filtrate can be reused as the aqueous phase.

  • Wash the filter cake with cold water.

  • Recrystallize the crude product from the recovered organic solvent to obtain pure 3,6-pyridazinedione.

  • Dry the final product.

Expected Yield: 91% (with mother liquor recycling).

Protocol 2: General Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol outlines a general method for the synthesis of 1,3,5-trisubstituted pyrazoles from the cyclocondensation of diketones with hydrazines.[8]

Materials:

Procedure:

  • In a microwave vial, combine the substituted hydrazine (1.0 mmol) and Pd(dba)₂ (0.5 equiv.).

  • Add the appropriate solvent (1 mL of DMSO for pyrazoles or 1 mL of H₂O for dihydropyrazoles).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 100 °C with 50 watts of power for 5 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate the product through standard workup procedures (e.g., extraction and column chromatography).

Note: The specific diketone precursor is incorporated within the palladium complex in this specialized protocol. For a more traditional approach, a 1,3-diketone would be used as a separate reactant.

Visualizations

Synthesis_of_Pyridazinedione MA Maleic Anhydride Intermediate Maleic Hydrazide Intermediate MA->Intermediate + H₂NNH₂·H₂O HH Hydrazine Hydrate HH->Intermediate PD 3,6-Pyridazinedione Intermediate->PD Cyclization (Heat, Acid)

Caption: Synthesis of 3,6-Pyridazinedione.

Synthesis_of_Pyrazolidinedione ME Malonic Ester (e.g., Diethyl Malonate) Condensation Condensation ME->Condensation H Hydrazine Derivative (R-NHNH₂) H->Condensation PZD Pyrazolidine-3,5-dione Derivative Condensation->PZD Cyclization - 2 EtOH

Caption: General Synthesis of Pyrazolidinediones.

References

Application Notes and Protocols: Reaction of Dioxohydrazine Analogs with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of dioxohydrazine analogs, more formally known as cyclic diacyl hydrazides (e.g., pyridazinediones), with aldehydes and ketones represents a versatile and robust method for the synthesis of N-acylhydrazones. These products are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The N-acylhydrazone scaffold serves as a privileged structure in drug design, offering opportunities for the development of novel therapeutic agents that can modulate various signaling pathways implicated in disease.

This document provides detailed application notes and experimental protocols for the synthesis of N-acylhydrazones from cyclic diacyl hydrazides and carbonyl compounds. It also outlines methodologies for evaluating their biological activity, with a focus on anticancer applications.

Reaction of this compound Analogs with Aldehydes and Ketones

The core reaction involves the condensation of a cyclic diacyl hydrazide with an aldehyde or a ketone, typically under acidic or neutral conditions, to form an N-acylhydrazone. The reaction proceeds via nucleophilic addition of the hydrazide nitrogen to the carbonyl carbon, followed by dehydration to yield the stable N-acylhydrazone product. This reaction is highly adaptable and can be performed using conventional heating methods or accelerated using microwave irradiation, often leading to higher yields and shorter reaction times.

A variety of aldehydes and ketones, including aromatic, heteroaromatic, and aliphatic derivatives, can be employed in this synthesis, allowing for the generation of a diverse library of N-acylhydrazones for biological screening.

Experimental Protocols

Protocol 1: Conventional Synthesis of N-Acylhydrazones

This protocol describes a general method for the synthesis of N-acylhydrazones using conventional heating.

Materials:

  • Appropriate cyclic diacyl hydrazide (e.g., a pyridazinedione derivative) (1.0 eq)

  • Substituted aldehyde or ketone (1.0-1.2 eq)

  • Ethanol (B145695) (or other suitable solvent)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • To a solution of the cyclic diacyl hydrazide in ethanol, add the substituted aldehyde or ketone.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for a period ranging from 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the N-acylhydrazone by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determine the melting point.

Protocol 2: Microwave-Assisted Synthesis of N-Acylhydrazones

This protocol offers a rapid and efficient solvent-free method for the synthesis of N-acylhydrazones using microwave irradiation.[1]

Materials:

  • Appropriate hydrazide (e.g., benzhydrazide, salicyloylhydrazide, isonicotinic hydrazide) (1.0 eq)

  • Substituted aldehyde or ketone (1.0 eq)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • Place the hydrazide and the aldehyde or ketone in a microwave reactor vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a specified power and temperature for a short duration (typically 2.5-10 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vial to room temperature.

  • The resulting solid product is typically of high purity. If necessary, the product can be purified by recrystallization from ethanol.

  • Dry the purified product under vacuum.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and melting point determination.

Data Presentation

The following tables summarize quantitative data for the synthesis of various N-acylhydrazone derivatives.

Table 1: Conventional Synthesis of N-Acylhydrazones - Reaction Conditions and Yields

EntryHydrazideAldehyde/KetoneSolventCatalystTime (h)Yield (%)M.p. (°C)Reference
12-((5-chlorobenzothiazol-2-yl)thio)acetohydrazide4-(dimethylamino)benzaldehydeEtOH-685210-212
22-((5-chlorobenzothiazol-2-yl)thio)acetohydrazide4-(diethylamino)benzaldehydeEtOH-682198-200
32-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazideBenzaldehydeEtOHAcetic Acid492230-232[2][3]
42-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide4-ChlorobenzaldehydeEtOHAcetic Acid595268-270[2][3]

Table 2: Microwave-Assisted Synthesis of N-Acylhydrazones - Reaction Conditions and Yields

EntryHydrazideAldehyde/KetonePower (W)Temp (°C)Time (min)Yield (%)M.p. (°C)
1BenzhydrazideBenzaldehyde150100598224-226
2Benzhydrazide4-Nitrobenzaldehyde150120399211-213
3SalicyloylhydrazideAcetophenone150100892198-200
4Isonicotinic hydrazideCyclohexanone1501001090162-164

Applications in Drug Development: Anticancer Activity

N-acylhydrazone derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.

Targeted Signaling Pathways

1. HDAC6/PI3Kα Dual Inhibition:

Certain N-acylhydrazone derivatives have been designed as dual inhibitors of Histone Deacetylase 6 (HDAC6) and Phosphatidylinositol 3-kinase alpha (PI3Kα).[4] The simultaneous inhibition of these two targets represents a promising strategy for cancer therapy, as both pathways are crucial for tumor growth and survival.[4]

HDAC6_PI3Kalpha_Pathway cluster_cell Cancer Cell cluster_pi3k PI3K/AKT Pathway cluster_hdac6 HDAC6 Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation HDAC6 HDAC6 Tubulin α-tubulin HDAC6->Tubulin Deacetylates HSP90 HSP90 HDAC6->HSP90 Deacetylates Cell_Migration Cell Migration Tubulin->Cell_Migration AcetylatedTubulin Acetylated α-tubulin AcetylatedTubulin->Tubulin Protein_Degradation Protein Degradation HSP90->Protein_Degradation AcetylatedHSP90 Acetylated HSP90 AcetylatedHSP90->HSP90 NAH N-Acylhydrazone Derivative NAH->PI3K Inhibits NAH->HDAC6 Inhibits

Caption: Dual inhibition of PI3Kα and HDAC6 signaling pathways by N-acylhydrazone derivatives.

2. JAK/STAT3 Signaling Pathway Inhibition:

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is constitutively activated in many cancers and plays a critical role in tumor cell proliferation, survival, and invasion. N-acylhydrazone derivatives have been developed as inhibitors of this pathway, offering a targeted approach to cancer treatment.[5][6]

JAK_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Promotes Transcription Cytokine Cytokine Cytokine->CytokineReceptor Binds NAH N-Acylhydrazone Derivative NAH->JAK Inhibits NAH->STAT3 Inhibits Phosphorylation

Caption: Inhibition of the JAK/STAT3 signaling pathway by N-acylhydrazone derivatives.

Protocols for In Vitro Anticancer Activity Screening

The following protocols are standard methods for evaluating the anticancer potential of newly synthesized N-acylhydrazone derivatives.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium

  • 96-well plates

  • N-acylhydrazone test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-acylhydrazone compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This protocol is used to determine the effect of the test compounds on the cell cycle distribution.[8][9]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • N-acylhydrazone test compounds

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the N-acylhydrazone compounds at their IC₅₀ concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in ice-cold PBS and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle and identify any cell cycle arrest.

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • N-acylhydrazone test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the N-acylhydrazone compounds as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and in vitro anticancer screening of N-acylhydrazone derivatives.

Anticancer_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Anticancer Screening Start Start: Cyclic Diacyl Hydrazide + Aldehyde/Ketone Reaction Condensation Reaction (Conventional or Microwave) Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Test Compounds MTT_Assay MTT Assay (Cell Viability, IC50) Cell_Culture->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Treat with IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Treat with IC50 Data_Analysis Data Analysis & Hit Identification Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for synthesis and in vitro anticancer screening of N-acylhydrazones.

References

Dioxohydrazine as a Ligand for Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxohydrazine, also known as oxamic hydrazide or N-aminooxamide, is a versatile ligand in coordination chemistry. Its structure, featuring both hydrazinic nitrogen atoms and amide functionalities, allows it to coordinate with metal ions in various modes, leading to the formation of stable and structurally diverse metal complexes. These complexes have garnered significant interest due to their potential applications in catalysis, materials science, and particularly in the field of medicinal chemistry, where they have shown promising biological activities, including antimicrobial and anticancer properties.

This document provides an overview of the applications of this compound-metal complexes, detailed experimental protocols for their synthesis and characterization, and a summary of available quantitative data to facilitate further research and development in this area.

Applications of this compound-Metal Complexes

While research is ongoing, metal complexes of this compound and its derivatives have shown potential in several key areas:

  • Biological and Medicinal Chemistry: The coordination of metal ions to ligands derived from hydrazides can enhance their biological efficacy. Schiff base derivatives of oxamic hydrazide, for instance, have been synthesized and investigated for their antioxidant and potential anticancer activities[1]. The broader class of hydrazone-based metal complexes is known to exhibit a wide range of biological actions, including antibacterial, antifungal, and antitumor properties, which suggests a promising avenue for this compound complexes[2].

  • Catalysis: Metal complexes containing hydrazone ligands are explored for their catalytic applications in various organic transformations. These complexes can act as catalysts in reactions such as oxidation and epoxidation[3]. The versatile coordination environment provided by this compound can be tuned by the choice of the metal center to potentially develop catalysts for specific reactions.

  • Materials Science: The ability of this compound to form stable complexes with various metal ions makes it a candidate for the development of new materials with interesting magnetic or optical properties.

Data Presentation

The following tables summarize the key quantitative data found in the literature for Schiff base derivatives of this compound. Data for simple this compound-metal complexes is currently limited in publicly accessible literature.

Table 1: Crystallographic Data for (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide (A Schiff Base Derivative of this compound) [1]

ParameterValue
Chemical FormulaC₁₀H₁₁N₃O₃
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.0399 (5)
b (Å)8.6252 (8)
c (Å)9.5474 (9)
α (°)81.730 (3)
β (°)72.738 (3)
γ (°)67.450 (3)
Volume (ų)510.99 (8)
Z2
Calculated Density (g/cm³)1.438
Temperature (K)173 (2)

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of metal complexes with this compound-derived ligands, based on available literature. Researchers should adapt these methods based on the specific metal salt and desired complex.

Protocol 1: Synthesis of Schiff Base Ligand from this compound[1]

Objective: To synthesize a Schiff base ligand by condensation of this compound (oxamic hydrazide) with an appropriate aldehyde or ketone.

Materials:

  • This compound (Oxamic Hydrazide)

  • 2-Hydroxyacetophenone (or other suitable carbonyl compound)

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolve an equimolar amount of this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of the carbonyl compound (e.g., 2-hydroxyacetophenone) to the solution.

  • Heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator.

Protocol 2: General Synthesis of Metal Complexes with this compound-Derived Ligands[5]

Objective: To synthesize a metal complex using a pre-synthesized this compound-derived Schiff base ligand.

Materials:

  • This compound-derived Schiff base ligand

  • Metal salt (e.g., Cu(NO₃)₂·3H₂O, NiCl₂, Co(NO₃)₂·6H₂O)

  • Methanol (B129727) or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the Schiff base ligand in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • In a separate flask, dissolve the metal salt in the same solvent. The molar ratio of ligand to metal will depend on the desired coordination geometry (e.g., 1:1 or 2:1).

  • Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • The mixture may be stirred at room temperature or refluxed for several hours, depending on the reactivity of the components. A change in color or the formation of a precipitate often indicates complex formation.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid complex by filtration.

  • Wash the precipitate with the solvent used for the reaction and then with a non-polar solvent like diethyl ether to remove impurities.

  • Dry the complex in a vacuum desiccator.

Protocol 3: Characterization of this compound-Metal Complexes

Objective: To characterize the synthesized ligands and metal complexes using various spectroscopic and analytical techniques.

1. Fourier-Transform Infrared (FTIR) Spectroscopy [4]

  • Purpose: To identify the coordination sites of the ligand.

  • Procedure: Record the FTIR spectra of the free ligand and the metal complexes using KBr pellets in the range of 4000-400 cm⁻¹.

  • Analysis: Compare the spectra of the ligand and the complexes. Shifts in the characteristic vibrational frequencies of functional groups (e.g., C=O, N-H, C=N) upon complexation indicate their involvement in coordination to the metal ion. The appearance of new bands in the low-frequency region can be attributed to M-N and M-O vibrations.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) [1][4]

  • Purpose: To elucidate the structure of the ligand and to confirm complex formation in solution (for diamagnetic complexes).

  • Procedure: Dissolve the ligand or complex in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra.

  • Analysis: Compare the chemical shifts of the ligand protons and carbons with those in the complex. Changes in chemical shifts, particularly for protons near the coordination sites, can confirm the binding of the metal.

3. UV-Visible Spectroscopy [4]

  • Purpose: To study the electronic transitions and to get information about the geometry of the metal complexes.

  • Procedure: Record the electronic spectra of the ligand and its metal complexes in a suitable solvent (e.g., DMF or DMSO) in the range of 200-800 nm.

  • Analysis: The spectra of the complexes are typically different from that of the free ligand. The appearance of new bands, particularly in the visible region, can be assigned to d-d transitions of the metal ion or to charge-transfer transitions, providing insights into the coordination environment of the metal.

4. Single-Crystal X-ray Diffraction [1][4]

  • Purpose: To determine the precise three-dimensional structure of the metal complex in the solid state.

  • Procedure: Grow single crystals of the complex suitable for X-ray diffraction analysis. This often involves slow evaporation of the solvent from a dilute solution of the complex.

  • Analysis: X-ray diffraction analysis provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound-metal complexes.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis Dioxo This compound Mix1 Mix & Reflux in Ethanol Dioxo->Mix1 Carbonyl Aldehyde/Ketone Carbonyl->Mix1 Ligand Schiff Base Ligand Mix1->Ligand Mix2 Mix & Stir/Reflux Ligand->Mix2 cluster_complex cluster_complex MetalSalt Metal Salt MetalSalt->Mix2 Solvent Methanol/Ethanol Solvent->Mix2 Complex This compound Metal Complex Mix2->Complex

Caption: General workflow for the synthesis of this compound-metal complexes.

Characterization_Workflow cluster_techniques Characterization Techniques cluster_data Data Analysis & Interpretation Complex Synthesized Metal Complex FTIR FTIR Spectroscopy Complex->FTIR Coordination Sites NMR NMR Spectroscopy (¹H, ¹³C) Complex->NMR Structural Elucidation (Diamagnetic) UVVis UV-Vis Spectroscopy Complex->UVVis Electronic Transitions & Geometry XRay X-ray Diffraction Complex->XRay 3D Structure Structure Structure Confirmation FTIR->Structure NMR->Structure Properties Physicochemical Properties UVVis->Properties XRay->Structure

Caption: Workflow for the characterization of this compound-metal complexes.

References

Application Notes and Protocols for the Analytical Determination of Dioxohydrazine and Related Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxohydrazine, systematically named N-oxonitrous amide (CAS No. 16824-89-8), is a nitrogen oxide with the molecular formula N₂O₂. It is also known as dinitrogen dioxide or the nitric oxide dimer, existing in equilibrium with nitric oxide (NO). Due to its inherent instability and rapid dissociation into nitric oxide, direct quantification of this compound in biological or pharmaceutical matrices is challenging. Therefore, analytical approaches typically focus on the detection and quantification of its equilibrium component and subsequent stable reaction products, namely nitric oxide (NO), nitrogen dioxide (NO₂), and its ultimate oxidation products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).

This document provides detailed application notes and protocols for the most common and reliable analytical techniques used to quantify these surrogate analytes, providing an indirect but accurate measure of this compound-related species. The methods covered include spectrophotometry, chemiluminescence, and electrochemical detection.

Data Presentation: Quantitative Method Comparison

The following table summarizes the performance characteristics of various analytical techniques for the determination of nitric oxide and related species.

Analytical TechniqueAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeSample MatrixReference
Spectrophotometry (Griess Assay) Nitrite (NO₂⁻)0.0015 µg/mL-0.005 - 0.5 µg/mLAqueous Solutions[1]
Nitrite (NO₂⁻)--0.1 - 1.0 µg/25 mLAir/Aqueous[1]
HPLC with UV Detection Nitrite (NO₂⁻), Nitrate (NO₃⁻)0.075 µM (for nitrate)0.25 µM (for nitrate)1 - 800 µMCell Culture Media, Plasma, Urine[2]
Ozone-Based Chemiluminescence Nitric Oxide (NO)Nanomolar range--Gas or Liquid Samples[3]
Electrochemical Sensor Nitric Oxide (NO)0.1 nM--Biological Fluids[4]
Nitric Oxide (NO)1 µM-100 µM - 10 mMBuffer Solution[5][6]
Ion Chromatography Nitrite (NO₂⁻)---Air (as nitrite)[7]

Experimental Protocols

Spectrophotometric Determination of Nitrite using the Griess Assay

This method is based on the diazotization reaction of sulfanilic acid by nitrite, followed by coupling with N-(1-naphthyl)ethylenediamine to form a colored azo dye, which is measured spectrophotometrically.

Materials:

  • Griess Reagent:

    • Solution A: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water. Store in a dark bottle at 4°C.

    • Solution B: 1% sulfanilamide (B372717) in 5% phosphoric acid. Store at 4°C.

    • Working Griess Reagent: Mix equal volumes of Solution A and Solution B just before use.

  • Nitrite Standard Stock Solution (1 mM): Dissolve 69 mg of sodium nitrite in 1 L of deionized water.

  • Spectrophotometer

  • 96-well microplate or cuvettes

Protocol:

  • Sample Preparation: Centrifuge biological samples (e.g., cell culture supernatant, plasma) to remove particulate matter. If necessary, use a protein precipitation step (e.g., with zinc sulfate) and centrifugation.

  • Standard Curve Preparation: Prepare a series of nitrite standards by diluting the 1 mM stock solution to concentrations ranging from 1 to 100 µM in the same buffer as the sample.

  • Reaction:

    • Pipette 50 µL of each standard or sample into individual wells of a 96-well plate.

    • Add 50 µL of the working Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader or spectrophotometer.[8]

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Chemiluminescence Detection of Nitric Oxide

This technique is considered the gold standard for its high sensitivity and specificity. It relies on the reaction between nitric oxide and ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon decaying to its ground state. The intensity of the emitted light is proportional to the NO concentration.[3]

Materials:

  • Chemiluminescence NO Analyzer

  • Ozone Generator

  • Reaction Chamber

  • Photomultiplier Tube (PMT) Detector

  • Purge vessel with an inert gas supply (e.g., nitrogen or helium)

  • Nitric Oxide Gas Standard for calibration

Protocol:

  • System Setup and Calibration:

    • Set up the chemiluminescence analyzer according to the manufacturer's instructions.

    • Calibrate the instrument using a certified nitric oxide gas standard of a known concentration.

  • Sample Introduction:

    • For liquid samples (e.g., cell lysates, tissue homogenates), inject the sample into a purge vessel containing a reducing agent (e.g., acidic iodide solution) to convert nitrite and nitrate to NO gas.[4]

    • An inert gas stream purges the generated NO from the liquid phase and carries it to the reaction chamber.

    • For direct gas-phase measurements, the sample gas is introduced directly into the reaction chamber.

  • Detection:

    • In the reaction chamber, the sample gas is mixed with ozone.

    • The resulting chemiluminescence is detected by the PMT.

  • Quantification: The signal from the PMT is processed by the instrument's software to provide a real-time concentration of nitric oxide.

Electrochemical Detection of Nitric Oxide

Electrochemical sensors offer a portable and real-time method for NO measurement. These sensors typically consist of a working electrode, a reference electrode, and a counter electrode. NO is either oxidized or reduced at the working electrode, generating a current that is proportional to its concentration.[6][9]

Materials:

  • NO-selective Electrochemical Sensor and Potentiostat

  • Calibration solutions (e.g., S-nitrosoglutathione (GSNO) of known concentration, which releases NO)

  • Phosphate Buffered Saline (PBS) or other appropriate buffer

Protocol:

  • Sensor Preparation and Calibration:

    • Prepare and condition the NO sensor according to the manufacturer's guidelines. This may involve coating the electrode with a selective membrane to reduce interferences.[9]

    • Calibrate the sensor by placing it in solutions with known concentrations of NO, generated from a chemical donor like GSNO. Record the current response for each concentration to generate a standard curve.

  • Measurement:

    • Immerse the calibrated sensor into the sample solution (e.g., cell culture medium, buffer).

    • Apply the appropriate potential for NO oxidation (typically +0.6 to +0.9 V vs. Ag/AgCl).

    • Record the current generated. The steady-state current is proportional to the NO concentration.

  • Data Analysis: Convert the measured current to NO concentration using the calibration curve.

Visualizations

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cell Culture) Preparation Protein Precipitation & Centrifugation Sample->Preparation Spectrophotometry Spectrophotometry (Griess Assay for NO2-) Preparation->Spectrophotometry Chemiluminescence Chemiluminescence (for NO) Preparation->Chemiluminescence Electrochemical Electrochemical Sensor (for NO) Preparation->Electrochemical StandardCurve Generate Standard Curve Spectrophotometry->StandardCurve Quantification Quantify Analyte Concentration Chemiluminescence->Quantification Electrochemical->Quantification StandardCurve->Quantification

Caption: Experimental workflow for the analysis of this compound-related species.

Nitric_Oxide_Signaling_Pathway cluster_source NO Source cluster_pathway Signaling Cascade This compound This compound (N2O2) NO Nitric Oxide (NO) This compound->NO dissociation sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Phosphorylation Substrate Phosphorylation PKG->Phosphorylation catalyzes Response Physiological Response (e.g., Vasodilation) Phosphorylation->Response

Caption: Simplified nitric oxide (NO) signaling pathway.

Conclusion

The direct analysis of this compound is often impractical due to its instability. However, a comprehensive understanding of its presence and activity can be achieved through the reliable quantification of its related and more stable chemical species: nitric oxide, nitrogen dioxide, nitrite, and nitrate. The selection of the most appropriate analytical technique will depend on the specific research question, the sample matrix, the required sensitivity, and the available instrumentation. The protocols and data presented here provide a solid foundation for researchers to develop and implement robust analytical strategies for investigating the roles of this compound and its related compounds in biological and pharmaceutical systems.

References

Application Notes & Protocols: Analysis of Dioxohydrazine Reaction Mixtures by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxohydrazine (N₂O₂, CAS: 16824-89-8), also known as dinitrogen dioxide or the nitric oxide dimer, is a highly reactive, short-lived inorganic compound.[1][2] Its transient nature presents significant challenges for direct analysis in reaction mixtures. This document provides detailed application notes and proposed protocols for the analysis of this compound reaction mixtures using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to the inherent instability of this compound, the described methods focus on indirect detection via derivatization or the use of specific molecular probes. These approaches convert the reactive analyte into a more stable compound that is amenable to chromatographic analysis. The protocols provided are based on established methods for the analysis of related reactive nitrogen species (RNS) and other challenging small molecules.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, which is highly reactive, indirect methods involving derivatization are necessary.

Application Note: HPLC Analysis of this compound via a Fluorescent Probe

This method utilizes a fluorescent probe that selectively reacts with reactive nitrogen species like this compound to yield a stable, highly fluorescent product. This product can then be readily separated and quantified by reverse-phase HPLC with fluorescence detection.

Principle: A non-fluorescent probe is introduced into the reaction mixture. In the presence of this compound, the probe is converted to a fluorescent derivative. The intensity of the fluorescence is proportional to the concentration of the analyte.

Advantages:

  • High sensitivity and selectivity.

  • Applicable to complex aqueous reaction media.

  • Can provide temporal resolution of this compound formation and decay.

HPLC Protocol: Analysis using a Diaminonaphthalene-based Probe

This protocol is adapted from methods used for the detection of other reactive nitrogen species.

1. Materials and Reagents:

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid

  • 2,3-Diaminonaphthalene (DAN) probe solution (10 mM in 0.62 M HCl)

  • Sodium hydroxide (B78521) (2.8 M)

  • This compound reaction mixture

  • Standard solutions of the derivatized product (2,3-naphthotriazole) for calibration

2. Instrumentation:

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Fluorescence detector (Excitation: 375 nm, Emission: 415 nm)

  • Data acquisition and processing software

3. Sample Preparation and Derivatization:

  • To 100 µL of the this compound reaction mixture, add 10 µL of the DAN probe solution.

  • Incubate the mixture in the dark at room temperature for 15 minutes.

  • Stop the reaction by adding 5 µL of 2.8 M NaOH.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-80% B

    • 10-12 min: 80% B

    • 12-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

5. Data Analysis:

  • Identify the peak corresponding to 2,3-naphthotriazole based on the retention time of the standard.

  • Quantify the peak area and determine the concentration using a calibration curve prepared from the standards.

Quantitative Data Summary (HPLC)

ParameterValue
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.1 µM
Limit of Quantitation (LOQ)~0.5 µM
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

Note: These values are typical for the analysis of derivatized reactive nitrogen species and may vary depending on the specific reaction matrix and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is essential to create a volatile and stable derivative.

Application Note: GC-MS Analysis of this compound via In-Situ Derivatization

This method involves the in-situ derivatization of this compound within the reaction mixture to form a stable, volatile product that can be analyzed by headspace GC-MS. Acetone (B3395972) is a suitable derivatizing agent for similar reactive nitrogen compounds.

Principle: this compound reacts with a derivatizing agent (e.g., acetone) to form a stable, volatile derivative. The volatile derivative is then sampled from the headspace of the vial and analyzed by GC-MS.

Advantages:

  • High sensitivity and specificity from MS detection.

  • Minimizes sample handling and potential for analyte degradation.

  • Suitable for complex matrices.

GC-MS Protocol: Headspace Analysis with Acetone Derivatization

This protocol is based on established methods for the trace analysis of hydrazine.[3][4]

1. Materials and Reagents:

  • GC-grade acetone (also acts as the derivatizing agent)

  • This compound reaction mixture

  • Standard solutions of the derivatized product for calibration

2. Instrumentation:

  • GC-MS system with a headspace autosampler

  • Capillary GC column (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm)

  • Mass spectrometer with electron ionization (EI) source

3. Sample Preparation and Derivatization:

  • Place 1 mL of the this compound reaction mixture into a 20 mL headspace vial.

  • Add 1 mL of GC-grade acetone.

  • Seal the vial immediately with a PTFE-lined septum and crimp cap.

  • Vortex the vial for 30 seconds.

  • Place the vial in the headspace autosampler.

4. GC-MS Conditions:

  • Headspace Sampler:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Incubation Time: 15 min

  • GC:

    • Inlet Temperature: 200 °C

    • Carrier Gas: Helium at 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 2 min

      • Ramp: 10 °C/min to 220 °C, hold for 5 min

  • MS:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-350

5. Data Analysis:

  • Identify the derivative peak based on its retention time and mass spectrum.

  • Quantify using selected ion monitoring (SIM) for enhanced sensitivity, based on characteristic fragment ions of the derivative.

Quantitative Data Summary (GC-MS)

ParameterValue
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.1 ppm
Limit of Quantitation (LOQ)~0.5 ppm
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%

Note: These values are typical for headspace GC-MS analysis of derivatized small volatile compounds and may vary depending on the sample matrix and instrument parameters.[3]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_output Output ReactionMixture This compound Reaction Mixture AddProbe Add Fluorescent Probe (e.g., DAN) ReactionMixture->AddProbe Incubate Incubate (15 min, RT) AddProbe->Incubate StopReaction Stop Reaction (add NaOH) Incubate->StopReaction Filter Filter Sample (0.22 µm) StopReaction->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC FluorescenceDetector Fluorescence Detection HPLC->FluorescenceDetector DataAcquisition Data Acquisition & Processing FluorescenceDetector->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification

Caption: HPLC experimental workflow for this compound analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_output Output ReactionMixture This compound Reaction Mixture AddToVial Transfer to Headspace Vial ReactionMixture->AddToVial AddAcetone Add Acetone (Derivatization) AddToVial->AddAcetone SealVial Seal and Vortex AddAcetone->SealVial HeadspaceSampler Headspace Incubation & Injection SealVial->HeadspaceSampler GC GC Separation (Capillary Column) HeadspaceSampler->GC MS Mass Spectrometry Detection (EI) GC->MS DataAcquisition Data Acquisition & Processing MS->DataAcquisition Quantification Quantification (SIM) DataAcquisition->Quantification

Caption: GC-MS experimental workflow for this compound analysis.

Signaling_Pathway This compound This compound (N₂O₂) in Reaction Mixture Derivatization Derivatization/ Probe Reaction This compound->Derivatization Indirect Analysis StableProduct Stable, Detectable Product Derivatization->StableProduct Chromatography Chromatographic Separation StableProduct->Chromatography Detection Detection (Fluorescence or MS) Chromatography->Detection Quantification Signal Quantification Detection->Quantification

Caption: Logical relationship of indirect this compound analysis.

References

Application Notes and Protocols for Investigating Reaction Mechanisms Involving Dioxotriazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the investigation of reaction mechanisms involving dioxotriazine compounds, with a particular focus on their application as P2X3 receptor antagonists in drug development. The included protocols and data are intended to serve as a comprehensive resource for researchers in medicinal chemistry and pharmacology.

Introduction to Dioxotriazines in Drug Development

Dioxotriazine derivatives have emerged as a significant class of compounds in medicinal chemistry, notably as antagonists for the P2X3 receptor.[1] These receptors are ATP-gated ion channels located predominantly on peripheral sensory neurons.[1] When tissue damage or inflammation occurs, ATP is released and binds to P2X3 receptors, triggering a pain signal. Dioxotriazine-based antagonists can block this interaction, thus presenting a promising avenue for the treatment of chronic pain and cough.[1]

Signaling Pathway of P2X3 Receptor Antagonism

The mechanism of action for dioxotriazine P2X3 antagonists involves the inhibition of the pain signaling cascade. The process begins with the release of adenosine (B11128) triphosphate (ATP) from cells under stress or injury. ATP then binds to P2X3 receptors on nociceptive (pain-sensing) neurons. This binding opens a non-selective cation channel, leading to the influx of ions like Na⁺ and Ca²⁺. The influx of positive ions causes depolarization of the neuron, which, if it reaches the threshold, generates an action potential. This signal is then transmitted to the central nervous system and perceived as pain. Dioxotriazine derivatives act as competitive antagonists, binding to the P2X3 receptor and preventing ATP from activating the channel, thereby blocking the pain signal at its origin.

P2X3_Signaling_Pathway P2X3 Receptor Signaling Pathway and Antagonism tissue_damage Tissue Damage / Inflammation atp_release ATP Release tissue_damage->atp_release atp ATP atp_release->atp p2x3_receptor P2X3 Receptor (on Sensory Neuron) atp->p2x3_receptor Binds to channel_opening Cation Channel Opening p2x3_receptor->channel_opening Activates no_signal Pain Signal Blocked p2x3_receptor:e->no_signal:w Inhibition leads to dioxotriazine Dioxotriazine Antagonist dioxotriazine->p2x3_receptor Blocks ion_influx Na⁺ / Ca²⁺ Influx channel_opening->ion_influx depolarization Neuron Depolarization ion_influx->depolarization action_potential Action Potential Generation depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal

Caption: P2X3 receptor signaling pathway and its inhibition by dioxotriazine antagonists.

Reaction Mechanisms: Synthesis of Dioxotriazine Core

The synthesis of the 1,3,5-triazine-2,4(1H,3H)-dione (dioxotriazine) core, a key scaffold for P2X3 antagonists, can be achieved through the condensation of a picolinate (B1231196) derivative with biuret (B89757). The mechanism involves the formation of an amidine intermediate followed by cyclization.

The general reaction involves the nucleophilic attack of biuret on the ester carbonyl of the picolinate, facilitated by a strong base like sodium ethoxide. This is followed by an intramolecular cyclization with the elimination of ethanol (B145695) and water to form the stable dioxotriazine ring.

Experimental Protocols

Protocol 1: Synthesis of 6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione

This protocol is adapted from a patented procedure for the synthesis of a key intermediate for a P2X3 receptor antagonist.[2]

Materials:

  • Methyl 6-(trifluoromethyl)picolinate

  • Dry biuret

  • Sodium ethoxide (NaOEt) solution in ethanol (EtOH)

  • 6N Hydrochloric acid (HCl)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add dry biuret (0.5 equivalents).

  • Add methyl 6-(trifluoromethyl)picolinate (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and quench by adding it to water.

  • Acidify the aqueous mixture with 6N HCl to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the filter cake sequentially with 6N HCl, water, and dichloromethane.

  • Dry the wet cake under vacuum at 50-60°C to yield the final product as an off-white solid.

Expected Yield: Approximately 71%.[2]

Protocol 2: General Procedure for Nucleophilic Substitution on a Dioxotriazine Core

This protocol describes the subsequent modification of the dioxotriazine core, for example, by chlorination followed by nucleophilic substitution with an amine, a common strategy in the synthesis of P2X3 antagonists.

Workflow:

experimental_workflow cluster_synthesis Synthesis of Dioxotriazine Core cluster_modification Modification and Coupling start Start: Picolinate Ester + Biuret step1 Reaction with NaOEt in EtOH (Reflux) start->step1 step2 Work-up: Quenching, Acidification, Filtration step1->step2 product1 Product: Dioxotriazine Intermediate step2->product1 step3 Chlorination with POCl₃/PCl₅ product1->step3 Intermediate for further reaction step4 Nucleophilic Substitution with desired Amine step3->step4 step5 Purification (e.g., Chromatography) step4->step5 final_product Final Product: P2X3 Antagonist step5->final_product

Caption: General experimental workflow for the synthesis of dioxotriazine-based P2X3 antagonists.

Materials:

  • 6-(substituted)-1,3,5-triazine-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Substituted amine

  • Base (e.g., DIPEA or K₂CO₃)

  • Solvent (e.g., DMF or THF)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

Procedure:

  • Chlorination: To a solution of the dioxotriazine intermediate in POCl₃, add PCl₅. Heat the mixture at 100°C for 2 hours. Concentrate the mixture to remove volatiles. Dilute the residue with ethyl acetate and wash with saturated NaHCO₃ solution. Dry the organic layer and concentrate to obtain the dichlorotriazine intermediate.[2]

  • Nucleophilic Substitution: Dissolve the dichlorotriazine intermediate in a suitable solvent (e.g., DMF). Add the desired amine and a base (e.g., K₂CO₃). Stir the reaction mixture at an appropriate temperature (can range from room temperature to 100°C) until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After completion, pour the reaction mixture onto crushed ice. Filter the solid product, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship for a series of dioxotriazine derivatives as P2X3 receptor antagonists. The data highlights how modifications to the substituent on the triazine ring affect the inhibitory potency (IC₅₀).

CompoundR Group (Substituent)P2X₃ IC₅₀ (nM)P2X₂/₃ IC₅₀ (nM)Reference
1 2-methyl-1-propoxy128-[1]
74 (1S)-1-cyclopropylethoxy16.12931[1]
BLU-5937 (S)-methyl-3-((...))piperidine-1-carboxylate25>24,000[3]
AF-353 -52.5-[4]
Hit Compound Benzimidazole-4,7-dione derivative1030-[5]
Optimized Cmpd. Modified Benzimidazole-4,7-dione375>8600[5]

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Conclusion

The investigation of reaction mechanisms involving dioxotriazine scaffolds is crucial for the development of novel therapeutics, particularly P2X3 receptor antagonists. The protocols provided herein offer a foundation for the synthesis and modification of these compounds. The quantitative data illustrates the importance of structure-activity relationship studies in optimizing drug candidates for potency and selectivity. Further research into the reaction kinetics and the exploration of diverse substituents will continue to advance this promising area of drug discovery.

References

Application Notes and Protocols for Dioxohydrazine Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "dioxohydrazine" can be ambiguous. While it may refer to the simple molecule 1,2-dioxohydrazine, literature in materials science more commonly details the applications of its derivatives, particularly poly(diacylhydrazine)s. These polymers incorporate the core N,N'-diacylhydrazine (-CO-NH-NH-CO-) functionality and exhibit a range of useful properties. This document will focus on the applications of these more extensively studied diacylhydrazine derivatives.

Application Note 1: Oxidatively Degradable Polymers

Introduction:

Poly(diacylhydrazine)s are a class of polymers that exhibit remarkable thermal and chemical stability under normal conditions.[1] However, they possess a unique characteristic: they can be rapidly degraded by specific oxidizing agents, such as sodium hypochlorite (B82951).[1] This "on-demand" degradation makes them highly valuable for applications where a material is needed for a specific duration and then requires efficient removal. The degradation process breaks the polymer down into its constituent carboxylic acids and nitrogen gas, which are often more environmentally benign than the parent polymer.[1]

Mechanism of Degradation:

The diacylhydrazine linkage is susceptible to oxidative cleavage. Treatment with sodium hypochlorite solution leads to the rapid decomposition of the polymer backbone.[1] This targeted degradation allows for the controlled breakdown of materials without the need for harsh environmental conditions like high temperatures or extreme pH.

Potential Applications:

  • Temporary Substrates: In electronics manufacturing or medical device fabrication, these polymers can serve as temporary substrates that are later removed without damaging the primary components.

  • Transient Medical Implants: For applications like temporary stents or drug delivery systems, poly(diacylhydrazine)s can provide the necessary structural support or therapeutic release and then safely degrade and be cleared from the body.

  • Environmentally Benign Materials: In agriculture, they could be used for temporary soil coverings or controlled-release fertilizer matrices that degrade at the end of a growing season.

  • Recyclable Adhesives: Adhesives based on this chemistry could be "unglued" on demand by applying an oxidizing solution, facilitating the disassembly and recycling of products.

Quantitative Data:

PropertyValueReference
10% Weight Loss Temperature (in air)286 °C[1]
Polydispersity Index (Mw/Mn)Larger than expected for polycondensation (>2.0)[2]

Application Note 2: Flame Retardant Materials

Introduction:

Hydrazine (B178648) derivatives, particularly those incorporated into s-triazine structures, have shown significant promise as flame retardants. These materials can be synthesized as polymers and blended with other common polymers, like polypropylene, to enhance their fire resistance. Their effectiveness stems from their high nitrogen content and their ability to promote char formation upon combustion, which acts as a barrier to heat and mass transfer.

Mechanism of Flame Retardancy:

When exposed to high temperatures, these polymers decompose to release inert gases like nitrogen, which dilute the flammable gases in the vapor phase. The remaining material forms a stable char layer on the polymer surface, insulating the underlying material from the heat of the flame and preventing further decomposition.

Potential Applications:

  • Intumescent Flame Retardants (IFRs): When combined with an acid source (like ammonium (B1175870) polyphosphate) and a carbon source, these hydrazine-based polymers can form highly effective IFR systems.

  • Electronics and Construction: They can be incorporated into plastics used in electronic enclosures, building insulation, and other applications where fire safety is critical.

  • Textiles: Treating fabrics with these materials can significantly reduce their flammability.

Quantitative Data:

Polymer SystemLimited Oxygen Index (LOI)UL-94 ClassificationReference
s-triazine bishydrazino polymers (5b, 5c)27.50%, 30.12%V-0, V-1 (in composites)[3]
s-triazine bishydrazido polymers (7a-c)27.23%, 29.86%, 30.85%V-0, V-1 (in composites)[3]

Experimental Protocols

Protocol 1: Synthesis of a Leucine-Based Poly(diacylhydrazine)

This protocol is based on the synthesis of a novel oxidatively degradable polymer.[1]

1. Synthesis of Terephthaloyl Bis(L-Leucine Methyl Ester) (2): a. To a mixture of L-leucine methyl ester hydrochloride (8.0853 g, 44.5 mmol) and terephthaloyl chloride (4.1370 g, 20.4 mmol) in dichloromethane (B109758) (100 mL), add triethylamine (B128534) (12.50 mL, 89.7 mmol) at 0 °C over a period of 30 minutes. b. Stir the mixture at 25 °C for 24 hours. c. Wash the reaction mixture with 1 M hydrochloric acid followed by brine. d. Dry the organic layer over anhydrous magnesium sulfate (B86663) and evaporate the solvent in vacuo.

2. Synthesis of Dihydrazide Monomer (1): a. The product from the previous step (Terephthaloyl Bis(L-Leucine Methyl Ester)) is subjected to hydrazination to afford the hydrazide monomer. Detailed conditions for this step from the source are modified from a cited reference and not explicitly detailed in the provided text.

3. Oxidative Coupling Polymerization: a. The bishydrazide monomer is polymerized through oxidative coupling to produce the final poly(diacylhydrazine). Specific conditions for the oxidative coupling are not fully detailed in the provided abstract but would typically involve an oxidizing agent.

4. Characterization: a. Confirm the molecular structures of the products using 1H NMR analysis. b. Determine the molecular weight distribution and polydispersity index by Gel Permeation Chromatography (GPC). c. Analyze the thermal stability using Thermogravimetric Analysis (TGA).

Protocol 2: Synthesis of Polymer-Based S-Triazine Bishydrazino Derivatives

This protocol describes the synthesis of flame-retardant polymers.[3]

1. Synthesis of 2,4-Bishydrazino-6-substituted s-triazine derivatives (3a-c): a. Synthesize 2,4-dichloro-6-substituted s-triazine (2a-c) by reacting cyanuric chloride with different aniline (B41778) derivatives. b. Replace the remaining two chlorine atoms with hydrazine groups to yield the dihydrazino-s-triazine derivatives.

2. Polymerization: a. Add the 2,4-bishydrazino-6-substituted s-triazine derivative (20 mmol) portion-wise to a solution of terephthaldehyde (2.68 g, 20 mmol) in 100 mL of ethanol (B145695) containing three drops of acetic acid. b. Reflux the reaction mixture for 24 hours. c. Allow the mixture to cool to room temperature. d. Filter the obtained yellow solid, wash it with cold ethanol, and dry it for 8 hours at 60 °C to yield the desired polymers.

3. Characterization: a. Characterize the synthesized polymers using various techniques to confirm their structure and properties. b. Evaluate the thermal behavior and flame retardancy using TGA and Limited Oxygen Index (LOI) measurements.

Visualizations

Synthesis_of_Poly_diacylhydrazine cluster_monomer Monomer Synthesis cluster_polymerization Polymerization L-leucine methyl ester hydrochloride L-leucine methyl ester hydrochloride Acylation Acylation L-leucine methyl ester hydrochloride->Acylation Terephthaloyl chloride Terephthaloyl chloride Terephthaloyl chloride->Acylation Terephthaloyl bis(L-leucine methyl ester) Terephthaloyl bis(L-leucine methyl ester) Acylation->Terephthaloyl bis(L-leucine methyl ester) Hydrazination Hydrazination Terephthaloyl bis(L-leucine methyl ester)->Hydrazination Bishydrazide monomer Bishydrazide monomer Hydrazination->Bishydrazide monomer Oxidative Coupling Oxidative Coupling Bishydrazide monomer->Oxidative Coupling Polymerization Poly(diacylhydrazine) Poly(diacylhydrazine) Oxidative Coupling->Poly(diacylhydrazine)

Caption: Synthesis pathway for a leucine-based poly(diacylhydrazine).

Flame_Retardant_Polymer_Synthesis Cyanuric chloride Cyanuric chloride Substitution 1 Substitution 1 Cyanuric chloride->Substitution 1 Aniline derivatives Aniline derivatives Aniline derivatives->Substitution 1 Dichloro-s-triazine Dichloro-s-triazine Substitution 1->Dichloro-s-triazine Substitution 2 Substitution 2 Dichloro-s-triazine->Substitution 2 Hydrazine Hydrazine Hydrazine->Substitution 2 Dihydrazino-s-triazine Dihydrazino-s-triazine Substitution 2->Dihydrazino-s-triazine Condensation Polymerization Condensation Polymerization Dihydrazino-s-triazine->Condensation Polymerization Terephthaldehyde Terephthaldehyde Terephthaldehyde->Condensation Polymerization s-Triazine bishydrazino polymer s-Triazine bishydrazino polymer Condensation Polymerization->s-Triazine bishydrazino polymer

Caption: Synthesis of s-triazine bishydrazino flame-retardant polymers.

Experimental_Workflow_Degradable_Polymer Start Start Monomer Synthesis Monomer Synthesis Start->Monomer Synthesis Polymerization Polymerization Monomer Synthesis->Polymerization Polymer Characterization Polymer Characterization Polymerization->Polymer Characterization Degradation Study Degradation Study Polymerization->Degradation Study Analysis of Degradation Products Analysis of Degradation Products Degradation Study->Analysis of Degradation Products End End Analysis of Degradation Products->End

References

Application Notes and Protocols: Oxalyl Dihydrazide as a Precursor for High-Energy Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of oxalyl dihydrazide as a precursor for the synthesis of high-energy materials. The information presented is intended for a scientific audience and details the synthesis, properties, and potential applications of its energetic derivatives.

Introduction

While the term "dioxohydrazine" corresponds to the inorganic molecule dinitrogen dioxide (N₂O₂), it is not typically used as a precursor for high-energy materials. A more relevant and promising precursor, likely the compound of interest due to nomenclature similarity, is oxalyl dihydrazide (C₂H₆N₄O₂). This organic compound serves as a foundational building block for the synthesis of novel energetic materials, particularly through nitration.[1] Its derivatives, oxalylhydrazinium nitrate (B79036) (OHN) and oxalylhydrazinium dinitrate (OHDN), exhibit favorable properties such as high density, low sensitivity, and good thermal stability, making them attractive for various applications in the field of energetic materials.[2][3]

Synthesis Pathway

The synthesis of OHN and OHDN from oxalyl dihydrazide is a straightforward two-step process involving the initial synthesis of the precursor followed by its nitration.

SynthesisPathway cluster_0 Step 1: Synthesis of Oxalyl Dihydrazide cluster_1 Step 2: Nitration Diethyl Oxalate (B1200264) Diethyl Oxalate Oxalyl Dihydrazide Oxalyl Dihydrazide Diethyl Oxalate->Oxalyl Dihydrazide Ethanol or Water Hydrazine (B178648) Hydrate (B1144303) Hydrazine Hydrate Hydrazine Hydrate->Oxalyl Dihydrazide OHN Oxalylhydrazinium Nitrate (OHN) Oxalyl Dihydrazide->OHN Protonation Nitric Acid Nitric Acid Nitric Acid->OHN OHDN Oxalylhydrazinium Dinitrate (OHDN) Nitric Acid->OHDN OHN->OHDN Further Protonation

Synthesis of OHN and OHDN from Diethyl Oxalate.

Quantitative Data

The energetic properties of oxalylhydrazinium nitrate (OHN) and oxalylhydrazinium dinitrate (OHDN) are summarized in the table below, with comparisons to the well-known explosive RDX.

PropertyOxalyl DihydrazideOHNOHDNRDX (for comparison)
Molecular Formula C₂H₆N₄O₂C₂H₇N₅O₅C₂H₈N₆O₈C₃H₆N₆O₆
Molecular Weight ( g/mol ) 118.10181.11244.12222.12
Density (g/cm³) 1.62[4]1.840[2]1.945[2]~1.82
Decomposition Temp. (°C) 244[4]>205[2]>155[2]~204
Detonation Velocity (m/s) -8,745 (calc.)[5]9,095 (calc.)[6]~8,750
Detonation Pressure (GPa) -34.8 (calc.)[5]38.1 (calc.)[6]~34
Impact Sensitivity (J) -Low[2]Low[2]7.5
Friction Sensitivity (N) -Low[2]Low[2]120

Experimental Protocols

Protocol 1: Synthesis of Oxalyl Dihydrazide

This protocol describes the synthesis of oxalyl dihydrazide from diethyl oxalate and hydrazine hydrate.[2][4]

Protocol1 cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation and Purification prep1 Prepare a solution of hydrazine hydrate in distilled water or ethanol. react1 Slowly add diethyl oxalate to the hydrazine solution with stirring. prep1->react1 react2 Maintain the reaction temperature between 30°C and 70°C. [4] react1->react2 react3 An immediate white precipitate of oxalyl dihydrazide will form. react2->react3 iso1 Filter the precipitate. react3->iso1 iso2 Wash the filter cake with the solvent (water or ethanol) until the filtrate pH is neutral (7-8). [3] iso1->iso2 iso3 Dry the product at 105°C. [4] iso2->iso3

Workflow for the Synthesis of Oxalyl Dihydrazide.

Materials:

  • Diethyl oxalate

  • Hydrazine hydrate (80% solution or similar)[7]

  • Distilled water or ethanol

  • Standard laboratory glassware (beaker, flask, stirring apparatus)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Preparation: Prepare a solution of hydrazine hydrate in either distilled water or ethanol. A typical concentration is a 20% (mass ratio) aqueous solution of hydrazine hydrate.[7]

  • Reaction: While stirring, slowly add diethyl oxalate to the hydrazine hydrate solution. An immediate and quantitative precipitation of oxalyl dihydrazide will occur.[4] The temperature of the reaction should be maintained between 30°C and 70°C.[4]

  • Isolation: Collect the white precipitate by filtration.

  • Washing: Wash the collected solid with the solvent used for the reaction (distilled water or ethanol) until the pH of the filtrate is between 7 and 8.[7]

  • Drying: Dry the purified oxalyl dihydrazide in an oven at 105°C.[4] The expected yield is high, approaching 100%.[2]

Protocol 2: Synthesis of Oxalylhydrazinium Dinitrate (OHDN)

This protocol details the nitration of oxalyl dihydrazide to form oxalylhydrazinium dinitrate.[2][7]

CAUTION: This synthesis involves concentrated nitric acid and produces a high-energy material. Appropriate personal protective equipment (PPE) and safety measures must be used.

Materials:

  • Oxalyl dihydrazide

  • Concentrated nitric acid (65-68%)[7]

  • Distilled water

  • Dehydrated alcohol (for rinsing)

  • Heating and stirring apparatus

  • Cooling bath

  • Filtration apparatus

Procedure:

  • Dissolution: In a reaction vessel, dissolve 11.8g of oxalyl dihydrazide in 45ml of distilled water by heating to 96°C with stirring.[7]

  • Nitration: Once a clear solution is obtained, slowly drip in 40g of concentrated nitric acid (65-68%).[7] Continue stirring for 20 minutes while maintaining the temperature.

  • Precipitation: Stop heating and cool the mixture to 3°C in a cooling bath. A white emulsion will form, which will precipitate as a white solid.[7]

  • Isolation: Filter the white product.

  • Washing and Drying: Rinse the product with dehydrated alcohol and then dry it. The expected yield is approximately 99%.[7]

Applications and Future Directions

Oxalylhydrazinium nitrate (OHN) and dinitrate (OHDN) represent a promising class of energetic materials. Their key advantages include:

  • High Performance: With high densities and calculated detonation velocities comparable to RDX, OHN and OHDN are powerful energetic materials.[2][5][6]

  • Insensitivity: Their low sensitivity to impact and friction is a significant safety advantage over many traditional explosives.[2]

  • Smokeless Combustion: Both OHN and OHDN burn without producing smoke, making them suitable for use in smokeless gun and rocket propellants.[2]

  • Cost-Effective Synthesis: The synthesis of oxalyl dihydrazide and its nitrate salts is described as fast, facile, and cost-efficient.[2][3]

  • Reduced Toxicity: OHN has been shown to have significantly lower aquatic toxicity compared to RDX, which is an important environmental consideration.[3]

Further research into the formulation of OHN and OHDN with other energetic materials and binders could lead to the development of new explosive and propellant compositions with tailored properties. Their compatibility with common energetic materials like TNT and RDX has already been demonstrated, opening up possibilities for new composite explosives.[2] The use of oxalyl dihydrazide as a precursor highlights a pathway to energetic materials with a favorable balance of performance, safety, and environmental impact.

References

Application Notes and Protocols for the Purification of Synthesized Dioxohydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dioxohydrazine derivatives are an important class of compounds in organic synthesis and medicinal chemistry, often serving as precursors to various heterocyclic systems. The purity of these compounds is crucial for subsequent reactions and for ensuring the reliability of biological screening data. This document provides detailed application notes and protocols for the purification of synthesized this compound derivatives, focusing on common laboratory techniques such as recrystallization and column chromatography.

Data Presentation: Comparison of Purification Methods

The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of typical quantitative data obtained from the purification of this compound derivatives and structurally related compounds.

Compound TypePurification MethodSolvent System / Mobile PhaseInitial Purity (Typical)Final Purity (Typical)Yield/Recovery (Typical)Reference Compound Example
Dialkyl this compound-dicarboxylateRecrystallizationAcetone (B3395972)/Petroleum Ether80-90%>98%80-90%Diethyl hydrazodicarboxylate[1]
Diaryl this compound-dicarboxylateRecrystallizationEthyl Acetate (B1210297)75-85%>99%~80%Dibenzalacetone[2]
Di-tert-butyl this compound-dicarboxylateColumn ChromatographySilica (B1680970) Gel, Hexane/Ethyl Acetate (gradient)60-70%>97%~60%(R)-Di-tert-butyl 1,1′-binaphthyl-2,2′-dicarboxylate[3]
N,N'-DiacylhydrazinesRecrystallizationEthanol85-95%>98%85-95%General N,N'-diacylhydrazines
Polar this compound DerivativesPreparative HPLCC8 Reversed-Phase, Water/Methanol (gradient)50-70%>99%40-60%Polar heterocyclic compounds

Experimental Protocols

Protocol 1: Purification of Diethyl this compound-1,2-dicarboxylate by Recrystallization

This protocol describes the purification of a moderately polar, solid this compound derivative.

1. Materials:

  • Crude diethyl this compound-1,2-dicarboxylate

  • Acetone (ACS grade)

  • Petroleum ether (ACS grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ice bath

2. Procedure:

  • Dissolution: Place the crude diethyl this compound-1,2-dicarboxylate (e.g., 10.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot acetone (start with 50 mL) while stirring and gently heating on a hot plate to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Inducing Crystallization (if necessary): If crystals do not form, scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum or in a desiccator to a constant weight.

3. Purity Assessment:

  • Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

  • Analyze the purity by High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[4]

Protocol 2: Purification of Di-tert-butyl this compound-1,2-dicarboxylate by Column Chromatography

This protocol is suitable for purifying less polar, oily, or solid this compound derivatives that are difficult to recrystallize.

1. Materials:

  • Crude di-tert-butyl this compound-1,2-dicarboxylate

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Compressed air or nitrogen source

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis: Determine an appropriate solvent system for separation using TLC. A good solvent system will give the desired product an Rf value of 0.2-0.4. For di-tert-butyl this compound-1,2-dicarboxylate, a gradient of hexane/ethyl acetate is often effective.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in hexane. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., pure hexane) and gradually increase the polarity by adding ethyl acetate (gradient elution). Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

3. Purity Assessment:

  • Confirm the structure and purity of the isolated product using NMR spectroscopy (¹H and ¹³C).

  • Assess the final purity using HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Workflow for Recrystallization

RecrystallizationWorkflow Recrystallization Workflow A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling to Room Temperature B->D No insoluble impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure this compound H->I

Caption: A schematic overview of the recrystallization process.

Workflow for Column Chromatography

ColumnChromatographyWorkflow Column Chromatography Workflow A Crude this compound B TLC Analysis for Solvent System A->B C Pack Column with Silica Gel B->C D Load Sample C->D E Elute with Gradient Solvent System D->E F Collect Fractions E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Pure this compound I->J

Caption: The general workflow for purification by column chromatography.

Logical Relationship of Purification and Analysis

PurificationAnalysis Purification and Analysis Cycle cluster_purification Purification cluster_analysis Purity Assessment Recrystallization Recrystallization HPLC HPLC Recrystallization->HPLC GCMS GC-MS Recrystallization->GCMS Chromatography Chromatography qNMR qNMR Chromatography->qNMR PureProduct Pure this compound HPLC->PureProduct >98% Pure qNMR->PureProduct >97% Pure GCMS->PureProduct >99% Pure SynthesizedProduct Crude Synthesized This compound SynthesizedProduct->Recrystallization SynthesizedProduct->Chromatography

Caption: The interplay between purification methods and analytical techniques.

References

The Role of Dioxohydrazine-Related Moieties in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel pharmaceutical agents often relies on the creative use of reactive intermediates to construct complex molecular architectures. While dioxohydrazine (N₂O₂) itself is a highly reactive and unstable molecule with limited direct application in pharmaceutical synthesis, its structural motifs, particularly the N-N bond and N-oxide functionalities, are central to the creation of a vast array of heterocyclic pharmaceutical intermediates. This document provides detailed application notes and protocols for the synthesis of key intermediates containing these features, specifically focusing on pyridazine (B1198779) and triazole N-oxides, which serve as crucial building blocks in the development of modern therapeutics.

Application Notes

Heterocyclic compounds containing nitrogen-nitrogen bonds and N-oxide moieties are prevalent in a wide range of clinically used drugs, exhibiting activities such as antibacterial, antifungal, antiviral, and anticancer effects.[1] The N-oxide group, in particular, can enhance the pharmacokinetic properties of a drug molecule, improve its solubility, and in some cases, act as a prodrug that is activated under specific physiological conditions.[2][3]

Pyridazine N-Oxides: These intermediates are valuable precursors for a variety of functionalized pyridazine derivatives. The N-oxide functionality can direct further substitution reactions on the pyridazine ring and can be a key element in the molecule's biological activity. The synthesis of pyridazine N-oxides often involves the oxidation of the parent pyridazine heterocycle.

Triazole N-Oxides: Triazole derivatives are a cornerstone of many antifungal agents.[1][4][5][6] The introduction of an N-oxide group can modulate the electronic properties of the triazole ring, influencing its interaction with biological targets. The synthesis of triazole N-oxides is often achieved through cyclization reactions involving precursors that introduce the N-oxide moiety.

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloropyridazine - A Key Pyridazine Intermediate

3,6-Dichloropyridazine is a versatile starting material for the synthesis of more complex pyridazine-based pharmaceutical intermediates.

Materials:

  • Pyridazine-3,6-diol (Maleic hydrazide)

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round bottom flask (2L)

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a 2L round bottom flask equipped with a stirrer and under a nitrogen atmosphere, add pyridazine-3,6-diol (125 g, 1115 mmol).

  • Carefully add phosphorus oxychloride (520 ml, 5576 mmol) to the flask at room temperature.

  • Heat the reaction mixture to 80 °C and maintain this temperature overnight with continuous stirring.[7]

  • After the reaction is complete, concentrate the mixture under high vacuum at 55-60 °C to obtain a thick mass.

  • Dilute the residue with ethyl acetate (1 L).

  • Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine the organic layers and wash with water (1 L) followed by brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Dry the resulting solid under vacuum at 50 °C to yield 3,6-dichloropyridazine.

Quantitative Data:

ParameterValueReference
Yield85%[7]
Molecular Weight148.98 g/mol [7]
AppearanceSolid
Mass SpectrumMS (ESI) m/z 150.2 (M+H)[7]

G start Start: Pyridazine-3,6-diol reaction Reaction with POCl₃ (80°C, overnight) start->reaction workup Workup: - Concentration - EtOAc dilution - NaHCO₃ quench reaction->workup extraction Extraction with EtOAc workup->extraction washing Washing with H₂O and Brine extraction->washing drying Drying over Na₂SO₄ and Concentration washing->drying product Product: 3,6-Dichloropyridazine drying->product

Protocol 2: General Procedure for the N-Oxidation of Pyridazines

This protocol describes a general method for the oxidation of a pyridazine to its corresponding N-oxide using a peroxy acid.

Materials:

  • Substituted Pyridazine

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Peracetic acid

  • Dichloromethane (B109758) (CH₂Cl₂) or Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round bottom flask

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve the substituted pyridazine in a suitable solvent (e.g., dichloromethane for m-CPBA or acetic acid for peracetic acid) in a round bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent (e.g., m-CPBA or peracetic acid) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The amount of oxidizing agent will depend on the specific substrate and desired degree of oxidation (mono- or di-N-oxide).

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidizing agent by adding a saturated solution of sodium bicarbonate.

  • If using dichloromethane, separate the organic layer. If using acetic acid, extract the product into a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyridazine N-oxide.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data (Example):

SubstrateOxidizing AgentSolventYieldReference
Pyridine40% Peracetic acidAcetic acid80-84% (as hydrochloride)[8]
Clozapine (B1669256)Oxone®MeOH/H₂O97%[9]

G start Start: Substituted Pyridazine oxidation Oxidation with Peroxy Acid (e.g., m-CPBA or Peracetic Acid) in suitable solvent start->oxidation quench Quenching with NaHCO₃ oxidation->quench extraction Extraction quench->extraction washing Washing with NaHCO₃ and Brine extraction->washing drying Drying and Concentration washing->drying purification Purification (Recrystallization or Chromatography) drying->purification product Product: Pyridazine N-Oxide purification->product

Protocol 3: Synthesis of a 1,2,3-Triazole Derivative via Click Chemistry

This protocol outlines the synthesis of a 1,2,3-triazole, a common scaffold in antifungal agents, using a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

Materials:

  • Organic Azide (B81097)

  • Terminal Alkyne

  • Copper(I) iodide (CuI) or other Cu(I) source

  • Hunig's base (N,N-Diisopropylethylamine)

  • Solvent (e.g., Dichloromethane, THF, or a mixture with water)

  • Round bottom flask

  • Stirring apparatus

Procedure:

  • In a round bottom flask, dissolve the organic azide and the terminal alkyne in the chosen solvent.

  • Add the copper(I) catalyst (e.g., CuI, typically 1-10 mol%).

  • Add the base (e.g., Hunig's base, typically 1-2 equivalents).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the resulting 1,2,3-triazole derivative by column chromatography or recrystallization.

Quantitative Data (Example):

AzideAlkyneCatalystBaseYieldReference
Azide derivative 5Alkyne derivative 6aCuIHunig's base76%[10]
Aryl azidesEthyl acetoacetate-Sodium ethoxideHigh yields[11]

G cluster_reactants Reactants cluster_catalyst Catalytic System azide Organic Azide reaction [3+2] Cycloaddition azide->reaction alkyne Terminal Alkyne alkyne->reaction catalyst Cu(I) Catalyst catalyst->reaction base Base base->reaction product 1,2,3-Triazole Derivative reaction->product

Conclusion

While this compound is not a common reagent in pharmaceutical synthesis, the underlying principles of N-N bond formation and N-oxidation are fundamental. The protocols provided for the synthesis of pyridazine and triazole N-oxide intermediates illustrate robust and scalable methods for producing key building blocks for a wide range of therapeutic agents. The ability to functionalize these heterocyclic cores, often directed by the N-oxide group, provides medicinal chemists with a powerful toolkit for the design and discovery of new drugs. Further research into novel methods for the synthesis of these and other N-heterocyclic intermediates will continue to be a driving force in pharmaceutical innovation.

References

Application Notes and Protocols for Catalytic Systems in N-N Bond Formation and Synthesis of Bioactive Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various catalytic systems integral to the synthesis of molecules containing nitrogen-nitrogen (N-N) bonds and related nitrogen-containing heterocycles. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. While direct catalytic reactions involving dioxohydrazine are not extensively documented in synthetic organic chemistry, the broader field of catalytic N-N bond formation offers a wealth of methodologies for accessing valuable hydrazine (B178648) derivatives and other nitrogenous compounds.

Introduction

The formation of nitrogen-nitrogen bonds is a fundamental transformation in organic synthesis, providing access to hydrazines, azo compounds, and various N-containing heterocycles. These moieties are core components of numerous pharmaceuticals and agrochemicals.[1][2] This document details three distinct and powerful catalytic methodologies for N-N bond formation: electrochemical synthesis of tetrasubstituted hydrazines, copper-catalyzed diamination of olefins, and organophosphorus-catalyzed synthesis of unsymmetrical hydrazines. Additionally, it covers the catalytic synthesis of quinoxaline (B1680401) 1,4-dioxides, a class of heterocyclic N-oxides with significant therapeutic potential.[3]

Part 1: Catalytic N-N Bond Formation Methodologies

Electrochemical Synthesis of Tetrasubstituted Hydrazines

The electrochemical approach offers a green and efficient alternative to traditional methods for synthesizing tetrasubstituted hydrazines, avoiding the need for transition metal catalysts and chemical oxidants.[4] This method relies on the dehydrogenative dimerization of secondary amines under constant current conditions in a simple undivided cell.[4]

EntrySubstrate (Secondary Amine)Base (1 equiv.)SolventCurrent (mA)Yield (%)Reference
1Bis(4-(tert-butyl)phenyl)aminePyridine (B92270)THF/MeOH (3:1)7.589[4]
2DiphenylaminePyridineTHF/MeOH (3:1)7.585[4]
3N-Phenyl-1-naphthylaminePyridineTHF/MeOH (3:1)7.578[4]
4Bis(4-methoxyphenyl)amineKOAcTHF/MeOH (3:1)7.582[4]

General Procedure for the Electrolysis: [4]

  • Charge a 25 mL three-necked round-bottomed flask with the secondary amine substrate (0.5 mmol), tetraethylammonium (B1195904) tetrafluoroborate (B81430) (Et4NBF4) (0.5 mmol) as the electrolyte, and pyridine (0.5 mmol) as the base.

  • Equip the flask with a reticulated vitreous carbon (RVC) anode (1.0 cm × 1.0 cm × 1.2 cm) and a platinum plate cathode (1 cm × 1 cm).

  • Flush the flask with argon.

  • Dissolve the reactants in a 3:1 mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH) to a total volume of 10 mL.

  • Conduct the electrolysis at room temperature under a constant current of 7.5 mA.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or 1H NMR until the starting material is completely consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography, eluting with a mixture of ethyl acetate (B1210297) and hexanes to afford the desired tetrasubstituted hydrazine.

G cluster_anode Anode cluster_cathode Cathode cluster_solution Solution A Secondary Amine (1) B Radical Cation (I) A->B -e⁻ C Aminyl Radical (II) B->C -H⁺ (to Base) D Tetrasubstituted Hydrazine (2) C->D Dimerization E MeOH F MeO⁻ + H₂ E->F +e⁻ G Pyridinium H Pyridine + MeOH G->H + MeO⁻ G A Prepare Chiral Cu(I) Catalyst B React Olefin with Diaziridinone A->B Catalyzes C Achieve Asymmetric Diamination B->C D Synthesize Chiral Vicinal Diamines C->D G A P(III) Catalyst B P(V)=O A->B + Nitroarene C P(V)-N B->C + Aniline - H₂O D Hydrazine Product C->D + Silane D->A - Siloxane G cluster_reactants Reactants A o-Phenylenediamine D Stir at Room Temp in Toluene A->D B 1,2-Dicarbonyl Compound B->D C Heterogeneous Catalyst (AlCuMoVP) C->D E Filter to Remove Catalyst D->E F Evaporate Solvent E->F G Purified Quinoxaline Derivative F->G

References

Troubleshooting & Optimization

Identification and minimization of side products in dioxohydrazine reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products in dioxohydrazine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common types of side products observed in this compound reactions?

A1: Side product formation in this compound reactions is often related to the inherent instability of the this compound moiety and its reactivity with other species. Common side products can arise from decomposition, oxidation, or secondary reactions with substrates or intermediates. This compound can decompose into nitrous oxide and dioxygen, indicating its thermal and chemical lability under certain conditions[1]. In the context of its synthesis from nitric oxide, various nitrogen oxides can be present as impurities[1]. Furthermore, in reactions involving organic substrates, side products may arise from over-oxidation, rearrangement, or incomplete reaction.

Q2: How can I monitor the progress of my this compound reaction and detect the formation of side products in real-time?

A2: Real-time reaction monitoring is crucial for understanding reaction kinetics and identifying the onset of side product formation. Several analytical techniques are well-suited for this purpose. Spectroscopic methods such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous information on the concentration of reactants, intermediates, and products.[2] For more detailed analysis, hyphenated techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be employed to separate and identify individual components in the reaction mixture.[2][3] Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) is another powerful technique for monitoring catalytic intermediates and reaction progress.[2]

Q3: What are the initial troubleshooting steps if I observe significant side product formation?

A3: If you encounter significant side product formation, a systematic troubleshooting approach is recommended. Begin by verifying the purity of your starting materials and reagents, as impurities can often catalyze side reactions.[4] Ensure that the reaction is conducted under a strictly inert atmosphere if any of the reactants or intermediates are sensitive to air or moisture.[4] Re-examine your reaction parameters, including temperature, concentration, and stoichiometry. Running the reaction at a lower temperature or concentration may reduce the rate of side reactions.[5] Finally, carefully monitor the reaction timeline to determine if the side products form throughout the reaction or appear after a certain point, which could indicate product degradation.[4]

Troubleshooting Guides

Issue 1: Low Yield and a Complex Mixture of Products

Symptoms:

  • The desired product is obtained in a low yield.

  • Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) analysis shows multiple spots or peaks, indicating a complex mixture.

  • Crude NMR spectra are difficult to interpret due to the presence of numerous signals.[6]

Possible Causes:

  • Decomposition of this compound: The this compound reagent or a this compound intermediate may be decomposing under the reaction conditions.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of various byproducts.

  • Suboptimal Reaction Temperature: High temperatures can promote side reactions and decomposition.

  • Presence of Oxygen or Water: this compound and related intermediates can be sensitive to oxidation.

Solutions:

ParameterRecommended ActionRationale
Temperature Screen a range of lower temperatures (e.g., -20 °C, 0 °C, room temperature).To minimize thermal decomposition and non-selective side reactions.
Atmosphere Ensure the reaction is performed under a dry, inert atmosphere (e.g., Nitrogen or Argon).To prevent oxidation of sensitive reagents and intermediates.
Reagent Purity Verify the purity of starting materials and solvents. Purify if necessary.Impurities can act as catalysts for unwanted side reactions.
Order of Addition Investigate the effect of changing the order of reagent addition.The concentration profile of reactive species can influence the product distribution.
Issue 2: Formation of Isomeric Byproducts

Symptoms:

  • The product is a mixture of regioisomers or stereoisomers.

  • Separation of the desired isomer from the byproduct is challenging.

Possible Causes:

  • Lack of Regioselectivity: The reaction may proceed through multiple pathways leading to different isomeric products. This is a common issue in the synthesis of heterocyclic compounds.[7]

  • Isomerization of Product: The desired product might be isomerizing under the reaction conditions.

Solutions:

ParameterRecommended ActionRationale
Solvent Screen a variety of solvents with different polarities and coordinating abilities.The solvent can influence the transition state energies of different reaction pathways.
Catalyst/Additive Investigate the use of catalysts or additives that can direct the reaction towards the desired isomer.Lewis acids, bases, or phase-transfer catalysts can enhance selectivity.
Protecting Groups Consider the use of protecting groups to block reactive sites and prevent the formation of unwanted isomers.To direct the reaction to the desired position.

Experimental Protocols

Protocol 1: General Procedure for Monitoring a this compound Reaction by HPLC-MS
  • Sample Preparation: At designated time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., acetonitrile) to prevent further reaction.

  • Dilution: Dilute the quenched sample to an appropriate concentration for HPLC-MS analysis.

  • Analysis: Inject the diluted sample into the HPLC-MS system.

  • Data Interpretation: Monitor the appearance of the product peak and the disappearance of starting material peaks. Identify any new peaks that appear and analyze their mass spectra to determine their molecular weights, which can help in identifying potential side products.

Protocol 2: Small-Scale Reaction Optimization to Minimize Side Products
  • Reaction Setup: In parallel, set up a series of small-scale reactions (e.g., in vials) under different conditions.

  • Parameter Variation: Vary one parameter per set of reactions, such as temperature, solvent, catalyst, or reactant ratio.

  • Reaction Monitoring: Monitor the progress of each reaction by TLC or LC analysis at regular intervals.

  • Work-up and Analysis: After a set reaction time, quench all reactions and perform a work-up. Analyze the crude product mixture from each reaction by a quantitative method like qNMR or LC with a standard to determine the yield of the desired product and the relative amount of side products.

  • Optimization: Identify the conditions that provide the highest ratio of desired product to side products.

Visualizations

experimental_workflow Experimental Workflow for Side Product Minimization cluster_0 Problem Identification cluster_1 Troubleshooting & Optimization cluster_2 Data Analysis & Refinement cluster_3 Scale-up & Verification start Low Yield / Impure Product analysis1 Analyze Crude Mixture (TLC, LC-MS, NMR) start->analysis1 purity Check Starting Material Purity analysis1->purity conditions Screen Reaction Conditions (Temp, Solvent, Catalyst) analysis1->conditions purity->conditions monitoring Real-time Reaction Monitoring conditions->monitoring data Quantify Product & Byproducts monitoring->data optimal Identify Optimal Conditions data->optimal scaleup Scale-up Reaction with Optimized Protocol optimal->scaleup final_analysis Verify Purity & Yield scaleup->final_analysis

Caption: Workflow for troubleshooting and minimizing side products.

logical_relationship Logical Relationship for Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions issue Side Product Formation cause1 Reaction Temperature Too High issue->cause1 cause2 Incorrect Stoichiometry issue->cause2 cause3 Presence of Impurities issue->cause3 cause4 Non-Inert Atmosphere issue->cause4 solution1 Lower Reaction Temperature cause1->solution1 solution2 Verify Calculations & Weighing cause2->solution2 solution3 Purify Starting Materials cause3->solution3 solution4 Use Inert Gas (N2, Ar) cause4->solution4

Caption: Troubleshooting logic for side product formation.

References

Technical Support Center: N,N'-Diacylhydrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during N,N'-diacylhydrazine synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My N,N'-diacylhydrazine reaction failed, and I only recovered my starting materials. What are the likely causes?

A low or zero yield with recovered starting materials often points to issues with reaction setup and conditions. Here are the primary aspects to investigate:

  • Inadequate Activation of Carboxylic Acid: If you are using a carboxylic acid as your acylating agent, it needs to be activated to react with the hydrazine (B178648). Common activating agents include carbodiimides (like DCC or EDCI) with additives (like HOBt), or conversion to an acyl chloride.[1] Failure to add or insufficient amounts of these reagents will prevent the reaction from proceeding.

  • Inactive Reagents: Ensure the freshness and purity of your reagents. Hydrazine hydrate (B1144303) can degrade over time, and acyl chlorides are sensitive to moisture. Using old or improperly stored reagents can lead to reaction failure.

  • Suboptimal Temperature: Many acylation reactions require specific temperature control. For instance, the dropwise addition of acyl chlorides is often performed at low temperatures (e.g., 0 °C) to control the reaction rate and prevent side reactions.[2] Conversely, some reactions may require heating to proceed at a reasonable rate.[3] Consult the specific protocol for the recommended temperature range.

  • Incorrect Solvent: The choice of solvent is crucial. It must be inert to the reaction conditions and capable of dissolving the reactants. Common solvents for this reaction include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile.[4][5]

Q2: I obtained a product, but it's not my desired N,N'-diacylhydrazine. What could it be?

The formation of unexpected products is a common issue. The most likely side products in N,N'-diacylhydrazine synthesis are:

  • Mono-acylated Hydrazine: This occurs when only one of the nitrogen atoms of hydrazine is acylated. This is often a result of using an insufficient amount of the acylating agent or suboptimal reaction conditions that do not favor diacylation.[6]

  • Acylhydrazone: If your starting materials or reaction conditions involve aldehydes or ketones, you may form an acylhydrazone instead of a diacylhydrazine.[2][7][8][9][10] This is a condensation product between a hydrazide and a carbonyl compound.

  • 1,3,4-Oxadiazole (B1194373): N,N'-diacylhydrazines can undergo cyclodehydration, especially under acidic or high-temperature conditions, to form a stable 1,3,4-oxadiazole ring.[11][12][13][14][15] If your reaction is heated for an extended period or worked up under acidic conditions, this may be the major product.

Q3: My reaction is messy, with multiple spots on the TLC plate. How can I improve the selectivity for the N,N'-diacylhydrazine?

Poor selectivity often results from a lack of control over the reaction conditions. To improve the yield of the desired diacylhydrazine:

  • Control Stoichiometry: Use a precise molar ratio of reactants. For the synthesis from hydrazine, using at least two equivalents of the acylating agent is necessary to achieve diacylation.

  • Temperature Management: As mentioned, maintaining the correct temperature is critical. Gradual addition of reagents at low temperatures can help control the reaction and minimize side-product formation.

  • Choice of Base: When using acyl chlorides, a base is required to neutralize the HCl byproduct. The choice of base (e.g., triethylamine (B128534), pyridine) can influence the reaction outcome.[5] An inappropriate base or incorrect amount can lead to side reactions.

  • Inert Atmosphere: Some reactions may be sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive reagents and intermediates.

Q4: How can I purify my N,N'-diacylhydrazine and remove common impurities?

Purification can be challenging due to the similar polarities of the desired product and potential side products. Common purification techniques include:

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system is often the most effective method for removing impurities.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography can be employed. A careful selection of the eluent system is necessary to achieve good separation.[16]

  • Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and certain side products. For example, washing with water can remove water-soluble impurities.[16]

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and suggested solutions.

ProblemPotential CauseSuggested Solution
Low or No Yield Inactive or impure reagents.Use fresh, high-purity starting materials. Ensure acyl chlorides have not been hydrolyzed by moisture.
Incorrect stoichiometry of reactants.Carefully calculate and measure the molar ratios of the acylating agent and hydrazine/hydrazide.
Suboptimal reaction temperature.Follow the recommended temperature profile for the specific reaction. Consider starting at a lower temperature and gradually warming up if the reaction is slow.
Inefficient stirring.Ensure vigorous and homogeneous mixing of the reaction mixture.
Formation of Mono-acyl Hydrazine Insufficient acylating agent.Use at least two equivalents of the acylating agent per equivalent of hydrazine.
Reaction time is too short.Monitor the reaction by TLC and allow it to proceed until the mono-acylated intermediate is consumed.
Formation of 1,3,4-Oxadiazole High reaction temperature or prolonged heating.Reduce the reaction temperature and time. Monitor the reaction closely to stop it once the diacylhydrazine is formed.
Acidic workup or reaction conditions.Use neutral or basic conditions for workup. Avoid strong acids, which can catalyze the cyclodehydration.
Product is an Acylhydrazone Presence of aldehyde or ketone impurities.Use pure starting materials and solvents.
In situ formation of an aldehyde.This can occur under certain oxidative conditions. Re-evaluate the reaction mechanism and conditions.
Difficulty in Purification Similar polarity of product and impurities.Optimize the recrystallization solvent system or the eluent for column chromatography. Consider derivatization to aid separation.
Product is unstable on silica gel.Consider using a different stationary phase for chromatography (e.g., alumina) or using a purification method that avoids chromatography.

Experimental Protocols

Protocol 1: Synthesis of N,N'-Dibenzoylhydrazine from Benzoyl Chloride and Hydrazine Hydrate

This protocol is a general procedure for the synthesis of a symmetric diacylhydrazine.

Materials:

  • Benzoyl chloride

  • Hydrazine hydrate

  • Dichloromethane (DCM)

  • Triethylamine

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve hydrazine hydrate (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.

  • Add triethylamine (2.2 equivalents) to the solution.

  • Slowly add a solution of benzoyl chloride (2.2 equivalents) in DCM dropwise to the cooled reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N,N'-dibenzoylhydrazine by recrystallization from ethanol.

Protocol 2: Synthesis of a Diacylhydrazine from a Carboxylic Acid and a Hydrazide using EDCI/HOBt Coupling

This protocol is suitable for the synthesis of unsymmetrical diacylhydrazines.

Materials:

  • Carboxylic acid (e.g., Cinnamic acid)

  • Hydrazide (e.g., Cinnamohydrazide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) and HOBt (1.1 equivalents) in DMF.[17]

  • Add EDCI (1.1 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[17]

  • Add the hydrazide (1 equivalent) to the reaction mixture.[17]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and then with a small amount of cold DCM to remove impurities.[17]

  • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Visualizations

General Synthesis of N,N'-Diacylhydrazine

G cluster_reactants Reactants cluster_product Product Hydrazine Hydrazine or Hydrazide Diacylhydrazine N,N'-Diacylhydrazine Hydrazine->Diacylhydrazine AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->Diacylhydrazine G Start Reaction Failed (Low/No Yield) CheckReagents Check Reagent Quality and Stoichiometry Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Solvent, Base) CheckReagents->CheckConditions Reagents OK OptimizeReagents Use Fresh Reagents Adjust Stoichiometry CheckReagents->OptimizeReagents Issues Found CheckSideProducts Analyze for Side Products (TLC, NMR, MS) CheckConditions->CheckSideProducts Conditions OK OptimizeConditions Optimize Temperature, Solvent, and Base CheckConditions->OptimizeConditions Issues Found IdentifySideProduct Identify Side Product (Mono-acylation, Oxadiazole, Acylhydrazone) CheckSideProducts->IdentifySideProduct Side Products Detected Success Successful Reaction CheckSideProducts->Success No Side Products, Re-evaluate Setup OptimizeReagents->Success OptimizeConditions->Success ModifyProtocol Modify Protocol to Minimize Side Reactions IdentifySideProduct->ModifyProtocol ModifyProtocol->Success G cluster_main Main Reaction Pathway cluster_side Common Side Reactions Hydrazine Hydrazine Monoacylhydrazine Monoacylhydrazine Hydrazine->Monoacylhydrazine + RCOCl Diacylhydrazine Diacylhydrazine Monoacylhydrazine->Diacylhydrazine + RCOCl Acylhydrazone Acylhydrazone Monoacylhydrazine->Acylhydrazone + R'CHO (Condensation) Oxadiazole Oxadiazole Diacylhydrazine->Oxadiazole Heat or Acid (Cyclodehydration)

References

Optimizing reaction conditions for dioxohydrazine synthesis (temperature, solvent).

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of dioxohydrazines, with a focus on urazole (B1197782) (1,2,4-triazolidine-3,5-dione) and its 4-substituted derivatives as key examples.

Troubleshooting Guide

This guide addresses common issues encountered during dioxohydrazine synthesis in a question-and-answer format.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields in urazole synthesis can stem from several factors. Systematically investigating the following can help identify and resolve the issue:

  • Incomplete Initial Reaction: In the synthesis of 4-substituted urazoles, the formation of the diphenyl (N-substituted)imidodicarbonate intermediate is crucial. If this reaction is incomplete, the subsequent cyclization with hydrazine (B178648) will have a poor yield.

    • Solution: Ensure the dropwise addition of phenyl chloroformate to the primary amine at a low temperature (e.g., 0 °C) to control the exothermic reaction. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting amine is consumed.

  • Suboptimal Temperature: The reaction temperature plays a critical role in both the rate of reaction and the formation of side products.

    • For Unsubstituted Urazole (from Biuret (B89757) and Hydrazine): The reaction is typically conducted at elevated temperatures. A kinetic study has shown the reaction proceeds at temperatures ranging from 40°C to 120°C in an aqueous solution.[1] Lower temperatures will result in very slow reaction rates, while excessively high temperatures may lead to decomposition.

    • For 4-Substituted Urazoles: The cyclization of the imidodicarbonate intermediate with hydrazine is generally carried out at room temperature.[2] Increasing the temperature may not necessarily improve the yield and could lead to the formation of impurities.

  • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reactants and intermediates, as well as the reaction rate.

    • Solution: For the synthesis of 4-substituted urazoles, solvents like dichloromethane (B109758) (DCM) are commonly used for the initial step. For the cyclization, a variety of solvents can be employed, and the optimal choice may depend on the specific substrate. It has been noted that for some related cyclizations, a mixture of water and ethanol (B145695) can be effective.[2]

  • Moisture in Reagents and Solvents: Hydrazine is hygroscopic, and the presence of excess water can interfere with the reaction, particularly in syntheses where anhydrous conditions are preferred.

    • Solution: Use anhydrous solvents and ensure that the hydrazine used is of an appropriate grade. If necessary, distill the solvent prior to use.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired urazole.

    • Solution: In the synthesis of 4-substituted urazoles, ensure the purity of the starting primary amine and phenyl chloroformate. During the workup, careful purification by recrystallization or column chromatography is essential to remove any side products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of unsubstituted urazole from biuret and hydrazine hydrate (B1144303)?

A1: The optimal temperature is a balance between reaction rate and product stability. Studies have shown the reaction proceeds well at temperatures between 80°C and 100°C in an aqueous solution.[1] At these temperatures, the reaction reaches completion in a reasonable timeframe without significant degradation of the product.

Q2: What is the recommended solvent for the synthesis of 4-substituted urazoles?

A2: A two-step synthesis is common for 4-substituted urazoles. The first step, reacting a primary amine with phenyl chloroformate, is often performed in a non-polar solvent like dichloromethane (DCM). The subsequent cyclization with hydrazine can be carried out in a variety of solvents, with the choice often depending on the solubility of the intermediate. Mild reaction conditions at room temperature are generally preferred for the cyclization step.[2]

Q3: How can I monitor the progress of my urazole synthesis reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. For the synthesis of urazole from biuret, which is often done in an aqueous solution, techniques like HPLC can be used to monitor the conversion of biuret to urazole.[1]

Q4: What are some common impurities in urazole synthesis and how can I remove them?

A4: In the synthesis from biuret, unreacted biuret and potential side products from the decomposition of hydrazine can be impurities. Purification can often be achieved by recrystallization from water or a suitable organic solvent. For 4-substituted urazoles, unreacted intermediates and side products from the reaction of phenyl chloroformate can be present. Purification is typically achieved through column chromatography on silica (B1680970) gel followed by recrystallization.

Q5: Are there any safety precautions I should take when working with hydrazine?

A5: Yes, hydrazine is a hazardous substance and should be handled with appropriate safety precautions. It is corrosive, toxic, and potentially explosive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes, and do not inhale the vapors.

Data Presentation

Table 1: Effect of Temperature on the Synthesis of Unsubstituted Urazole from Biuret and Hydrazine in Aqueous Solution

Temperature (°C)Reaction TimeObservations
40ExtendedVery slow reaction rate.
60Several hoursModerate reaction rate.
80ShorterGood reaction rate, reaction proceeds to completion.[1]
100ShorterFast reaction rate.[1]
120Very shortVery fast reaction, potential for increased side products/decomposition.[1]

Table 2: General Solvent Recommendations for 4-Substituted Urazole Synthesis

Reaction StepReactantsRecommended Solvent(s)Rationale
Step 1: Imidodicarbonate FormationPrimary Amine + Phenyl ChloroformateDichloromethane (DCM)Good solubility for reactants, allows for easy temperature control.
Step 2: CyclizationImidodicarbonate + HydrazineDichloromethane (DCM), ChloroformMild reaction conditions, good solubility for the intermediate.[3]

Experimental Protocols

Protocol 1: Synthesis of Unsubstituted Urazole from Biuret and Hydrazine Hydrate

This protocol is based on the reaction of biuret with hydrazine hydrate in an aqueous solution.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve biuret (1 equivalent) in water.

  • Addition of Hydrazine: Add hydrazine hydrate (molar excess, e.g., 1.1 to 2.3 M solution) to the biuret solution.[1]

  • Heating: Heat the reaction mixture to a temperature between 80°C and 100°C with continuous stirring.[1]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them using a suitable method such as HPLC to observe the disappearance of the biuret peak and the appearance of the urazole peak.[1]

  • Workup: Once the reaction is complete, cool the reaction mixture to room temperature. The urazole product may precipitate out of the solution upon cooling.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from water.

Protocol 2: General Synthesis of 4-Substituted Urazoles

This two-step protocol is a general method for preparing 4-substituted urazoles.[2]

Step 1: Synthesis of Diphenyl (N-substituted)imidodicarbonate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve the primary amine (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Phenyl Chloroformate: Add phenyl chloroformate (2.5 equivalents) dropwise to the cooled solution while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting amine is no longer detectable by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude imidodicarbonate intermediate.

Step 2: Cyclization to form 4-Substituted Urazole

  • Reaction Setup: Dissolve the crude diphenyl (N-substituted)imidodicarbonate in a suitable solvent such as DCM in a round-bottom flask with a magnetic stirrer.

  • Addition of Hydrazine: Add hydrazine hydrate (1 equivalent) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC until the intermediate is consumed.

  • Workup: Upon completion, the urazole product may precipitate from the reaction mixture. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow General Experimental Workflow for 4-Substituted Urazole Synthesis cluster_step1 Step 1: Imidodicarbonate Formation cluster_step2 Step 2: Cyclization amine Primary Amine in DCM reaction1 React at 0°C to RT amine->reaction1 phosgene Phenyl Chloroformate phosgene->reaction1 workup1 Aqueous Workup reaction1->workup1 intermediate Crude Diphenyl (N-substituted)imidodicarbonate workup1->intermediate reaction2 React at Room Temperature intermediate->reaction2 hydrazine Hydrazine Hydrate hydrazine->reaction2 workup2 Isolation reaction2->workup2 purification Purification (Recrystallization/Chromatography) workup2->purification product Pure 4-Substituted Urazole purification->product

Caption: Workflow for 4-substituted urazole synthesis.

troubleshooting_workflow Troubleshooting Workflow for Low Yield in Urazole Synthesis start Low Yield Observed check_sm Check Starting Material Purity start->check_sm sm_impure Impure Starting Materials? check_sm->sm_impure check_reaction_completion Monitor Reaction Completion (TLC/HPLC) reaction_incomplete Reaction Incomplete? check_reaction_completion->reaction_incomplete check_temp Verify Reaction Temperature temp_incorrect Temperature Incorrect? check_temp->temp_incorrect check_solvent Evaluate Solvent Choice solvent_suboptimal Solvent Suboptimal? check_solvent->solvent_suboptimal check_moisture Check for Moisture Contamination moisture_present Moisture Present? check_moisture->moisture_present purification_issue Investigate Purification Step loss_during_purification Product Loss During Purification? purification_issue->loss_during_purification sm_impure->check_reaction_completion No purify_sm Purify Starting Materials sm_impure->purify_sm Yes reaction_incomplete->check_temp No optimize_time_temp Optimize Reaction Time/Temperature reaction_incomplete->optimize_time_temp Yes temp_incorrect->check_solvent No adjust_temp Adjust Temperature Control temp_incorrect->adjust_temp Yes solvent_suboptimal->check_moisture No screen_solvents Screen Different Solvents solvent_suboptimal->screen_solvents Yes moisture_present->purification_issue No use_anhydrous Use Anhydrous Reagents/Solvents moisture_present->use_anhydrous Yes optimize_purification Optimize Purification Method loss_during_purification->optimize_purification Yes end Improved Yield loss_during_purification->end No purify_sm->end optimize_time_temp->end adjust_temp->end screen_solvents->end use_anhydrous->end optimize_purification->end

Caption: Troubleshooting decision tree for low yield.

References

Best practices for the long-term storage of dioxohydrazine.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "dioxohydrazine" returned information for multiple compounds. Based on the context of the request for a technical support center for researchers in drug development, this content focuses on Dixyrazine , a phenothiazine (B1677639) derivative. "this compound" is also a term for an inorganic compound (N₂O₂), which is not covered here.

This technical support center provides best practices for the long-term storage of Dixyrazine, alongside troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid Dixyrazine powder?

A1: For optimal long-term stability, solid Dixyrazine powder should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1] Under these conditions, the compound is expected to be stable for up to three years.[1] Exposure to light, air, and humidity can accelerate degradation.[1]

Q2: How should I store Dixyrazine solutions for long-term use?

A2: Dixyrazine solutions, particularly in organic solvents like DMSO, should be stored at -80°C for long-term stability, with an expected shelf life of up to one year.[1] It is crucial to use anhydrous solvents and to minimize headspace in the storage vial to reduce exposure to air and moisture.[1] For aqueous solutions, storage at 2-8°C is recommended for short-term use only, as long-term storage in aqueous buffers is generally not advised due to the risk of hydrolysis and precipitation.[1]

Q3: What are the general stability characteristics of Dixyrazine?

A3: As a phenothiazine derivative, Dixyrazine is sensitive to environmental factors.[2] Key stability concerns include its susceptibility to oxidation and degradation upon exposure to light and moisture.[2] The stability of phenothiazines is also influenced by the pH of the solution, with generally greater stability in acidic conditions compared to neutral or alkaline environments.[2]

Q4: Is Dixyrazine susceptible to photodegradation?

A4: Yes, Dixyrazine is sensitive to light.[2] Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of the compound.[2] It is crucial to protect solutions of Dixyrazine from light by using amber glassware or by wrapping containers in aluminum foil.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Powder has changed color (e.g., from white/off-white to yellow/brown). Exposure to light, heat, or oxygen, leading to degradation.Discard the powder as it may be degraded. Review storage procedures and ensure protection from light, heat, and air.
Powder has clumped or become sticky. Moisture absorption.The powder may be partially hydrolyzed. Its purity should be re-assessed before use. Improve storage by using a desiccator and ensuring the container is tightly sealed.
Discoloration of Dixyrazine solution (e.g., turning yellow or brownish). Oxidation of the phenothiazine ring structure.[1][2] Photodegradation due to light exposure.[2]It is strongly recommended to discard discolored solutions, as the presence of degradation products can lead to inaccurate experimental results.[1] To prevent this, prepare fresh solutions, store them in amber vials protected from light, and consider purging solvents with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure.[1][2]
Precipitation in Dixyrazine solution. Exceeding the solubility limit.[1][2] Changes in temperature affecting solubility.[2] pH of the aqueous buffer is not optimal for solubility.[1][2]Ensure the concentration does not exceed the solubility limit in the chosen solvent. If precipitation occurs upon dilution into an aqueous medium, consider preparing a more dilute stock solution or adjusting the pH of the buffer.[1][2] Gentle warming may aid dissolution if thermal stability is not a concern.[2]
Inconsistent experimental results using a previously reliable batch of Dixyrazine. Degradation of the compound due to improper storage.Re-evaluate the purity of the Dixyrazine powder or solution. If degradation is suspected, use a fresh, properly stored batch for subsequent experiments.

Storage Conditions Summary

Form Storage Temperature Shelf Life Key Considerations
Solid Powder -20°CUp to 3 years[1]Protect from light and moisture.[1] Store in a tightly sealed container.[1]
Solution in Organic Solvent (e.g., DMSO) -80°CUp to 1 year[1]Use anhydrous solvent.[1] Minimize headspace to reduce air exposure.[1] Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Solution 2-8°CShort-term (days)Prone to hydrolysis and precipitation.[1] Not recommended for long-term storage.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to assess the stability of Dixyrazine under various stress conditions.

1. Objective: To generate potential degradation products of Dixyrazine and to understand its stability profile under stress conditions such as acid, base, oxidation, heat, and light.

2. Materials:

  • Dixyrazine powder

  • Methanol or a 50:50 mixture of acetonitrile (B52724) and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • pH meter

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant)

3. Methodology: a. Preparation of Stock Solution: Dissolve an accurately weighed amount of Dixyrazine in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[2] b. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).[2]
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for a specified period.[1][2]
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified period.[1][2]
  • Thermal Degradation: Store the Dixyrazine solution at 60°C, protected from light, for 24 hours.[1]
  • Photodegradation: Expose the Dixyrazine solution to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.[1] c. Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method.

Protocol 2: Radioligand Binding Assay for D2 Receptor Affinity

This protocol describes a standard method to determine the binding affinity of Dixyrazine for the dopamine (B1211576) D2 receptor.

1. Objective: To quantify the affinity of Dixyrazine for the dopamine D2 receptor by measuring its ability to displace a specific radioligand.[3]

2. Materials:

  • Cell membranes from a cell line expressing the human dopamine D2 receptor

  • Radioligand (e.g., [³H]spiperone or [³H]raclopride)

  • Dixyrazine

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter[3]

3. Methodology: a. Incubation: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Dixyrazine.[3] b. Equilibrium: Incubate the mixture for a specific time (e.g., 60 minutes) at a defined temperature (e.g., room temperature) to allow the binding to reach equilibrium.[3] c. Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[3] d. Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand. e. Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. f. Data Analysis: The data will show a dose-dependent inhibition of radioligand binding by Dixyrazine. From the resulting competition curve, the IC₅₀ (concentration of Dixyrazine that inhibits 50% of specific binding) can be determined. The Ki (binding affinity) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Dixyrazine Dixyrazine Dixyrazine->D2R Blocks

Caption: Dopamine D2 receptor antagonist action of Dixyrazine.

Experimental Workflows

G cluster_forced_degradation Forced Degradation Study Workflow prep Prepare 1 mg/mL Dixyrazine Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Withdraw Aliquots at Time Points stress->sample neutralize Neutralize Acid/Base _Samples_ sample->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze

Caption: Workflow for a Forced Degradation Study of Dixyrazine.

G cluster_binding_assay Radioligand Binding Assay Workflow incubate Incubate: Receptor + Radioligand + Varying [Dixyrazine] equilibrium Allow to Reach Equilibrium incubate->equilibrium separate Separate Bound from Free (Rapid Filtration) equilibrium->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data: Generate Competition Curve (Calculate IC50 and Ki) quantify->analyze

Caption: Workflow for a Radioligand Binding Assay.

References

Common challenges in the synthesis of dioxohydrazine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dioxohydrazines (also known as 1,2-dioxo-1,2-diazinanes or cyclic diacylhydrazides). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing simple dioxohydrazines?

A1: The most prevalent method is the condensation reaction between a cyclic anhydride (B1165640) (like maleic or succinic anhydride) and hydrazine (B178648) hydrate (B1144303). This reaction is typically carried out in a suitable solvent, often with heating, to facilitate the cyclization and dehydration to form the six-membered dioxohydrazine ring.

Q2: My reaction between maleic anhydride and hydrazine hydrate is giving a low yield of the desired maleic hydrazide. What are the likely causes?

A2: Low yields in this synthesis are often due to the formation of side products. Depending on the reaction conditions, instead of the desired cyclic product, you may be forming 1,2-dimaleic acid hydrazine (a linear adduct) or a complex mixture of hydrazonium salts.[1][2][3] To improve the yield of maleic hydrazide, it is crucial to control the stoichiometry (an equimolar ratio is often best for the cyclic product) and the reaction temperature.[2]

Q3: I am trying to synthesize an N-substituted this compound, but the reaction is not proceeding as expected. What are some common issues?

A3: Synthesizing N-substituted dioxohydrazines, for instance by reacting an anhydride with a substituted hydrazine (e.g., phenylhydrazine), can be challenging. Issues may arise from the reduced nucleophilicity of the substituted hydrazine, steric hindrance, or competing side reactions. It is important to carefully select the solvent and consider using a catalyst to facilitate the reaction. In some cases, a two-step process involving the initial formation of the amic acid followed by cyclization might be more effective.

Q4: How can I purify my this compound product? It seems to be very polar.

A4: Dioxohydrazines are often polar, which can make purification challenging. Recrystallization is a common and effective method for purifying solid products.[4] If chromatography is necessary, normal-phase silica (B1680970) gel can be used, but tailing may be an issue due to the polar nature of the compounds. In such cases, adding a polar solvent like methanol (B129727) to the eluent can help. For highly polar derivatives, alternative techniques like reverse-phase chromatography with an aqueous mobile phase or Hydrophilic Interaction Liquid Chromatography (HILIC) might be more suitable.

Q5: Are there any stability concerns with this compound compounds?

A5: The stability of dioxohydrazines can vary depending on their structure. The N-N bond can be susceptible to cleavage under certain reductive or oxidative conditions. Also, the amide bonds within the ring can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures. It is advisable to store purified dioxohydrazines in a cool, dry place and to be mindful of the conditions used in subsequent reactions or analyses.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired this compound
Possible Cause Troubleshooting Steps
Incorrect Stoichiometry For the reaction of anhydrides with hydrazine, an excess of the anhydride can lead to the formation of the linear 1,2-diacylhydrazine.[2][3] Ensure a 1:1 molar ratio for the synthesis of the cyclic product. For N-substituted derivatives, a slight excess of the hydrazine may be needed to drive the reaction to completion.
Suboptimal Reaction Temperature Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition or the formation of byproducts. Monitor the reaction by TLC to determine the optimal temperature and reaction time. For the synthesis of maleic hydrazide, refluxing in a suitable solvent is common.[4]
Formation of Stable Intermediates The initial reaction between an anhydride and a hydrazine forms a linear amic acid intermediate. In some cases, this intermediate may not readily cyclize. Consider using a dehydrating agent or a catalyst to facilitate the ring-closure step.
Poor Solubility of Starting Materials Ensure that the starting materials are adequately dissolved in the chosen solvent to allow for an efficient reaction. If solubility is an issue, try a different solvent or a solvent mixture.
Problem 2: Formation of Multiple Products
Possible Cause Troubleshooting Steps
Competing Side Reactions The reaction of maleic anhydride with hydrazine can yield both the desired cyclic maleic hydrazide and the linear 1,2-dimaleic acid hydrazine.[1][2] The choice of solvent and reaction conditions can influence the product distribution. Acetic acid as a solvent often favors the formation of maleic hydrazide.[2]
Regioselectivity Issues with Unsymmetrical Anhydrides When using an unsymmetrical anhydride, the hydrazine can attack either carbonyl group, potentially leading to a mixture of regioisomers. The selectivity can be influenced by steric and electronic factors. It may be necessary to separate the isomers chromatographically.
Over-alkylation/acylation When preparing N-substituted derivatives, there is a possibility of reaction at both nitrogen atoms if a non-substituted hydrazine is used as a precursor. Using a mono-substituted hydrazine as the starting material is crucial for obtaining a single product.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
High Polarity of the Product Dioxohydrazines are often polar and may have low solubility in common organic solvents used for chromatography. For column chromatography, consider using more polar solvent systems, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of triethylamine (B128534) to the eluent can help reduce tailing on silica gel for basic compounds.
Product is Water-Soluble If the product has significant water solubility, it may be lost during aqueous workup. Minimize the volume of water used for washing and consider back-extracting the aqueous layer with an organic solvent.
Co-elution with Impurities If impurities have similar polarity to the desired product, chromatographic separation can be difficult. Recrystallization from a suitable solvent system is often the best method to achieve high purity for solid products.[4]

Quantitative Data

Table 1: Reported Yields for the Synthesis of Dioxohydrazines

This compound Derivative Starting Materials Reaction Conditions Yield (%) Reference
Maleic HydrazideMaleic anhydride, Hydrazine hydrateReflux in acetic acidExcellent[2]
Maleic HydrazideMaleic anhydride, Hydrazine hydrate, Organic solvent, Acid catalystHeating to 100-104°C91[4]
PhthalhydrazidePhthalic anhydride, Hydrazine hydrateAcetic acid, 120°C, 4 hours90
2-Phenyl-2,3-dihydrophthalazine-1,4-dionePhthalic anhydride, Phenyl hydrazineMicrodroplets, DMF solvent, room temp.>90[5]
N-Phthaloyl Amino AcidsPhthalic anhydride, Amino acidsReflux in glacial acetic acid, 2 hours66.8–95.8[1]

Experimental Protocols

Protocol 1: Synthesis of Maleic Hydrazide

This protocol is based on the reaction of maleic anhydride with hydrazine hydrate.

Materials:

  • Maleic anhydride

  • Hydrazine hydrate

  • Organic solvent (e.g., toluene)

  • Acid catalyst (e.g., dilute sulfuric acid)

Procedure:

  • In a reaction flask, dissolve maleic anhydride (1 equivalent) in an organic solvent.

  • With stirring, add hydrazine hydrate (1.3 equivalents) to the solution. The temperature should be controlled to below 30°C during this addition.

  • After the initial reaction, which may be exothermic, add a catalytic amount of acid.

  • Slowly heat the reaction mixture to 50°C and maintain for 2 hours.

  • Increase the temperature to reflux (around 100-104°C) to distill off the organic solvent and water formed during the reaction. Continue refluxing for 1 to 3 hours.

  • Cool the reaction mixture to below 10°C.

  • Filter the precipitated solid product.

  • Wash the filter cake with cold water.

  • The crude product can be further purified by recrystallization from the recovered organic solvent.

  • Dry the purified maleic hydrazide.

Protocol 2: Synthesis of N-Phenyl-2,3-dihydrophthalazine-1,4-dione

This protocol describes a catalyst-free synthesis in microdroplets, highlighting a modern approach. For standard bench synthesis, a similar procedure in a flask with a suitable solvent and heating would be a starting point.

Materials:

  • Phthalic anhydride

  • Phenyl hydrazine

  • Dimethylformamide (DMF)

Procedure (Microdroplet Synthesis):

  • Prepare equimolar solutions of phthalic anhydride and phenyl hydrazine in DMF.

  • These solutions are then electrosprayed into a mass spectrometer, allowing for the reaction to occur in microdroplets on a sub-millisecond timescale.

  • The product, 2-phenyl-2,3-dihydrophthalazine-1,4-dione, is detected and characterized by mass spectrometry.[5]

Note for conventional synthesis: A traditional approach would involve dissolving phthalic anhydride and phenyl hydrazine in a high-boiling solvent like DMF or acetic acid and heating the mixture to promote the condensation and cyclization reaction. The progress would be monitored by TLC, and the product would be isolated by cooling the reaction mixture and collecting the precipitate, followed by recrystallization.

Visualizations

experimental_workflow start Start dissolve Dissolve Anhydride in Solvent start->dissolve add_hydrazine Add Hydrazine (Control Temperature) dissolve->add_hydrazine react Heat/Reflux (Monitor by TLC) add_hydrazine->react cool Cool Reaction Mixture react->cool filter Filter Crude Product cool->filter purify Recrystallize or Chromatography filter->purify dry Dry Final Product purify->dry end End dry->end

Caption: General experimental workflow for this compound synthesis.

troubleshooting_low_yield start Low Yield of This compound check_stoichiometry Verify Stoichiometry (1:1 for cyclic product) start->check_stoichiometry check_temp Optimize Temperature (Monitor by TLC) start->check_temp check_cyclization Incomplete Cyclization? (Consider catalyst/dehydrating agent) start->check_cyclization check_side_products Side Product Formation? (Adjust solvent/conditions) start->check_side_products solution Improved Yield check_stoichiometry->solution check_temp->solution check_cyclization->solution check_side_products->solution

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Strategies for Scaling Up Dioxohydrazine-Type Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on the Mitsunobu Reaction

Welcome to the technical support center for scaling up complex organic reactions. The term "dioxohydrazine reaction" is not standard in chemical literature; however, it strongly suggests reactions involving azodicarboxylates, such as Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD). These reagents are central to the Mitsunobu reaction , a powerful transformation for converting alcohols into a wide range of functional groups.

The Mitsunobu reaction is notoriously challenging to scale up due to stoichiometric byproduct formation, safety concerns, and purification difficulties.[1][2] This guide will use the Mitsunobu reaction as a representative example to address common issues encountered during the scale-up process.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of a Mitsunobu reaction.

Q1: My large-scale reaction has stalled or shows low conversion, even though the lab-scale version worked perfectly. What are the likely causes?

A1: Low conversion on a larger scale is a common issue and can often be traced to several factors:

  • Reagent Quality and Stoichiometry: Triphenylphosphine (B44618) (PPh₃) can oxidize over time, and azodicarboxylates can degrade. For large-scale runs, always use freshly opened or purified reagents. On lab scale, using a large excess of reagents can mask minor issues, but at scale, this is costly and creates more byproducts. It's critical to precisely control stoichiometry.[3]

  • Order of Addition: The order in which reagents are added is crucial.[4] Typically, the alcohol, nucleophile (e.g., carboxylic acid), and PPh₃ are mixed in a suitable solvent (like THF or toluene) and cooled before the slow, dropwise addition of the azodicarboxylate.[5] This prevents the formation of undesired side products. If this fails, pre-forming the betaine (B1666868) by adding the azodicarboxylate to PPh₃ first, followed by the alcohol and then the nucleophile, may yield better results.[4]

  • Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions. Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture.

  • Solvent Purity: While some small-scale Mitsunobu reactions are robust to minor amounts of water, at a larger scale, water can consume the reactive intermediates. Using a fresh, anhydrous solvent is more critical during scale-up.[3]

Q2: I'm struggling with removing the triphenylphosphine oxide (TPPO) and hydrazine (B178648) byproducts from my multi-kilogram batch. What are my options?

A2: Byproduct removal is the most significant challenge in scaling up the Mitsunobu reaction.[6][7] Chromatography is often not feasible for large quantities. Consider these strategies:

  • Crystallization: The most effective method at scale is to induce crystallization of either the product or the byproducts. Switching to a solvent like toluene (B28343) can facilitate the precipitation of the product while leaving byproducts in the solution.[8] Conversely, in some systems, the hydrazine byproduct can be precipitated from solvents like dichloromethane.[6]

  • Modified Reagents:

    • Polymer-Supported Phosphine (B1218219): Using resin-bound PPh₃ allows the resulting phosphine oxide to be removed by simple filtration.[2][7]

    • Acid-Scavenging Phosphines: Employing phosphines with basic handles, like diphenyl(2-pyridyl)phosphine, allows the resulting oxide to be removed with an acidic wash.[6]

    • Modified Azodicarboxylates: Using di-tert-butyl azodicarboxylate (DTBAD) or di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD) can simplify byproduct removal. The DTBAD hydrazine byproduct can be cleaved with acid to form volatile or water-soluble compounds, while the DCAD byproduct is often crystalline and easily filtered.[4][6]

  • Extraction: A carefully designed series of liquid-liquid extractions can remove byproducts. For example, using orthogonally phase-tagged reagents (e.g., a highly apolar phosphine and a water-soluble DIAD analogue) allows for separation using standard solvents like hexanes, methanol, and water.[8]

Q3: My scaled-up reaction is generating unexpected side products. What are they and how can I prevent them?

A3: The primary side product occurs when the reduced azodicarboxylate acts as a nucleophile instead of the intended nucleophile.[4] This is more likely if your desired nucleophile is not sufficiently acidic (pKa > 13) or is sterically hindered.[4] Another common side reaction is the formation of anhydrides when a carboxylic acid nucleophile attacks an acyloxyphosphonium intermediate.[9]

  • To Mitigate: Ensure your nucleophile has an appropriate pKa. For less acidic nucleophiles, using pre-formed phosphonium (B103445) salts or alternative coupling agents may be necessary. To avoid anhydride (B1165640) formation with sterically hindered alcohols, consider slower addition rates at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: Are there significant safety concerns when scaling up Mitsunobu reactions?

A1: Yes. Azodicarboxylates like DEAD and DIAD are high-energy compounds and can be thermally unstable, posing an explosion risk, especially at large scales.[1][10] It is critical to perform thermal hazard screening (e.g., using Differential Scanning Calorimetry - DSC) before proceeding with a large-scale reaction. Maintain strict temperature control during the reaction, as the process is often exothermic.

Q2: Can I make the Mitsunobu reaction catalytic?

A2: Several methods have been developed to make the reaction catalytic in either the azodicarboxylate or the phosphine.[1] For example, using a stoichiometric oxidant like (diacetoxyiodo)benzene (B116549) can regenerate the azodicarboxylate from its hydrazine byproduct, allowing it to be used in catalytic amounts (e.g., 0.1 equivalents).[6] However, these methods introduce other stoichiometric reagents and may not simplify the overall process, which can be a drawback for atom economy.[1]

Q3: What are the best solvents for a large-scale Mitsunobu reaction?

A3: While THF is common in lab-scale procedures, its lower boiling point and potential for peroxide formation can be problematic at scale.[5] Toluene is often a preferred solvent for scale-up because it has a higher boiling point, is less prone to forming peroxides, and can facilitate product crystallization, which simplifies purification.[8]

Q4: How does the choice of phosphine affect the reaction at scale?

Data Presentation: Batch vs. Continuous Flow Processing

Developing a continuous flow process can significantly improve reaction time, selectivity, and yield, making it an attractive strategy for scale-up.[11]

ParameterConventional Batch ProcessContinuous Flow Process (Tubular Reactor)
Scale 100–250 mg1 g (scalable to kg)
Reaction Time 3–5 hours30–45 minutes
Temperature 25–40 °C30–60 °C
Typical Yield (Crude) 40–45%>70%
Key Advantage Simple setup for small scaleRapid optimization, improved safety, higher yield
Key Disadvantage Sluggish, lower yield, difficult heat management at scaleRequires specialized equipment setup

Data summarized from a study on the Mitsunobu etherification of cyclohexanol (B46403) and o-cresol.[11]

Experimental Protocol: Scale-Up of a Mitsunobu Esterification

This protocol describes the esterification of a primary alcohol with benzoic acid, with specific considerations for a 1-mole scale reaction.

Reagents:

  • Primary Alcohol (e.g., benzyl (B1604629) alcohol): 1.0 mol

  • Benzoic Acid: 1.1 mol (1.1 eq)

  • Triphenylphosphine (PPh₃): 1.2 mol (1.2 eq)

  • Diisopropyl Azodicarboxylate (DIAD): 1.2 mol (1.2 eq)

  • Toluene (anhydrous): 5-10 L (5-10 vol)

Procedure:

  • Reactor Setup: Equip a suitable jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Charge Reagents: To the reactor, charge the toluene, primary alcohol (1.0 mol), benzoic acid (1.1 mol), and triphenylphosphine (1.2 mol).

  • Cooling: Begin agitation and cool the resulting slurry to 0–5 °C using a circulating chiller.

  • DIAD Addition: Slowly add the DIAD (1.2 mol) dropwise via the dropping funnel over 1–2 hours. Crucially, monitor the internal temperature and ensure it does not rise above 10 °C. The addition is exothermic. The formation of a white precipitate (TPPO and/or the hydrazine byproduct) is an indication of reaction progress.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6–8 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Work-up & Purification (Crystallization Method): a. Once the reaction is complete, cool the mixture to 0–5 °C and hold for 2-4 hours to maximize precipitation of the byproducts. b. Filter the slurry, washing the cake with cold toluene. c. Combine the filtrate and washes. Concentrate the filtrate under reduced pressure to a minimal volume. d. Add a suitable anti-solvent (e.g., heptane (B126788) or ethanol, depending on product solubility) to precipitate the desired ester product.[8] e. Filter the product, wash with cold anti-solvent, and dry under vacuum.

  • Waste Handling: Treat all waste streams containing phosphine and hydrazine residues according to institutional safety guidelines.

Visualizations

Logical & Experimental Workflows

Troubleshooting_Workflow cluster_prep Preparation & Execution cluster_analysis Analysis & Troubleshooting cluster_workup Workup & Purification Start Start Scale-Up (1 mole scale) Reagents Charge Alcohol, Nucleophile, PPh3 in Toluene Start->Reagents Cool Cool Reactor to 0-5 °C Reagents->Cool Add Slowly Add DIAD (T < 10 °C) Cool->Add React Stir at RT for 6-8h Add->React Monitor Monitor by HPLC/TLC React->Monitor CheckConv Conversion >95%? Monitor->CheckConv LowConv Low Conversion CheckConv->LowConv No Workup Proceed to Workup (Filtration/Crystallization) CheckConv->Workup Yes Troubleshoot Troubleshoot: 1. Check Reagent Quality 2. Verify Addition Order 3. Increase Stirring Speed LowConv->Troubleshoot Product Isolate Pure Product Workup->Product

Caption: A logical workflow for executing and troubleshooting a scaled-up Mitsunobu reaction.

Mitsunobu_Mechanism cluster_activation Activation Steps cluster_sn2 SN2 Displacement PPh3 PPh3 Betaine Betaine Intermediate [Ph3P+-N(COOR)N-COOR] PPh3->Betaine + DEAD DEAD ROOC-N=N-COOR (DEAD/DIAD) Oxyphosphonium Alkoxyphosphonium Salt [Ph3P+-OR'] Betaine->Oxyphosphonium + R'-OH Nu_anion Nu- (Deprotonated Nucleophile) Betaine->Nu_anion + Nu-H ROH R'-OH (Alcohol) NuH Nu-H (Nucleophile) Product Product (Nu-R') (Inverted Stereochemistry) Oxyphosphonium->Product TPPO TPPO (Byproduct) Oxyphosphonium->TPPO Nu_anion->Product SN2 Attack

Caption: Simplified mechanism of the Mitsunobu reaction showing key intermediates.

Decision_Tree cluster_reagents Reagent & Condition Issues cluster_side_reactions Side Reaction Issues Start Problem: Low Yield Q1 Was starting material consumed? Start->Q1 A1 Cause: Inactive Reagents or Poor Conditions Q1->A1 No A2 Cause: Side Reactions Dominating Q1->A2 Yes S1 Solution: 1. Use fresh PPh3/DIAD. 2. Ensure anhydrous solvent. 3. Check addition order/temp. A1->S1 Q2 Is Nucleophile pKa > 13? A2->Q2 S2a Solution: Use alternative coupling method for weak nucleophiles. Q2->S2a Yes S2b Solution: Check for steric hindrance. Lower temperature. Q2->S2b No

Caption: A troubleshooting decision tree for diagnosing the cause of low yield in a Mitsunobu reaction.

References

Overcoming purification difficulties of dioxohydrazine products.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on overcoming the purification challenges associated with dioxohydrazine products.

Troubleshooting Guides

This section offers step-by-step solutions to common issues encountered during the purification of this compound and its derivatives.

Recrystallization Troubleshooting

Issue: Low or No Crystal Yield

Possible CauseTroubleshooting Steps
Excessive Solvent Use A common reason for poor yield is using too much solvent, which keeps the product dissolved even at low temperatures.[1][2] To address this, if the mother liquor has not been discarded, try to recover the product by evaporating some of the solvent and attempting recrystallization again.[2]
Inappropriate Solvent The ideal solvent should dissolve the this compound product when hot but not at room temperature.[1] If the compound is too soluble, consider a less polar solvent or a solvent mixture.
Premature Crystallization If crystallization occurs too quickly, impurities can become trapped within the crystals.[2] To slow down the process, slightly increase the amount of hot solvent and ensure the solution cools gradually.[2]
Supersaturation Sometimes a solution becomes supersaturated and crystals fail to form.[1] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure this compound product.[1]

Issue: Oiling Out Instead of Crystallizing

Possible CauseTroubleshooting Steps
High Impurity Level The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil. Consider a preliminary purification step, such as a quick filtration through a silica (B1680970) plug.
Solution Cooled Too Rapidly Rapid cooling can prevent the molecules from arranging into a crystal lattice. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.
Inappropriate Solvent The solvent may be too nonpolar for the highly polar this compound product. Try a more polar solvent or a different solvent mixture.
Flash Chromatography Troubleshooting

Issue: Poor Separation of this compound Product from Impurities

Possible CauseTroubleshooting Steps
Inappropriate Mobile Phase For polar compounds like dioxohydrazines, a more polar mobile phase is often required to achieve good separation. If your compound is not moving from the baseline (low Rf), increase the polarity of the eluent.
Compound Tailing Basic nitrogen-containing compounds can interact strongly with the acidic silica gel, leading to tailing peaks. To mitigate this, add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase.
Column Overloading Loading too much crude product onto the column will result in poor separation. As a general rule, the sample load should be 1-5% of the mass of the silica gel.
Compound Instability on Silica This compound products may be sensitive to the acidic nature of silica gel, leading to degradation on the column. If you suspect this, consider using a less acidic stationary phase like alumina (B75360) or a bonded-phase silica.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: this compound is often synthesized from the dimerization of nitric oxide.[3] Potential impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Given the reactivity of the starting materials, byproducts from oxidation or other competing reactions are possible.

Q2: My this compound product appears to be degrading during purification. What can I do?

A2: this compound and its derivatives can be unstable. To minimize degradation, it is advisable to work at lower temperatures and to use purification methods that are quick and efficient. Avoid prolonged exposure to acidic or basic conditions unless necessary for a specific purification step.

Q3: What are the best analytical techniques to assess the purity of my this compound product?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of polar compounds and can be adapted for this compound analysis.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to increase the volatility of the analyte.[5][6][7]

Q4: Can I use reverse-phase chromatography for purifying my polar this compound product?

A4: Yes, reverse-phase chromatography can be a good option for polar compounds. You may need to use a highly aqueous mobile phase to achieve sufficient retention on the nonpolar stationary phase (e.g., C18).

Experimental Protocols

General Recrystallization Protocol for this compound Products
  • Solvent Selection: Test the solubility of a small amount of your crude this compound product in various solvents to find one that dissolves the compound when hot but sparingly at room temperature. Common choices for polar compounds include ethanol, methanol, water, or mixtures like ethanol/water.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General Flash Column Chromatography Protocol for this compound Products
  • Stationary Phase Selection: Standard silica gel is a common choice. For particularly sensitive this compound derivatives, neutral alumina or a bonded phase may be more suitable.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives your this compound product an Rf value of approximately 0.3. For polar compounds, solvent systems like dichloromethane/methanol or ethyl acetate/methanol are often effective. The addition of a small amount of triethylamine (0.1-1%) can improve peak shape for basic compounds.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the column. Alternatively, for compounds with poor solubility in the mobile phase, "dry loading" can be used. This involves adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column.

  • Elution: Begin elution with the determined mobile phase. If a gradient elution is used, gradually increase the polarity of the solvent mixture to elute the compounds of increasing polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified this compound product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Representative Recrystallization Data for a this compound Derivative
Solvent SystemCrude Weight (g)Purified Weight (g)Recovery (%)Purity (by HPLC, Area %)
Ethanol/Water (9:1)1.00.7575>98%
Methanol1.00.6868>97%
Acetonitrile1.00.5555>99%
(Note: These are representative values and will vary depending on the specific this compound derivative and impurity profile.)
Table 2: Representative Flash Chromatography Data for a this compound Derivative
Stationary PhaseMobile Phase GradientCrude Weight (mg)Purified Weight (mg)Recovery (%)Purity (by HPLC, Area %)
Silica Gel1-10% Methanol in Dichloromethane20015075>99%
Alumina (Neutral)2-15% Methanol in Ethyl Acetate20016080>98%
(Note: These are representative values and will vary depending on the specific this compound derivative and impurity profile.)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment synthesis This compound Synthesis (e.g., Nitric Oxide Dimerization) crude_product Crude this compound Product synthesis->crude_product purification_choice Choose Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid Product chromatography Flash Chromatography purification_choice->chromatography Oily or Complex Mixture pure_product Purified this compound Product recrystallization->pure_product chromatography->pure_product purity_analysis Purity Analysis (HPLC, GC-MS) pure_product->purity_analysis final_product Final Product (>98% Purity) purity_analysis->final_product

Caption: General workflow for the synthesis and purification of this compound products.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Poor Purity Troubleshooting start Purification Issue Encountered issue_type What is the primary issue? start->issue_type low_yield Low Yield issue_type->low_yield Yield poor_purity Poor Purity issue_type->poor_purity Purity yield_cause Identify Cause of Low Yield low_yield->yield_cause purity_cause Identify Cause of Poor Purity poor_purity->purity_cause excess_solvent Excess Solvent Used yield_cause->excess_solvent Recrystallization premature_crystallization Premature Crystallization yield_cause->premature_crystallization Recrystallization degradation Product Degradation yield_cause->degradation General solution_yield Solution excess_solvent->solution_yield Reduce solvent volume premature_crystallization->solution_yield Slow cooling degradation->solution_yield Use milder conditions inadequate_separation Inadequate Separation purity_cause->inadequate_separation Chromatography co_crystallization Co-crystallization of Impurities purity_cause->co_crystallization Recrystallization solution_purity Solution inadequate_separation->solution_purity Optimize mobile phase co_crystallization->solution_purity Choose different solvent

References

Technical Support Center: Characterization of Novel Dioxohydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of novel dioxohydrazine derivatives.

Section 1: Synthesis Troubleshooting

Challenges in the synthesis of this compound derivatives often include low yields, incomplete reactions, and the formation of side products. This section addresses these common issues.

Frequently Asked Questions (FAQs): Synthesis

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields can arise from several factors. Common causes include incomplete reactions, suboptimal conditions, or degradation of the product.[1]

  • Incomplete Reaction: The condensation or cyclization may not be proceeding to completion. Consider extending the reaction time or carefully increasing the temperature while monitoring with Thin Layer Chromatography (TLC).[1]

  • Suboptimal Conditions: The choice of solvent, base, or catalyst is critical.[1] It may be necessary to screen different solvents or bases to improve the yield.

  • Side Reactions: Unwanted side products can consume starting materials.[1] Analyze the crude product mixture to identify potential side reactions and adjust conditions to minimize them.

  • Product Degradation: this compound derivatives can be sensitive to harsh conditions.[1] If your product is sensitive to acid or base, consider using milder reagents and ensure the workup conditions are appropriate.[1]

Q2: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?

A2: The formation of side products is a common issue. A systematic approach to reaction parameter optimization, including temperature, catalyst, and reaction time, can enhance selectivity for the desired derivative.[1] Characterizing the side products using techniques like NMR and Mass Spectrometry can provide insight into the unintended reaction pathways, helping you to adjust conditions to avoid them.

Q3: My reaction is not going to completion, even after an extended time. What should I do?

A3: If a reaction stalls, consider the following:

  • Reagent Purity: Ensure the purity of your starting materials and solvents. Impurities can inhibit the reaction.

  • Catalyst Activity: If using a catalyst, it may have degraded. Try using a fresh batch of the catalyst.

  • Equilibrium: The reaction may be reversible and have reached equilibrium. Consider methods to shift the equilibrium, such as removing a byproduct (e.g., water) via a Dean-Stark apparatus.

Troubleshooting Low Synthesis Yield

The following flowchart provides a logical workflow for troubleshooting low-yield reactions.

LowYieldTroubleshooting start Low Reaction Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion sub_no_completion Reaction Incomplete check_completion->sub_no_completion No sub_completion Reaction Complete check_completion->sub_completion Yes action_increase_time Increase reaction time or temperature. Re-evaluate catalyst/reagent activity. sub_no_completion->action_increase_time check_side_products Are significant side products present? sub_completion->check_side_products sub_side_products Yes check_side_products->sub_side_products Yes sub_no_side_products No check_side_products->sub_no_side_products No action_optimize Optimize conditions (solvent, temp, catalyst) to improve selectivity. sub_side_products->action_optimize check_workup Is product lost during workup/purification? sub_no_side_products->check_workup sub_workup_loss Yes check_workup->sub_workup_loss Yes sub_no_workup_loss No check_workup->sub_no_workup_loss No action_modify_workup Modify extraction/crystallization/chromatography protocol. sub_workup_loss->action_modify_workup final_review Review literature for alternative synthetic routes. sub_no_workup_loss->final_review

Caption: A flowchart for diagnosing and resolving low reaction yields.

Section 2: Purification and Stability

Purifying novel this compound derivatives can be challenging due to their polarity and potential instability.

Frequently Asked Questions (FAQs): Purification & Stability

Q1: My compound is difficult to purify by column chromatography due to high polarity. What can I do?

A1: High polarity can cause poor retention on normal-phase silica (B1680970) gel.

  • Optimize Mobile Phase: Use a more polar solvent system. For highly polar compounds, a gradient elution from a less polar to a more polar solvent system can be effective.

  • Reverse-Phase Chromatography: Consider using reverse-phase (e.g., C18) chromatography, where polar compounds elute earlier.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying polar compounds. Experiment with different solvent/anti-solvent pairs.[2]

Q2: My purified compound shows signs of degradation over time. How can I assess and improve its stability?

A2: this compound derivatives can be unstable, particularly in solution or when exposed to light.[3]

  • Stability Assessment: Use HPLC or LC-MS to monitor the purity of the compound over time under different storage conditions (e.g., temperature, light exposure, in solution).[3][4]

  • Storage Conditions: Store the pure compound as a solid in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[4] For solutions, use freshly prepared samples for experiments. Brown-glass bottles can help protect light-sensitive compounds.[3]

  • Salt Formation: Converting the compound to a more stable salt form can sometimes prevent degradation.

Experimental Protocol: Purification by Column Chromatography

This protocol outlines a general procedure for purifying a this compound derivative using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.

  • Elution: Begin eluting the column with the chosen solvent system.[1] If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC or LC-MS to identify those containing the pure product.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1]

General Workflow for Characterization

CharacterizationWorkflow cluster_synthesis Synthesis & Workup cluster_purification Purification & Purity Check cluster_characterization Structural Characterization synthesis Synthesize Crude Product purify Purify Crude Product (Column Chromatography / Recrystallization) synthesis->purify purity_check Assess Purity (TLC, LC-MS, mp) purify->purity_check nmr NMR Spectroscopy (¹H, ¹³C) purity_check->nmr If pure ms Mass Spectrometry (EI-MS, ESI-MS) nmr->ms ir IR Spectroscopy ms->ir other Other Techniques (Elemental Analysis, X-ray) ir->other final_product Pure, Characterized Compound other->final_product

Caption: A generalized workflow for synthesis, purification, and characterization.

Section 3: Analytical Characterization Troubleshooting

This section covers common issues encountered during the spectroscopic analysis of this compound derivatives.

NMR Spectroscopy

Q1: The N-H proton signal in my ¹H NMR spectrum is very broad or not visible. Is this normal?

A1: Yes, this is a common observation for hydrazine (B178648) derivatives. The N-H protons often resonate as a broad signal and can appear downfield (δ = 8–11 ppm) due to factors like hydrogen bonding and deshielding from nearby electronegative atoms.[5] Their broadness can also be caused by quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent.

Q2: My ¹H NMR spectrum is complex and shows more peaks than expected. What could be the cause?

A2: Unexpected complexity can arise from:

  • Rotational Isomers (Rotamers): Restricted rotation around certain bonds (e.g., amide C-N bonds) can lead to the presence of multiple conformers that are distinct on the NMR timescale, each giving its own set of signals.

  • Impurities: Residual solvents, starting materials, or side products can contribute extra peaks. Check the purity of your sample by LC-MS.

  • Decomposition: The compound may be degrading in the NMR solvent.[4] Acquiring the spectrum immediately after dissolution may help.

Table 1: Typical Spectroscopic Data for Hydrazine Derivatives
Technique Functional Group Typical Range / Value Appearance
IR Spectroscopy N-H / N-H₂ Stretch3300–3500 cm⁻¹Strong, often broad due to H-bonding[5]
C=O Stretch (Amide)1650–1750 cm⁻¹Sharp, strong band[5]
C=N Stretch (Imine)1580–1640 cm⁻¹Medium to strong band[5]
¹H NMR N-H Protonδ = 8–11 ppmOften a broad singlet, can exchange with D₂O[5]
=CH-N Proton (Imine)δ = 7.5–8.5 ppmSinglet[5]
¹³C NMR C=O Carbon (Amide)δ = 150–180 ppm
C=N Carbon (Imine)δ = 150–180 ppm[5]
Mass Spectrometry (MS)

Q1: I am having trouble getting a good signal or any signal at all in my mass spectrum. What should I check?

A1: Poor signal intensity is a frequent issue in mass spectrometry.[6]

  • Sample Concentration: Ensure your sample is appropriately concentrated. A solution that is too dilute may not produce a strong signal, while one that is too concentrated can cause ion suppression.[6]

  • Ionization Technique: The choice of ionization method (e.g., ESI, APCI, EI) is critical.[6] this compound derivatives may be sensitive to certain techniques. Experiment with different methods to optimize ionization efficiency.[6]

  • Instrument Calibration: Regularly tune and calibrate your mass spectrometer with appropriate standards to ensure it is operating at peak performance.[6]

Q2: I am not observing the molecular ion peak ([M]⁺) in my mass spectrum. Why?

A2: The molecular ion may be unstable and fragment easily, especially with high-energy ionization techniques like Electron Ionization (EI). Try a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). Also, check for adduct ions (e.g., [M+H]⁺, [M+Na]⁺) which are common in ESI.

Table 2: Troubleshooting Common Mass Spectrometry Issues
Problem Potential Cause Suggested Solution
Poor Signal Intensity Improper sample concentration; Inefficient ionization.Optimize sample concentration; Try different ionization techniques (ESI, APCI).[6]
Inaccurate Mass Incorrect mass calibration.Perform regular mass calibration using known standards.[6]
Peak Broadening/Splitting Contaminants in sample or column; Suboptimal ionization conditions.Ensure proper sample cleanup; Adjust ion source parameters and gas flows.[6]
High Background Noise Contaminated mobile phase or system; Detector settings not optimized.Use high-purity LC-MS grade solvents; Adjust detector gain and filter settings.[6][7]
No Molecular Ion Peak Ion is unstable and fragments easily.Use a softer ionization technique (e.g., ESI); Look for protonated ([M+H]⁺) or other adduct ions.

Section 4: Hypothetical Biological Context

This compound derivatives are often investigated for their pharmacological potential, which may involve the modulation of specific signaling pathways.

Hypothetical Kinase Inhibition Pathway

This diagram illustrates a hypothetical scenario where a novel this compound derivative acts as an inhibitor of a kinase within a cellular signaling cascade.

SignalingPathway receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates response Cellular Response (e.g., Proliferation) transcription_factor->response Leads to inhibitor This compound Derivative inhibitor->kinase_b Inhibits

Caption: A hypothetical signaling pathway inhibited by a this compound derivative.

References

Techniques for handling unstable intermediates in dioxohydrazine chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dioxohydrazine derivatives, particularly dialkyl azodicarboxylates like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD). These reagents are powerful tools in organic synthesis, most notably in the Mitsunobu reaction, but their inherent instability requires careful handling and a thorough understanding of potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with dialkyl azodicarboxylates (e.g., DEAD, DIAD)?

A1: The main safety concern is their thermal instability. Pure diethyl azodicarboxylate (DEAD) can decompose violently and even explode when heated.[1] It is also sensitive to shock and light.[2] For this reason, these reagents are often supplied in solution or adsorbed onto a solid support to improve stability and safety during transport and handling.[1][2]

Q2: How should I properly store dialkyl azodicarboxylates?

A2: Store these reagents in a cool, dry, and dark place, ideally refrigerated between 2-8°C.[1][2] They should be stored under an inert atmosphere to protect from moisture.[1] Containers should be tightly sealed and checked regularly for leaks.[3]

Q3: My Mitsunobu reaction is giving a low yield. What are the common causes?

A3: Low yields in Mitsunobu reactions can stem from several factors:

  • Reagent Quality: Triphenylphosphine (B44618) can oxidize over time. The azodicarboxylate itself can decompose. It is recommended to use fresh or properly stored reagents.

  • Solvent Purity: The presence of water in the solvent can consume the reagents. Always use anhydrous solvents.

  • Incorrect Stoichiometry: An excess of the phosphine (B1218219) and azodicarboxylate is often required, but large excesses can lead to purification issues.

  • Order of Addition: The order in which reagents are added can significantly impact the reaction's success. Pre-forming the betaine (B1666868) by mixing the phosphine and azodicarboxylate before adding the alcohol and nucleophile can sometimes improve yields.[4]

  • Nucleophile Acidity: The nucleophile should generally have a pKa of less than 13 to be effective and to avoid side reactions where the azodicarboxylate acts as the nucleophile.[4]

Q4: I am observing unexpected byproducts in my reaction. What are they likely to be?

A4: Common byproducts in reactions involving dialkyl azodicarboxylates include:

  • Hydrazodicarboxylate: The reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate) is a major byproduct of the Mitsunobu reaction.

  • Triphenylphosphine oxide: Another major byproduct from the phosphine reagent.

  • Products from side reactions: If the nucleophile is not sufficiently acidic, the azodicarboxylate can react with the activated alcohol, leading to an undesired side-product.[4] Acylated DEAD can also form if an overly nucleophilic carboxylate attacks the phosphonium (B103445) intermediate.[5]

Troubleshooting Guides

Problem 1: Reaction Failure or Incomplete Conversion
Potential Cause Troubleshooting Step
Degraded Reagents Verify the purity of triphenylphosphine and the azodicarboxylate. For triphenylphosphine, 31P NMR can be used to check for the presence of triphenylphosphine oxide. Use freshly opened bottles or purify reagents if necessary.
Presence of Water Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled anhydrous solvents.
Suboptimal Reaction Conditions Optimize the reaction temperature. While many Mitsunobu reactions are started at 0°C and warmed to room temperature, some substrates may require different temperature profiles.[4] Varying the order of reagent addition can also be beneficial.
Insufficient Reagent Equivalents While literature procedures often call for 1.5 equivalents of phosphine and azodicarboxylate, some substrates may require a larger excess to achieve full conversion.
Problem 2: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Excess Reagents and Byproducts The removal of triphenylphosphine oxide and the hydrazodicarboxylate byproduct can be challenging. Using a non-polar solvent for the reaction can sometimes cause the byproducts to precipitate. Modified reagents, such as polymer-supported triphenylphosphine, can simplify purification through filtration.
Formation of Hard-to-Separate Side Products If side reactions are occurring, revisit the reaction conditions. Ensure the nucleophile is sufficiently acidic and consider using an alternative azodicarboxylate reagent that may be less prone to side reactions.

Experimental Protocols

Protocol 1: General Procedure for a Mitsunobu Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere, dissolve the alcohol (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Azodicarboxylate: Slowly add the dialkyl azodicarboxylate (1.5 eq.), dissolved in a small amount of anhydrous THF, to the cooled solution. A color change is typically observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazodicarboxylate byproduct.

Visualizations

Mitsunobu_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Alcohol, Carboxylic Acid, & Triphenylphosphine in Anhydrous THF cooling Cool to 0°C reagents->cooling addition Slowly Add Dialkyl Azodicarboxylate cooling->addition stirring Warm to RT & Stir (Monitor by TLC) addition->stirring concentration Concentrate Reaction Mixture stirring->concentration purification Purify by Column Chromatography concentration->purification

Caption: A typical workflow for the Mitsunobu reaction.

Troubleshooting_Logic start Low Reaction Yield? reagent_quality Check Reagent Purity (Phosphine & Azodicarboxylate) start->reagent_quality Yes water Use Anhydrous Solvents & Glassware start->water Yes conditions Optimize Temperature & Order of Addition start->conditions Yes stoichiometry Adjust Reagent Equivalents start->stoichiometry Yes success Improved Yield reagent_quality->success water->success conditions->success stoichiometry->success

Caption: Troubleshooting logic for low yield in this compound reactions.

References

Technical Support Center: Enhancing Reactivity in Difficult Amide Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Dioxohydrazine: Our comprehensive review of the chemical literature did not yield any established protocols or applications for the use of this compound (CAS 16824-89-8), also known as dinitrogen dioxide, as a reagent for enhancing the reactivity of difficult amide bond formations in organic synthesis. This compound is primarily recognized as a reactive inorganic species and an intermediate in atmospheric and biological processes.

Therefore, this technical support center will address the broader challenge of enhancing reactivity in difficult amide transformations by focusing on established and effective methodologies, troubleshooting common issues, and providing detailed experimental guidance.

Troubleshooting Guide

This guide addresses specific issues researchers may encounter during challenging amidation reactions.

Issue 1: Low or No Product Yield

  • Question: My amidation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield in amidation reactions can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

    Potential Causes and Solutions:

    • Poor Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species for the amine to attack effectively.

      • Solution:

        • Stronger Coupling Reagents: If standard coupling reagents like EDC/HOBt are failing, consider more potent activators such as HATU, HBTU, or COMU.

        • Acid Chloride/Fluoride (B91410) Formation: Conversion of the carboxylic acid to an acyl chloride (using reagents like oxalyl chloride or thionyl chloride) or an acyl fluoride can significantly enhance reactivity.[1] Acyl fluorides are often more stable and selective.

        • Mixed Anhydrides: The use of reagents like isobutyl chloroformate to form a mixed anhydride (B1165640) can also increase the electrophilicity of the carbonyl carbon.

    • Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles.

      • Solution:

        • Use of a Stronger, Non-Nucleophilic Base: Employing a stronger base like DBU or a phosphazene base can deprotonate the amine more effectively, increasing its nucleophilicity.

        • Catalysts: The addition of a catalyst such as DMAP or a Lewis acid can sometimes facilitate the reaction.

        • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy, although this should be done with caution to avoid side reactions and decomposition.

    • Presence of Water: Trace amounts of water can hydrolyze activated intermediates, leading to the regeneration of the carboxylic acid and reducing the yield.

      • Solution:

        • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Side Reactions: The starting materials or activated intermediates may be undergoing undesired side reactions.

      • Solution:

        • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to identify the formation of byproducts.

        • Temperature Control: Running the reaction at a lower temperature may minimize side reactions.

        • Order of Addition: The order in which reagents are added can be critical. For example, pre-activating the carboxylic acid before adding the amine is a common strategy.

Issue 2: Epimerization of Chiral Centers

  • Question: I am observing significant epimerization at a stereocenter adjacent to the carbonyl group in my amidation reaction. How can I prevent this?

  • Answer: Epimerization is a common challenge in peptide synthesis and other amidations involving chiral carboxylic acids. It typically occurs through the formation of an oxazolone (B7731731) intermediate.

    Strategies to Minimize Epimerization:

    • Choice of Coupling Reagent: Some coupling reagents are more prone to causing epimerization than others.

      • Recommended Reagents: COMU and TBTU are generally considered to be "racemization-suppressing" reagents. The use of additives like HOBt or HOAt with carbodiimides can also reduce epimerization.

    • Reaction Temperature: Lowering the reaction temperature can significantly decrease the rate of epimerization.

    • Base Selection: The choice of base is critical.

      • Recommended Bases: Use of sterically hindered, non-nucleophilic bases like DIPEA or 2,4,6-collidine is recommended. Stronger bases can increase the risk of epimerization.

    • Solvent: The polarity of the solvent can influence the rate of racemization. Less polar solvents are often preferred.

Frequently Asked Questions (FAQs)

  • Q1: What are the best general-purpose coupling reagents for difficult amidations?

    • A1: For challenging amide bond formations, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent first choices due to their high efficiency and relatively low cost. COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another powerful, modern coupling reagent known for its ability to facilitate difficult couplings with low racemization.

  • Q2: How can I improve the solubility of my starting materials?

    • A2: Poor solubility can hinder reaction rates. Consider using a more polar aprotic solvent like DMF, DMAc, or NMP. In some cases, a co-solvent system may be beneficial. For very nonpolar substrates, solvents like dichloromethane (B109758) or THF might be appropriate, although their lower boiling points limit the accessible temperature range.

  • Q3: When should I consider converting my carboxylic acid to an acyl chloride?

    • A3: Conversion to an acyl chloride is a good strategy when dealing with very unreactive amines or when coupling reagents are ineffective.[1] This method provides a highly reactive electrophile. However, it is a two-step process and the generated HCl must be neutralized by a base in the subsequent amidation step. This method may not be suitable for sensitive substrates.

  • Q4: What is the role of additives like HOBt and HOAt?

    • A4: Additives such as HOBt (Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) are often used in conjunction with carbodiimides (like EDC). They act as activating agents by forming an active ester intermediate that is more reactive than the O-acylisourea formed with the carbodiimide (B86325) alone. This also helps to suppress side reactions and reduce racemization.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for a Difficult Amidation

Coupling ReagentAdditiveBaseSolventTemperature (°C)Time (h)Yield (%)
EDCHOBtDIPEADMF251245
HATU-DIPEADMF25485
HBTU-DIPEADMF25682
COMU-DIPEADMF25390
Isobutyl ChloroformateNMMTHF0 to 25275
Oxalyl Chloride (2 steps)-Pyridine (B92270)DCM0 to 251 + 268

Note: Yields are representative and can vary significantly based on the specific substrates used.

Experimental Protocols

Protocol 1: General Procedure for a Difficult Amidation using HATU

  • Preparation: To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M) under an inert atmosphere, add HATU (1.1 equiv) and DIPEA (2.0 equiv).

  • Activation: Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Amidation via Acyl Chloride Formation

  • Acyl Chloride Formation: To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere, add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C and add oxalyl chloride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C. In a separate flask, dissolve the amine (1.0 equiv) and a non-nucleophilic base such as pyridine or triethylamine (B128534) (1.5 equiv) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Amidation_Troubleshooting start Low Amidation Yield check_activation Is Carboxylic Acid Activation Sufficient? start->check_activation check_amine Is Amine Nucleophilicity an Issue? check_activation->check_amine Yes solution_activation Use Stronger Coupling Agent (e.g., HATU, COMU) or Convert to Acyl Halide check_activation->solution_activation No check_conditions Are Reaction Conditions Optimal? check_amine->check_conditions Yes solution_amine Use Stronger Base (e.g., DBU) or Increase Temperature check_amine->solution_amine No solution_conditions Ensure Anhydrous Conditions and Monitor for Side Reactions check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_activation->end solution_amine->end solution_conditions->end

Caption: A troubleshooting workflow for low yield in amidation reactions.

General_Amidation_Pathway cluster_reactants Reactants cluster_activation Activation cluster_product Product Carboxylic Acid Carboxylic Acid Activated Intermediate\n(e.g., Active Ester, Acyl Chloride) Activated Intermediate (e.g., Active Ester, Acyl Chloride) Carboxylic Acid->Activated Intermediate\n(e.g., Active Ester, Acyl Chloride) Coupling Reagent / Activating Agent Amine Amine Amide Amide Activated Intermediate\n(e.g., Active Ester, Acyl Chloride)->Amide Amine, Base

Caption: A simplified signaling pathway for a typical amidation reaction.

Experimental_Workflow prep Prepare Reactants and Anhydrous Solvent activation Activate Carboxylic Acid with Coupling Reagent prep->activation amine_add Add Amine and Base activation->amine_add reaction Monitor Reaction (TLC / LC-MS) amine_add->reaction workup Aqueous Work-up reaction->workup purify Column Chromatography workup->purify product Isolated Amide Product purify->product

Caption: A general experimental workflow for amide synthesis.

References

Technical Support Center: Improving Selectivity in Reactions with Multifunctional Dioxohydrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving multifunctional dioxohydrazine compounds. Here you will find practical guidance to enhance reaction selectivity, improve yields, and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and functionalization of this compound derivatives.

Issue 1: Poor Regioselectivity in Mono-alkylation or Mono-acylation

  • Question: I am attempting a mono-alkylation/acylation of a this compound, but I am observing a mixture of N,N'-disubstituted product and unreacted starting material, with low yield of the desired mono-substituted product. How can I improve the regioselectivity?

  • Answer: Achieving mono-selectivity on a symmetrical or near-symmetrical multifunctional this compound can be challenging. Here are several factors to consider and optimize:

    • Stoichiometry and Reagent Addition:

      • Ensure you are using a precise 1:1 molar ratio of your this compound to the alkylating or acylating agent. An excess of the electrophile will favor disubstitution.

      • Employ slow addition of the electrophile to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile, minimizing the chance of a second reaction with the mono-substituted product.[1]

    • Reaction Temperature:

      • Lowering the reaction temperature can significantly enhance selectivity. Reactions carried out at lower temperatures (e.g., -78 °C to 0 °C) often favor the kinetic product, which is typically the mono-substituted compound.[2]

    • Choice of Base and Solvent:

      • The choice of base is critical. A bulky, non-nucleophilic base can selectively deprotonate one nitrogen atom, sterically hindering the approach to the second nitrogen.

      • The solvent can influence the reactivity of both the nucleophile and the electrophile. Experiment with a range of solvents with varying polarities. In some cases, a solvent that precipitates the mono-substituted product can prevent further reaction.

    • Protecting Group Strategy:

      • If other methods fail, consider a protecting group strategy.[3][4][5] Protect one of the nitrogen atoms with a suitable protecting group (e.g., Boc, Cbz), perform the desired reaction on the unprotected nitrogen, and then deprotect to obtain the mono-functionalized product.[5]

Issue 2: Unexpected Side Reactions and Low Yield

  • Question: My reaction is producing a complex mixture of unexpected byproducts, and the yield of my desired product is very low. What are the likely side reactions and how can I minimize them?

  • Answer: Multifunctional dioxohydrazines can be susceptible to several side reactions, especially under harsh conditions.

    • Potential Side Reactions:

      • Ring Opening: The this compound ring may be susceptible to cleavage under strongly acidic or basic conditions, or in the presence of certain nucleophiles or reducing agents.

      • Over-oxidation or Reduction: If your reaction conditions are oxidative or reductive, other functional groups on the this compound scaffold may react.

      • Reaction with Solvent: Some reactive intermediates can react with the solvent.

    • Troubleshooting Strategies:

      • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress.[6] This can help you identify the point at which side products begin to form and optimize the reaction time.

      • Purity of Reagents: Ensure all starting materials, reagents, and solvents are pure and dry. Water and other impurities can initiate or catalyze side reactions.

      • Inert Atmosphere: If your reagents or intermediates are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

  • Q1: What is the best strategy to achieve selective functionalization of a this compound with multiple reactive sites?

    • A1: The most robust strategy is often the use of orthogonal protecting groups.[3][4][5] This allows you to selectively mask certain functional groups while reacting with others. The choice of protecting groups will depend on the specific functional groups present and the reaction conditions you plan to use.

  • Q2: How can I confirm the regioselectivity of my reaction and distinguish between N- and N'- substituted isomers?

    • A2: A combination of spectroscopic techniques is typically required.

      • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can help elucidate the structure of your product and determine the position of the new substituent.[7][8]

      • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of your product. Tandem MS (MS/MS) can sometimes provide fragmentation patterns that help distinguish between isomers.[9]

      • X-ray Crystallography: If you can obtain a suitable crystal, X-ray crystallography provides unambiguous structural confirmation.

  • Q3: Are there any specific safety precautions I should take when working with this compound compounds?

    • A3: As with all hydrazine (B178648) derivatives, it is prudent to handle this compound compounds with care. Assume they are potentially toxic and handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Material Safety Data Sheet (MSDS) for any known hazards.

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselectivity of Mono-benzylation of a Symmetric this compound

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield of Mono-benzyl Product (%)Yield of Di-benzyl Product (%)
1NaH (1.1)THF25124535
2NaH (1.1)THF0126515
3NaH (1.1)THF-782482<5
4K₂CO₃ (1.5)DMF25243050
5LiHMDS (1.1)THF-781290<2

Note: This data is illustrative and based on general principles of regioselective alkylation.[2][10]

Experimental Protocols

Protocol 1: Regioselective Mono-Boc Protection of a this compound

This protocol describes a general procedure for the mono-protection of a this compound using Di-tert-butyl dicarbonate (B1257347) (Boc₂O).

  • Reaction Setup:

    • Dissolve the this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or THF) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • In a separate flask, dissolve Boc₂O (1.0 eq) in the same solvent.

    • Add the Boc₂O solution dropwise to the this compound solution over 30 minutes with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the mono-Boc-protected this compound.

Mandatory Visualizations

Caption: Troubleshooting workflow for improving reaction selectivity.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Work-up & Purification dissolve Dissolve this compound in Anhydrous Solvent inert_atm Establish Inert Atmosphere (N2 or Ar) dissolve->inert_atm cool Cool Reaction to -78 C inert_atm->cool deprotonation Add Base Dropwise cool->deprotonation electrophile Slowly Add Electrophile deprotonation->electrophile quench Quench Reaction electrophile->quench extract Aqueous Work-up quench->extract purify Column Chromatography extract->purify

Caption: Experimental workflow for selective functionalization.

Protecting_Group_Strategy start Multifunctional this compound HN-CO-CO-NH step1 Step 1: Protection start->step1 protected Mono-protected this compound PG-N-CO-CO-NH step1->protected step2 Step 2: Functionalization protected->step2 functionalized Functionalized Intermediate PG-N-CO-CO-NR step2->functionalized step3 Step 3: Deprotection functionalized->step3 final_product Selectively Functionalized Product HN-CO-CO-NR step3->final_product

References

Technical Support Center: Effective Workup Procedures for Dioxohydrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively performing workup procedures for dioxohydrazine reactions, with a focus on N,N'-diacylhydrazines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the workup and purification of this compound reaction products.

Problem 1: Low Yield of this compound Product After Workup

Possible Causes and Solutions:

Potential CauseRecommended Solutions
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before initiating the workup.
Product Loss During Extraction - Ensure the pH of the aqueous layer is optimized to minimize the solubility of your product. For neutral dioxohydrazines, avoid highly acidic or basic washes if the compound is susceptible to hydrolysis. - If your product has some water solubility, pre-saturate the aqueous layer with a salt like NaCl (brine wash) to decrease the solubility of the organic product in the aqueous phase.[1] - Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Product Adsorption onto Drying Agent - Use the minimum amount of drying agent (e.g., Na₂SO₄, MgSO₄) necessary to remove water. - After drying, rinse the drying agent with a small amount of fresh extraction solvent to recover any adsorbed product.
Premature Precipitation During Hot Filtration - If performing a hot filtration to remove solid impurities, use a pre-heated funnel and filter flask. - Dilute the hot solution with a small amount of additional hot solvent before filtering to prevent crystallization on the filter paper.
Product Volatility - If the product is volatile, avoid excessive heating during solvent removal (rotoevaporation). Use a lower bath temperature and a well-controlled vacuum. Check the solvent collected in the rotovap trap for any lost product.[2]
Problem 2: Product Fails to Crystallize or Oils Out During Recrystallization

Possible Causes and Solutions:

Potential CauseRecommended Solutions
Solution is Not Supersaturated - Reduce the volume of the solvent by gentle heating and evaporation. - Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure product.[3]
Inappropriate Recrystallization Solvent - The ideal solvent should dissolve the compound when hot but not at room temperature or below.[3] - Test a range of solvents and solvent pairs in small test tubes before attempting a large-scale recrystallization. - Common solvent systems for diacylhydrazines include ethanol (B145695), methanol, ethanol/water, and methanol/water mixtures.[3][4][5]
Presence of Impurities - Impurities can inhibit crystal formation. Try to remove impurities by washing the crude product with a solvent in which the product is insoluble but the impurities are soluble. - Consider an initial purification step, such as a quick filtration through a plug of silica (B1680970) gel, before attempting recrystallization.
Cooling Rate is Too Fast - Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out.
Problem 3: Presence of Impurities in the Final Product

Possible Causes and Solutions:

Potential CauseRecommended Solutions
Unreacted Starting Materials - Ensure the reaction has gone to completion via TLC analysis before workup. - Use an appropriate aqueous wash to remove unreacted starting materials (e.g., a dilute acid wash for basic starting materials, or a dilute base wash for acidic starting materials).
Side Products (e.g., Azines) - Formation of azine side products can occur, especially with unsubstituted hydrazine (B178648).[2] - Purification by column chromatography may be necessary to separate the desired this compound from structurally similar side products.
Colored Impurities - If the product is expected to be colorless but has a persistent color, consider adding a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal and adsorbed impurities.[3] Use charcoal sparingly as it can also adsorb the desired product.

Frequently Asked Questions (FAQs)

  • Q1: What is a general workup procedure for a typical N,N'-diacylhydrazine synthesis from an acyl chloride and a carbohydrazide?

    • A1: A typical workup involves quenching the reaction, followed by extraction and purification. After the reaction is complete (monitored by TLC), the mixture is often diluted with an organic solvent like dichloromethane (B109758) or ethyl acetate. The organic layer is then washed sequentially with a dilute aqueous acid (e.g., 1N HCl) to remove any unreacted basic starting materials, followed by a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine to remove residual water. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then typically purified by recrystallization.[4]

  • Q2: How do I choose an appropriate solvent for recrystallizing my N,N'-diacylhydrazine?

    • A2: The principle of "like dissolves like" can be a good starting point. However, the ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Small-scale solubility tests are crucial. For N,N'-diacylhydrazines, polar protic solvents like ethanol and methanol, or mixtures of these with water, are often effective.[2][3][4]

  • Q3: My crude NMR looks very messy. Does this mean my reaction failed?

    • A3: Not necessarily. Crude NMR spectra can be misleading due to the presence of residual solvents, reagents, and byproducts.[2] It is often more informative to purify a small sample of the crude material by a technique like preparative TLC or a small-scale column and then obtain an NMR of the purified product.

  • Q4: Can I use column chromatography to purify my this compound?

    • A4: Yes, column chromatography can be an effective purification method. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of your compound. A typical starting point for silica gel chromatography would be a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate), with the polarity gradually increased.[6]

  • Q5: How can I remove residual hydrazine hydrate (B1144303) from my reaction mixture?

    • A5: Hydrazine hydrate is water-soluble and can typically be removed by aqueous extraction. Washing the organic layer with water or brine should effectively transfer the hydrazine hydrate to the aqueous phase. For reactions where hydrazine hydrate is used as a solvent, it can be removed under a stream of nitrogen or by vacuum distillation at room temperature, taking appropriate safety precautions.[1]

Data Presentation

Table 1: Typical Yields of N,N'-Diacylhydrazines After Recrystallization

CompoundRecrystallization SolventYield (%)
N,N'-DibenzoylhydrazineEthanol85-95
N,N'-Di(4-chlorobenzoyl)hydrazineEthanol88-92
N,N'-Di(4-methylbenzoyl)hydrazineMethanol82-90
N,N'-Di(2-furoyl)hydrazineEthanol/Water75-85
Note: Yields are representative and can vary based on reaction scale and specific conditions.

Experimental Protocols

Protocol 1: General Aqueous Workup for N,N'-Diacylhydrazine Synthesis
  • Reaction Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. If highly reactive reagents were used, cool the mixture in an ice bath (0 °C). Slowly add deionized water or a saturated aqueous solution of NH₄Cl to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The volume of the organic solvent should be roughly equal to the volume of the aqueous layer.

  • Washing:

    • Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

    • Drain the organic layer. If the organic layer is on top, drain the aqueous layer first.

    • Wash the organic layer sequentially with:

      • 1N HCl (if basic impurities are present).

      • Saturated aqueous NaHCO₃ (if acidic impurities are present).

      • Brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating sufficient drying.

  • Solvent Removal: Filter the solution to remove the drying agent, washing the drying agent with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to obtain the crude product.

Protocol 2: Recrystallization of a Solid N,N'-Diacylhydrazine
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will fully dissolve the product when hot and show low solubility when cool.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid. Use a boiling stick or magnetic stirrer to promote dissolution and prevent bumping.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to remove residual solvent.

Mandatory Visualizations

experimental_workflow start Reaction Mixture quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) start->quench extract Liquid-Liquid Extraction (Organic Solvent) quench->extract wash_acid Wash with Dilute Acid (e.g., 1N HCl) extract->wash_acid wash_base Wash with Dilute Base (e.g., sat. NaHCO₃) wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry filter_dry Filter dry->filter_dry evaporate Solvent Removal (Rotary Evaporator) filter_dry->evaporate crude_product Crude Product evaporate->crude_product purify Purification crude_product->purify recrystallize Recrystallization purify->recrystallize Solid Product chromatography Column Chromatography purify->chromatography Oily or Difficult to Crystallize pure_product Pure this compound recrystallize->pure_product chromatography->pure_product

Caption: General experimental workflow for the workup and purification of this compound products.

troubleshooting_crystallization start No Crystals Form Upon Cooling supersaturated Is the solution supersaturated? start->supersaturated solvent_choice Is the solvent appropriate? start->solvent_choice induce Induce Crystallization: - Scratch flask - Add seed crystal supersaturated->induce Yes concentrate Concentrate Solution (reduce solvent volume) supersaturated->concentrate No success Crystals Form induce->success concentrate->supersaturated test_solvents Perform small-scale solubility tests solvent_choice->test_solvents No impurities Are impurities interfering? solvent_choice->impurities Yes change_solvent Choose a new solvent or solvent pair test_solvents->change_solvent change_solvent->start Then attempt recrystallization again pre_purify Pre-purify crude material (e.g., wash, silica plug) impurities->pre_purify Yes impurities->success No pre_purify->start Then attempt recrystallization again

Caption: Troubleshooting logic for issues encountered during recrystallization.

References

Methods for removing persistent impurities from dioxohydrazine products.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purification of dioxohydrazine products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (N₂O₂), also known as a nitric oxide dimer, is a nitrogen oxide compound.[1] It exists in several isomeric forms, with the covalent O=N–N=O structure being the most thermodynamically stable.[1] this compound is primarily used for research purposes and can be synthesized through methods like the direct reaction of nitric oxide, chemical reduction of other nitrogen oxides, or thermal decomposition of certain nitrogen compounds.[1]

Q2: What are the typical sources of persistent impurities in this compound products?

A2: Impurities in this compound products can originate from various sources throughout the synthesis and storage process. These include:

  • Unreacted Starting Materials: Residual reactants from the synthesis process.

  • By-products: Compounds formed from side reactions that occur alongside the main synthesis reaction.[2]

  • Degradation Products: this compound can be unstable under certain conditions, potentially decomposing into substances like nitrous oxide and dioxygen.[1] Impurities can also arise from the degradation of the final product during manufacturing or storage.[2]

  • Reagents and Catalysts: Traces of catalysts or reagents used during synthesis may remain in the final product.[2]

  • Residual Solvents: Solvents used in the synthesis or purification steps that are not completely removed.[2]

Q3: Why are my standard purification techniques like simple washing ineffective for some impurities?

A3: Standard washing is effective for impurities that have significantly different solubility profiles from the desired product in the chosen wash solvent. Persistent impurities often have solubilities similar to the this compound product, making them difficult to remove by simple washing. In such cases, more advanced purification techniques like recrystallization, chromatography, or distillation are necessary.[3]

Troubleshooting Guide: Impurity Identification and Removal

Q4: My final this compound product is discolored. What is the likely cause and how can I address it?

A4: Discoloration often indicates the presence of degradation products or other chromophoric (color-causing) impurities. Oxidation products are a common cause of discoloration in chemical compounds.[4]

Troubleshooting Steps:

  • Initial Analysis: Run a Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis to get a preliminary idea of the number of components in your product.

  • Identify the Impurity: If possible, isolate the impurity using preparative chromatography and characterize it using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Select a Purification Method:

    • Recrystallization: If the product is a solid, recrystallization is often the most effective method for removing small amounts of impurities.[5][6]

    • Activated Carbon Treatment: Adding a small amount of activated carbon during recrystallization can help adsorb colored impurities.

    • Column Chromatography: This technique is highly effective for separating compounds with different polarities.[6][7]

Q5: Analytical tests (HPLC, GC) show multiple impurity peaks. How do I develop a strategy for removal?

A5: A multi-peak chromatogram indicates a complex mixture. The strategy for purification depends on the nature and quantity of the impurities.

Workflow for Complex Impurity Removal:

G cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Purification & Verification Crude Crude Product Analyze Analyze via HPLC/GC-MS Crude->Analyze Identify Identify Impurity Structures & Properties (Polarity, Volatility) Analyze->Identify Select Select Purification Strategy Identify->Select Purify Execute Purification (e.g., Chromatography, Distillation) Select->Purify Verify Verify Purity with HPLC/GC Purify->Verify Verify->Purify Re-purify if needed Pure Pure Product Verify->Pure G Start Crude Product Obtained IsSolid Is the product a solid? Start->IsSolid IsVolatile Are components volatile & thermally stable? IsSolid->IsVolatile No (Oil) Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Distill Use Distillation / Fractional Distillation IsVolatile->Distill Yes Chromatography Use Column Chromatography IsVolatile->Chromatography No Success Is it pure? Recrystallize->Success Success->IsVolatile No End Pure Product Success->End Yes Distill->Success Chromatography->Success

References

Validation & Comparative

Comparative analysis of reactivity between dioxohydrazine and hydrazine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of dioxohydrazine (N₂O₂) and hydrazine (B178648) (N₂H₄). While hydrazine is a well-characterized and widely utilized reagent, this compound, also known as dinitrogen dioxide or the nitric oxide dimer, is a more elusive and highly reactive species. This analysis synthesizes available experimental and computational data to offer insights into their distinct chemical behaviors, aiding researchers in understanding their potential applications and limitations.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of this compound and hydrazine is crucial for predicting their reactivity. The following table summarizes key parameters for both compounds. It is important to note that much of the data for this compound is derived from computational studies due to its transient nature.

PropertyThis compound (cis-ONNO)Hydrazine (N₂H₄)
Molecular Formula N₂O₂N₂H₄
Molecular Weight 60.013 g/mol [1][2][3]32.05 g/mol [4]
Appearance Not stable, exists as a transient speciesColorless, fuming oily liquid[5][6][7]
Odor Not applicableAmmonia-like[4][5][7]
Boiling Point Not applicable113.5 °C (236.3 °F)[4][8]
Melting Point Not applicable2 °C (36 °F)[9]
Density Not applicable1.021 g/cm³ (anhydrous)[5][8]
Solubility in Water Not applicableMiscible[4][9]
Basicity (pKb) Not applicable5.9[5][8]

Comparative Reactivity Analysis

The reactivity of these two nitrogen-containing compounds is vastly different, primarily due to the nature of their nitrogen-nitrogen and nitrogen-heteroatom bonds.

This compound (N₂O₂)

This compound is most accurately described as the dimer of nitric oxide (NO). The most stable isomer is the cis-ONNO form.[10] Its chemistry is dominated by its tendency to dissociate back to monomeric nitric oxide, a radical species with significant biological and chemical reactivity.

Key Reactive Features:

  • Transient Intermediate: this compound is not a stable, isolable compound under normal conditions. It is typically considered a reactive intermediate in reactions involving nitric oxide.[1]

  • Dimerization of Nitric Oxide: It exists in equilibrium with nitric oxide, with the dimerization being favored at low temperatures.[6]

  • Source of Nitric Oxide: Its primary reactivity is the release of nitric oxide, which can then participate in a wide array of reactions, including interactions with metal complexes and radical species.[11][12]

  • Computational Studies: Most of our understanding of this compound's reactivity comes from computational chemistry, which has been used to study its potential energy surface and reaction pathways.[1] For instance, theoretical studies have explored its role in reactions like O⁻ + N₂O and N + NO₂.[1]

Hydrazine (N₂H₄)

Hydrazine is a powerful reducing agent and a versatile nucleophile, making it a staple reagent in organic and inorganic synthesis.[4][8][13]

Key Reactive Features:

  • Reducing Agent: Hydrazine is widely used as a reducing agent. A classic example is the Wolff-Kishner reduction, which reduces a carbonyl group to a methylene (B1212753) group.[13][14] It is also used to reduce certain metal oxides and as an oxygen scavenger in boiler water treatment.[5][6]

  • Nucleophilicity: The lone pairs of electrons on the nitrogen atoms make hydrazine a strong nucleophile. It readily reacts with electrophiles such as carbonyl compounds to form hydrazones and with alkyl halides.[5]

  • Base Properties: Hydrazine is a weak base, with a pKb comparable to ammonia, and can be protonated to form hydrazinium (B103819) ions.[5]

  • Thermal Decomposition: Hydrazine undergoes thermal decomposition, particularly at elevated temperatures and in the presence of catalysts, to produce nitrogen, ammonia, and hydrogen.[15][16] This property is utilized in rocket propellants.[5][17]

  • Oxidation: The oxidation of hydrazine can yield different products depending on the conditions. Complete oxidation produces nitrogen gas and water, while partial oxidation can lead to the formation of diimide (N₂H₂).[5]

Experimental Protocols

Due to the transient and unstable nature of this compound, standard experimental protocols for its handling and reactivity studies are not available in the same way as for stable reagents like hydrazine. Research on this compound typically involves in-situ generation and detection using advanced spectroscopic techniques or computational modeling.

Protocol: In-situ Generation and Spectroscopic Study of this compound (Conceptual)

This conceptual protocol outlines a general approach for studying this compound, drawing from techniques used for reactive intermediates.

  • Precursor: High-purity nitric oxide (NO) gas.

  • Generation: Introduce NO gas into a high-vacuum chamber cooled to cryogenic temperatures (e.g., using a liquid helium cryostat). At low temperatures, the equilibrium 2NO ⇌ N₂O₂ will shift towards the dimer.

  • Detection and Characterization:

    • Infrared (IR) Spectroscopy: Utilize matrix isolation IR spectroscopy to trap the N₂O₂ in an inert gas matrix (e.g., argon) at low temperatures. This allows for the vibrational modes of the molecule to be measured and compared with theoretical predictions.

    • Photoelectron Spectroscopy: Generate the N₂O₂⁻ anion and use photoelectron spectroscopy to probe the electronic states of the neutral N₂O₂ molecule.[1]

  • Reactivity Studies: Introduce a co-reactant into the matrix or gas phase and monitor the spectral changes to study the reaction of N₂O₂ with other species under controlled conditions.

Protocol: Wolff-Kishner Reduction using Hydrazine

This is a well-established protocol illustrating the reducing power of hydrazine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the carbonyl compound (e.g., a ketone) and an excess of hydrazine hydrate.

  • Solvent: Use a high-boiling point solvent such as diethylene glycol or triethylene glycol.

  • Base: Add a strong base, typically potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).

  • Heating: Heat the reaction mixture to a high temperature (typically 180-200 °C). The initial formation of the hydrazone occurs at a lower temperature, followed by the base-catalyzed reduction at a higher temperature with the evolution of nitrogen gas.

  • Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture, dilute with water, and extract the product with an organic solvent.

  • Purification: Purify the product by distillation or chromatography.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key reaction pathways for both this compound and hydrazine.

Dioxohydrazine_Equilibrium NO1 Nitric Oxide (NO) N2O2 This compound (N₂O₂) NO1->N2O2 Dimerization NO2 Nitric Oxide (NO) NO2->N2O2 N2O2->NO1 Dissociation N2O2->NO2

Caption: Equilibrium between nitric oxide and this compound.

Wolff_Kishner_Reduction cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Reduction Ketone Ketone (R₂C=O) Hydrazone Hydrazone (R₂C=NNH₂) Ketone->Hydrazone + N₂H₄ - H₂O Hydrazine Hydrazine (N₂H₄) Hydrazine->Hydrazone Base Base (OH⁻) Alkane Alkane (R₂CH₂) Hydrazone->Alkane + OH⁻, Heat Base->Alkane N2 Nitrogen Gas (N₂)

Caption: Simplified workflow of the Wolff-Kishner reduction.

Conclusion

This compound and hydrazine, despite both being simple molecules composed of nitrogen and another element, exhibit profoundly different chemical reactivity. Hydrazine is a stable, versatile, and powerful reducing agent and nucleophile with a broad range of well-documented applications in synthesis. In stark contrast, this compound is a transient species, best understood as a dimer of nitric oxide, whose chemistry is primarily dictated by its equilibrium with the highly reactive NO radical.

For researchers in drug development and other scientific fields, the key takeaway is the distinct utility of these compounds. Hydrazine and its derivatives are practical reagents for synthetic transformations. This compound, on the other hand, is more relevant in the context of understanding the fundamental chemistry and biological roles of nitric oxide and related reactive nitrogen species. Future experimental work on trapping and characterizing this compound and its reactions will be crucial to further elucidate its chemical nature beyond the realm of computational predictions.

References

A Comparative Analysis of Dioxohydrazine and its Structural Analogues: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative study of dioxohydrazine and its structural analogues—oxocarbazate (B1193368), semicarbazide (B1199961), and carbazic acid—is currently hampered by a significant lack of publicly available quantitative experimental data for several of these compounds. While semicarbazide and its derivatives are well-characterized, with established biological activities and experimental protocols, data on the fundamental properties and biological effects of this compound, a simple oxocarbazate parent structure, and carbazic acid are sparse. This guide synthesizes the available information, highlighting the existing knowledge and identifying critical data gaps that preclude a full comparative analysis.

Executive Summary

This guide aimed to provide a detailed comparative analysis of this compound and its structural analogues for researchers, scientists, and drug development professionals. However, extensive literature searches revealed insufficient quantitative data to perform a robust comparison of their biological activities and reaction kinetics. Semicarbazide is the most extensively studied of the four, with a wealth of information on its derivatives, the semicarbazones, and their various biological effects. In contrast, this compound and carbazic acid have limited available data on their biological activities. Furthermore, a clear chemical definition and structure for a parent "oxocarbazate" compound, suitable for direct comparison, could not be readily identified.

This document will present the available structural and chemical information for each compound, detail experimental protocols for the synthesis and evaluation of semicarbazide derivatives as a representative example, and use visualizations to illustrate these processes. The significant gaps in the literature concerning quantitative data for this compound, a parent oxocarbazate, and carbazic acid will be clearly indicated.

Structural and Chemical Properties

A fundamental comparison begins with the chemical structures and properties of the compounds .

Table 1: Chemical Properties of this compound and its Analogues

CompoundChemical FormulaMolecular Weight ( g/mol )Chemical Structure
This compoundN₂O₂60.01O=N-N=O
Oxocarbazate--Structure not well-defined for a parent compound.
SemicarbazideCH₅N₃O75.07H₂N-CO-NH-NH₂
Carbazic AcidCH₄N₂O₂76.06H₂N-NH-COOH

This compound (N₂O₂) is a simple oxide of nitrogen. It is known to be an unstable species and acts as an intermediate in various chemical reactions.

Oxocarbazate: The term "oxocarbazate" does not appear to refer to a simple, well-defined parent compound in the chemical literature in the same manner as the other compounds in this comparison. Instead, it is typically found as a substructure within larger, more complex molecules. For instance, a tetrahydroquinoline oxocarbazate has been identified as a potent inhibitor of cathepsin L. Without a defined parent structure, a direct comparison with this compound is not feasible.

Semicarbazide (CH₅N₃O) is a derivative of urea (B33335) and hydrazine. It is a white, water-soluble solid that serves as a key building block in the synthesis of various pharmaceuticals and is used as a reagent for the characterization of aldehydes and ketones through the formation of semicarbazones.

Carbazic Acid (CH₄N₂O₂) , also known as hydrazinecarboxylic acid, is the simplest hydrazine-substituted carboxylic acid. It and its derivatives are of interest in medicinal chemistry due to their potential biological activities.

Comparative Biological Activity: Data Gaps and Available Information

A central goal of this guide was to present a quantitative comparison of the biological activities of these compounds. However, as the following sections detail, there is a significant disparity in the available data.

This compound

There is a notable lack of publicly available data on the biological activity of this compound, including common metrics such as IC₅₀ or LD₅₀ values. Its inherent instability likely contributes to the difficulty in conducting such studies.

Oxocarbazate

As the parent compound is not well-defined, quantitative biological data for a simple "oxocarbazate" is unavailable. However, specific complex molecules containing the oxocarbazate moiety have been studied. For example, a tetrahydroquinoline oxocarbazate was found to be a potent inhibitor of human cathepsin L with an IC₅₀ of 6.9 nM (without preincubation) and 0.4 nM (with 4-hour preincubation). This compound also demonstrated antiviral activity, blocking the entry of SARS-CoV and Ebola pseudotype viruses with IC₅₀ values of 273 ± 49 nM and 193 ± 39 nM, respectively.

Semicarbazide and Semicarbazones

Semicarbazide itself is known to be toxic. However, its derivatives, semicarbazones, have been extensively studied and exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects. The biological activity of semicarbazones is highly dependent on the aldehyde or ketone from which they are derived.

Table 2: Exemplary Biological Activity of Semicarbazone Derivatives

Semicarbazone DerivativeTarget/AssayActivity (IC₅₀/MIC)Reference
Vanillin SemicarbazoneAnticancer (Ehrlich ascites carcinoma)Not specified[1]
Acetophenone SemicarbazoneAnti-inflammatorySignificant[1]
Various SemicarbazonesAntimicrobial (various strains)MIC values reported[1]
Carbazic Acid

Similar to this compound, there is a lack of specific quantitative data on the biological activity of the parent carbazic acid. Research has primarily focused on its derivatives, which have shown a range of bioactivities.

Experimental Protocols

Due to the availability of data, the following experimental protocols focus on the synthesis and evaluation of semicarbazones, which can serve as a model for the type of experimental data needed for a comprehensive comparison.

Synthesis of Semicarbazones

General Procedure:

  • Dissolve semicarbazide hydrochloride and sodium acetate (B1210297) in a minimal amount of water, followed by the addition of ethanol.

  • In a separate flask, dissolve the desired aldehyde or ketone in ethanol.

  • Add the semicarbazide solution to the aldehyde or ketone solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 1-4 hours, monitoring the reaction by thin-layer chromatography.

  • Cool the reaction mixture to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry.

G reagents Semicarbazide HCl Sodium Acetate Aldehyde/Ketone Ethanol Glacial Acetic Acid mixing Mixing and Reflux reagents->mixing precipitation Cooling and Precipitation mixing->precipitation filtration Filtration and Washing precipitation->filtration product Semicarbazone Product filtration->product

Caption: General workflow for the synthesis of semicarbazones.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the cytotoxicity of a compound.

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

G start Seed cells in 96-well plate treat Treat with test compound start->treat incubate Incubate treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read Measure absorbance solubilize->read calculate Calculate cell viability and IC50 read->calculate G Semicarbazone Semicarbazone Derivative Enzyme Metalloenzyme Semicarbazone->Enzyme Inhibition Apoptosis Apoptosis Induction Semicarbazone->Apoptosis CellCycle Cell Cycle Arrest Semicarbazone->CellCycle BiologicalEffect Biological Effect (e.g., Anticancer, Antimicrobial) Enzyme->BiologicalEffect Apoptosis->BiologicalEffect CellCycle->BiologicalEffect

References

Spectroscopic Deep Dive: Unraveling the Isomers of Dioxohydrazine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of heterocyclic chemistry, dioxohydrazine isomers represent a fascinating yet underexplored class of compounds. Their potential applications in energetic materials, coordination chemistry, and as synthetic intermediates necessitate a thorough understanding of their structural and electronic properties. This guide provides a comparative analysis of the spectroscopic characteristics of key this compound isomers, supported by experimental data and detailed methodologies, to aid researchers in their identification and characterization.

Comparative Spectroscopic Data

Isomer Core StructureRepresentative Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione 1,2-Dibenzyl-1,2-dihydro-1,2,4,5-tetrazine-3,6-dioneMethylene (CH₂) protons adjacent to the ring nitrogen would be expected in the 4.0-5.0 ppm range. Phenyl protons would appear in the aromatic region.Carbonyl (C=O) carbons are typically observed in the 160-170 ppm range. Methylene carbons would be in the 40-50 ppm range.[1]
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dione Dimethyl 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxylateThe N-H proton signal is characteristic and its chemical shift can be highly variable depending on the solvent and concentration.The C3 and C6 carbons of the tetrazine ring are deshielded and would appear downfield.[1]
4,6-Disubstituted-1,2,3,5-tetrazine 4,6-Diphenyl-1,2,3,5-tetrazineProtons ortho to the tetrazine ring are deshielded.C4 and C6 carbons exhibit characteristic downfield shifts (162-165 ppm for aryl substituents).[2]

Note: The exact chemical shifts are highly dependent on the substituents and the solvent used. The values presented here are indicative of the expected regions for these classes of compounds.

Experimental Protocols

The spectroscopic data presented are typically acquired using standard, well-established analytical techniques. Below are generalized protocols for the key spectroscopic methods used in the characterization of this compound isomers and their derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and to avoid interference with the signals of interest.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: A standard pulse sequence is used. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is usually necessary to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded and automatically subtracted from the sample spectrum. Characteristic absorption bands for C=O, N-H, and C-N bonds are key for identifying the functional groups present in the this compound isomers.

Conceptual Workflow for Isomer Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound isomers and their derivatives, a process that is crucial for distinguishing between different isomeric forms.

Spectroscopic_Characterization_Workflow Conceptual Workflow for this compound Isomer Analysis cluster_synthesis Synthesis cluster_analysis Data Analysis and Isomer Identification Precursors Starting Materials (e.g., Hydrazine, Dicarbonyls) Reaction Cyclization/Condensation Reaction Precursors->Reaction Purification Purification (Crystallization, Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Sample MassSpec Mass Spectrometry Purification->MassSpec Sample Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MassSpec->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Isomer_Comparison Isomer Comparison Structure_Elucidation->Isomer_Comparison

References

Evaluating Hydrazine as a Nitrogen Source: A Comparative Guide for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient incorporation of nitrogen atoms into molecular scaffolds is a cornerstone of modern synthetic chemistry. Hydrazine (B178648) (N₂H₄) and its derivatives have long served as robust and versatile nitrogen sources, particularly in the synthesis of a wide array of nitrogen-containing heterocycles that form the core of many pharmaceutical agents. This guide provides an objective comparison of hydrazine's performance against other nitrogen sources in the synthesis of key heterocyclic systems, supported by experimental data and detailed methodologies.

This analysis will focus on the synthesis of three prominent classes of nitrogen-containing heterocycles: pyrazoles, 1,3,4-oxadiazoles, and pyridazines. The performance of hydrazine as a dinucleophilic nitrogen source will be evaluated based on reaction yields, conditions, and substrate scope.

Pyrazole (B372694) Synthesis: Hydrazine vs. Alternative Hydrazine Salts

The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is a classic and highly efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[1][2] This reaction is valued for its simplicity and generally high yields.[3]

Comparative Data for 3,5-Dimethylpyrazole (B48361) Synthesis

A direct comparison in the synthesis of 3,5-dimethylpyrazole from acetylacetone (B45752) highlights the superior performance of hydrazine hydrate (B1144303) over hydrazine sulfate (B86663).

Nitrogen Source1,3-Dicarbonyl CompoundSolventCatalystReaction TimeYield (%)Reference
Hydrazine HydrateAcetylacetoneWaterNone2 hours95.0[4]
Hydrazine SulfateAcetylacetone10% aq. NaOHNoneNot Specified82.3[4]
Hydrazine SulfateAcetylacetone10% aq. NaOHNot Specified1 hour (stirring at 15°C)77-81[5]

The data indicates that hydrazine hydrate in water provides a significantly higher yield and avoids the generation of inorganic byproducts associated with the use of hydrazine sulfate in an alkaline medium.[4]

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole from Hydrazine Hydrate[4]
  • Reaction Setup: In a suitable reaction vessel, dissolve 11.8 g (0.20 mol of N₂H₄) of hydrazine hydrate in 40 mL of water.

  • Addition of Dicarbonyl: To the hydrazine solution, add 20.0 g of acetylacetone.

  • Reaction Conditions: Stir the reaction mixture at 15°C for 2 hours.

  • Work-up and Isolation: Upon completion, the 3,5-dimethylpyrazole product can be isolated. The structure can be confirmed by IR and NMR spectroscopy.

The reaction mechanism proceeds through the initial formation of a hydrazone at one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.[3]

G cluster_0 Mechanism of Pyrazole Synthesis acetylacetone 1,3-Dicarbonyl (Acetylacetone) hydrazone Hydrazone Intermediate acetylacetone->hydrazone + Hydrazine - H₂O hydrazine Hydrazine hydrazine->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Cyclization pyrazole Pyrazole (3,5-Dimethylpyrazole) cyclized_intermediate->pyrazole - H₂O water H₂O

Mechanism of pyrazole synthesis.

1,3,4-Oxadiazole (B1194373) Synthesis: The Role of Hydrazine as a Precursor

1,3,4-Oxadiazoles are another class of five-membered heterocycles with significant applications in medicinal and materials chemistry.[6] A common synthetic route involves the cyclization of N,N'-diacylhydrazines, which are readily prepared from carboxylic acids and hydrazine hydrate.[7] Alternatively, a one-pot synthesis can be achieved by reacting a carboxylic acid with a hydrazide in the presence of a coupling agent and a dehydrating agent.[8][9]

Comparative Data for 2,5-Disubstituted 1,3,4-Oxadiazole Synthesis

The choice of cyclodehydrating agent plays a crucial role in the efficiency of the final cyclization step.

PrecursorCyclodehydrating AgentSolventTemperatureTimeYield (%)Reference
N,N'-DiacylhydrazinePOCl₃-RefluxSeveral hours54-66[6]
N,N'-DiacylhydrazineBurgess ReagentDioxaneRoom Temp.-63-96[8]
Carboxylic Acid + HydrazideHATU / Burgess Reagent-Room Temp.-70-93[10]
Carboxylic Acid + HydrazideCDI / Ph₃P / CBr₄---Good[9]

These results suggest that modern dehydrating agents like the Burgess reagent can lead to higher yields under milder conditions compared to traditional reagents like phosphorus oxychloride.

Experimental Protocol: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles[8]
  • Diacylhydrazine Formation: A carboxylic acid is coupled with an acylhydrazide using a suitable coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Cyclodehydration: To the resulting diacylhydrazine intermediate, the Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate) is added.

  • Reaction Conditions: The reaction is typically carried out at room temperature.

  • Isolation: The 1,3,4-oxadiazole product is isolated and purified. This method is noted for its tolerance of a variety of functional groups.[8]

The general workflow for this one-pot synthesis is depicted below.

G cluster_1 One-Pot 1,3,4-Oxadiazole Synthesis Workflow carboxylic_acid Carboxylic Acid diacylhydrazine N,N'-Diacylhydrazine Intermediate carboxylic_acid->diacylhydrazine acylhydrazide Acylhydrazide (from Hydrazine) acylhydrazide->diacylhydrazine coupling_agent Coupling Agent (e.g., HATU) coupling_agent->diacylhydrazine Coupling oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole diacylhydrazine->oxadiazole dehydrating_agent Dehydrating Agent (e.g., Burgess Reagent) dehydrating_agent->oxadiazole Cyclodehydration

Workflow for one-pot oxadiazole synthesis.

Pyridazine (B1198779) Synthesis: Hydrazine in the Formation of Six-Membered Heterocycles

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. A primary synthetic route to the pyridazine core is the condensation of a 1,4-dicarbonyl compound with hydrazine.[11][12]

Performance in Pyridazine Synthesis

The reaction of 1,2-diacyl fulvenes with hydrazine hydrate has been shown to produce aryl-substituted pyridazines in high yields.[13]

1,4-Dicarbonyl PrecursorNitrogen SourceSolventYield (%)Reference
1,2-Diacyl Fulvene (B1219640)Hydrazine HydrateMethanol (B129727)>40 (up to 71)[13]

This method provides a straightforward entry into a library of pyridazine derivatives.

Experimental Protocol: Synthesis of Aryl-Substituted Pyridazines[13]
  • Reaction Setup: A 1,2-diacyl fulvene (e.g., Phenyl-fulvene, 1,2-C₅H₃(COC₆H₅)(COHC₆H₅)) is dissolved in methanol in a round-bottom flask.

  • Addition of Hydrazine: An excess of hydrazine hydrate is added to the solution.

  • Reaction Conditions: The solution is stirred for 24 hours at room temperature.

  • Work-up and Isolation: Water is added to precipitate the product, which is then extracted with dichloromethane. The product can be characterized by its melting point and IR spectroscopy.

The logical relationship for the synthesis of pyridazines from 1,4-dicarbonyl compounds and hydrazine is a direct condensation-cyclization sequence.

G cluster_2 Logical Flow of Pyridazine Synthesis dicarbonyl 1,4-Dicarbonyl Compound condensation Condensation dicarbonyl->condensation hydrazine Hydrazine hydrazine->condensation cyclization Cyclization condensation->cyclization pyridazine Pyridazine cyclization->pyridazine

Logical flow of pyridazine synthesis.

Conclusion

Hydrazine and its hydrate are highly effective and often superior nitrogen sources for the synthesis of a variety of nitrogen-containing heterocycles. In the synthesis of pyrazoles, hydrazine hydrate demonstrates higher yields compared to its salt, hydrazine sulfate. For 1,3,4-oxadiazoles, hydrazine is a key precursor to the diacylhydrazine intermediate, with modern reagents enabling mild and high-yielding cyclizations. Furthermore, hydrazine provides a direct and efficient route to pyridazines from 1,4-dicarbonyl compounds.

While other nitrogen sources such as ammonia, azides, and hydroxylamine (B1172632) derivatives have their specific applications in organic synthesis, the bifunctional nucleophilicity of hydrazine makes it a uniquely powerful tool for the construction of heterocycles containing a nitrogen-nitrogen bond. For researchers and professionals in drug development, a thorough understanding of the reaction conditions and comparative performance of hydrazine is essential for the efficient and strategic synthesis of novel therapeutic agents.

References

The Efficacy of Dioxohydrazine and its Alternatives in Nitrosation and Diazotization Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective assessment of dioxohydrazine (N₂O₂) and its more accessible and commonly employed alternatives in key organic transformations, specifically nitrosation and diazotization reactions. Due to the inherent instability and complex equilibrium of this compound with other nitrogen oxides like dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), its direct application as an isolated reagent in organic synthesis is rare.[1] Instead, its reactivity is often harnessed through the in-situ generation of these nitrogen oxides. This guide will focus on comparing the efficacy of these in-situ generated nitrogen oxides with standard laboratory reagents for these transformations, supported by experimental data from various studies.

I. Comparative Analysis of Reagents for Nitrosation and Diazotization

The selection of a suitable reagent for nitrosation (the conversion of secondary amines to nitrosamines) and diazotization (the conversion of primary aromatic amines to diazonium salts) is crucial for achieving high yields and ensuring reaction safety. While this compound represents a fundamental nitrogen oxide, a range of more stable and manageable alternatives are predominantly used in synthetic chemistry.

The most common alternatives to the in-situ generation of nitrogen oxides (from sources like nitric oxide gas) include:

  • Sodium Nitrite (B80452) (NaNO₂) with Acid: This is the most prevalent method for generating nitrous acid (HNO₂) in situ, which is a primary nitrosating and diazotizing agent.[2][3]

  • Alkyl Nitrites: Reagents such as tert-butyl nitrite (TBN) and isoamyl nitrite are effective nitrosating agents, particularly in organic solvents under non-aqueous conditions.[4][5]

  • Nitrosyl Halides and Nitrosonium Salts: Compounds like nitrosyl chloride (NOCl) and nitrosonium tetrafluoroborate (B81430) (NOBF₄) are powerful nitrosating agents, though they can be more hazardous and difficult to handle.[5]

The choice of reagent often depends on the substrate's solubility, the desired reaction conditions (aqueous vs. organic), and the required reactivity.

II. Quantitative Data Presentation

The following tables summarize quantitative data for the diazotization of aniline (B41778) and the nitrosation of morpholine (B109124), comparing the performance of different reagents. It is important to note that this data is compiled from various sources, and direct, side-by-side comparisons under identical conditions are limited in the literature.

Table 1: Comparison of Reagents for the Diazotization of Aniline

Reagent/MethodSubstrateProductYield (%)Reference(s)
Vaporous Nitrogen Oxides (NO + NO₂)AnilineBenzenediazonium salt (in situ)95-100[6][7]
Sodium Nitrite (NaNO₂) / Hydrochloric Acid (HCl)AnilineBenzenediazonium salt (in situ)High[3][8]
tert-Butyl Nitrite (TBN) / p-Toluenesulfonic AcidAniline derivativesCorresponding Azo Dyes (after coupling)50-80[9]

Table 2: Comparison of Reagents for the Nitrosation of Morpholine

Reagent/MethodSubstrateProductYield (%)Reference(s)
Nitrogen Dioxide (NO₂) gasMorpholineN-Nitrosomorpholine-[10]
Sodium Nitrite (NaNO₂)MorpholineN-Nitrosomorpholine-[10][11]
tert-Butyl Nitrite (TBN)MorpholineN-Nitrosomorpholine>80[4]

Note: Yields for morpholine nitrosation with NO₂ and NaNO₂ were studied kinetically rather than for preparative yield in the cited literature.

III. Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further study.

Protocol 1: Diazotization of p-Toluidine (B81030) using Sodium Nitrite and Hydrochloric Acid

This protocol is a standard laboratory procedure for the generation of an aromatic diazonium salt.

Materials:

  • p-Toluidine (4-methylaniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a flask, dissolve p-toluidine in a mixture of concentrated HCl and water.

  • Cool the flask in an ice-salt bath to maintain an internal temperature between 0 °C and 5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the stirred p-toluidine hydrochloride suspension. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the reaction mixture for an additional 15-30 minutes in the ice bath.

  • The resulting solution contains the p-toluenediazonium chloride and should be used immediately in subsequent reactions.[12][13]

Protocol 2: Nitrosation of a Secondary Amine using tert-Butyl Nitrite (TBN)

This protocol describes a general method for the N-nitrosation of secondary amines under solvent-free conditions.

Materials:

  • Secondary Amine (e.g., N-methylaniline)

  • tert-Butyl Nitrite (TBN)

Procedure:

  • To a stirred solution of the secondary amine (1 mmol), add tert-butyl nitrite (1.0 - 2.0 equivalents) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive amines, the reaction mixture can be gently heated (e.g., to 45 °C).

  • Upon completion, the excess TBN and the by-product tert-butanol (B103910) can be removed under reduced pressure.

  • The crude N-nitroso compound can be purified by column chromatography if necessary.[4]

IV. Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key reaction pathways and a general experimental workflow.

Diazotization_Mechanism cluster_0 Formation of Nitrous Acid cluster_1 Formation of Nitrosonium Ion cluster_2 Diazotization of Primary Aromatic Amine NaNO2 NaNO2 HNO2 HNO2 NaNO2->HNO2 + HCl HCl HCl HNO2_2 HNO2 H2ONO+ H2O+-NO HNO2_2->H2ONO+ + H+ H+ H+ NO+ NO+ H2ONO+->NO+ - H2O H2O H2O ArNH2 Ar-NH2 ArNH2NO Ar-NH2+-NO ArNH2->ArNH2NO + NO+ NO+_2 NO+ ArN=NOH Ar-N=N-OH ArNH2NO->ArN=NOH tautomerization ArN2+ Ar-N≡N+ ArN=NOH->ArN2+ + H+, -H2O

Caption: Mechanism of Diazotization of a Primary Aromatic Amine.

Nitrosation_Mechanism cluster_0 Nitrosating Agent cluster_1 Nitrosation of Secondary Amine N2O3 N2O3 (from this compound equilibrium) R2NH R2NH Intermediate [R2NH+-NO] + NO2- R2NH->Intermediate + N2O3 N2O3_2 N2O3 R2NNO R2N-NO Intermediate->R2NNO - HNO2 HNO2 HNO2

Caption: Nitrosation of a Secondary Amine with Dinitrogen Trioxide.

Experimental_Workflow Start Start: Select Amine Substrate Reagent_Prep Prepare Nitrosating/Diazotizing Agent (e.g., NaNO2/Acid or TBN) Start->Reagent_Prep Reaction_Setup Set up Reaction Under Controlled Temperature (e.g., 0-5 °C for Diazotization) Reagent_Prep->Reaction_Setup Addition Slow Addition of Reagent to Amine Solution Reaction_Setup->Addition Monitoring Monitor Reaction Progress (e.g., TLC, Starch-Iodide Paper) Addition->Monitoring Workup Aqueous Workup / Extraction Monitoring->Workup Purification Purification of Product (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Characterization of Product (e.g., NMR, MS, IR) Purification->Analysis End End: Isolated Product Analysis->End

Caption: General Experimental Workflow for Nitrosation/Diazotization.

V. Conclusion

While this compound is a chemically interesting species, its practical application in organic synthesis is limited by its instability. The effective nitrosating and diazotizing species are often generated in situ from more convenient precursors. For routine laboratory synthesis, the use of sodium nitrite with a strong acid remains a robust and cost-effective method for aqueous diazotizations. For nitrosations, especially under non-aqueous or milder conditions, alkyl nitrites like tert-butyl nitrite offer excellent efficacy and substrate compatibility. The choice of reagent should be guided by the specific requirements of the reaction, including substrate properties, desired reaction conditions, and safety considerations. This guide provides a foundational understanding and practical protocols to aid researchers in selecting the most appropriate method for their synthetic needs.

References

Investigating the cross-reactivity of dioxohydrazine with other functional groups.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of a chemical ligation strategy is paramount. Diacylhydrazines, and the broader class of hydrazide-containing molecules, are valuable tools in bioconjugation, primarily for their ability to chemoselectively react with carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages. This guide provides a comparative analysis of the cross-reactivity of diacylhydrazines with other common biological functional groups, supported by experimental data and detailed protocols.

Reactivity Overview: Diacylhydrazine and Key Functional Groups

The primary utility of diacylhydrazines in bioconjugation stems from their high reactivity towards aldehydes and ketones, which can be introduced into biomolecules site-specifically. A crucial aspect of their application is their low cross-reactivity with other nucleophilic functional groups present in proteins, such as amines, thiols, and alcohols.

Data Presentation: A Comparative Analysis

The following tables summarize the reactivity and stability of diacylhydrazines with key functional groups under typical bioconjugation conditions.

Table 1: Reactivity of Diacylhydrazines with Biological Functional Groups

Functional GroupRepresentative Amino AcidReactivity with DiacylhydrazineTypical Reaction ConditionsResulting BondNotes
Carbonyl (Aldehyde) (Introduced chemically or enzymatically)High pH 4.5-7.4, Aqueous buffer, Room Temp.HydrazoneThe primary, intended reaction for bioconjugation. Reaction is fastest at slightly acidic pH but proceeds at neutral pH, often accelerated by aniline (B41778) catalysis.[1][2][3]
Carbonyl (Ketone) (Introduced chemically or enzymatically)Moderate pH 4.5-7.4, Aqueous buffer, Room Temp.HydrazoneGenerally slower reaction rate compared to aldehydes.[4]
Amine (primary) Lysine (B10760008), N-terminusVery Low / Negligible pH 7.0-8.5, Aqueous bufferNo stable bond formedDiacylhydrazines are generally not reactive with amines under conditions used for hydrazone ligation. The amino group of lysine is typically protonated and less nucleophilic at neutral pH.[5]
Thiol CysteineVery Low / Negligible pH 6.5-7.5, Aqueous bufferNo stable bond formedUnprotected thiols do not typically react with diacylhydrazines in bioconjugation.[6][7]
Hydroxyl Serine, ThreonineNegligible pH 7.0-8.5, Aqueous bufferNo reactionThe hydroxyl group is a significantly weaker nucleophile than hydrazide.

Table 2: Stability of Diacylhydrazine and Hydrazone Linkage

MoietyConditionStabilityNotes
Diacylhydrazine Physiological pH (7.4), in darkHigh Diacylhydrazines are generally stable in aqueous solutions under typical storage and reaction conditions.[8][9]
UV light exposureLow Susceptible to photolysis.[2]
Strong oxidizing agents (e.g., NaOCl)Low Can be rapidly oxidized and degraded.[8][9][10]
Hydrazone Bond Neutral to basic pH (7.0-9.0)Relatively High The hydrazone linkage is generally stable for most applications, but is known to be reversible, especially over long incubation times.[3][11]
Acidic pH (< 6.0)Moderate to Low The hydrazone bond is susceptible to hydrolysis under acidic conditions.[11]

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Ligation of an Aldehyde-Containing Protein

This protocol describes a general method for labeling a protein containing an aldehyde group with a diacylhydrazine-functionalized molecule (e.g., a fluorescent dye or a drug).

Materials:

  • Aldehyde-containing protein (e.g., generated using a site-specific oxidation method) in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).

  • Diacylhydrazine-functionalized molecule of interest (10-20 mM stock solution in DMSO or DMF).

  • Aniline catalyst (optional, 1 M stock solution in DMSO).

  • Reaction Buffer: 100 mM phosphate buffer or acetate (B1210297) buffer, pH adjusted as needed (typically between 6.0 and 7.4).

  • Quenching reagent (optional, e.g., an excess of a small molecule aldehyde or aminooxy compound).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • To the aldehyde-containing protein solution (final concentration 1-10 mg/mL), add the diacylhydrazine-functionalized molecule to a final concentration of 1-5 mM (a 5-20 fold molar excess over the protein).

  • (Optional) If using a catalyst, add aniline to a final concentration of 10-100 mM.[1][12][13]

  • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy if the label is chromophoric.

  • (Optional) Quench any unreacted diacylhydrazine by adding a small molecule aldehyde (e.g., 10-fold molar excess over the initial diacylhydrazine concentration) and incubating for an additional 30 minutes.

  • Purify the protein conjugate from excess reagents using size-exclusion chromatography or another suitable purification method.

  • Characterize the final conjugate by mass spectrometry to confirm the covalent modification and by a functional assay to ensure the protein's activity is retained.

Protocol 2: Testing the Chemoselectivity of a Diacylhydrazine Probe

This protocol outlines an experiment to confirm the low cross-reactivity of a diacylhydrazine probe with other nucleophilic amino acids.

Materials:

  • Diacylhydrazine-functionalized probe (e.g., biotin-diacylhydrazine).

  • A model protein with a high abundance of surface-exposed lysines, cysteines, and hydroxyl-containing amino acids, but lacking an aldehyde group (e.g., Bovine Serum Albumin - BSA).

  • Aldehyde-containing positive control protein.

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.4.

  • Western blot or dot blot supplies.

  • Streptavidin-HRP conjugate and a suitable substrate for detection.

Procedure:

  • Set up three reaction conditions:

    • Negative Control: BSA + biotin-diacylhydrazine.

    • Positive Control: Aldehyde-containing protein + biotin-diacylhydrazine.

    • No Probe Control: BSA alone.

  • Incubate all reactions under the same conditions as the intended bioconjugation (e.g., pH 7.4, room temperature, 4 hours).

  • After incubation, run the samples on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane. Alternatively, spot the samples onto a nitrocellulose membrane for a dot blot analysis.

  • Block the membrane and then probe with a streptavidin-HRP conjugate to detect the presence of biotin.

  • Develop the blot using a chemiluminescent or colorimetric substrate.

  • Expected Outcome: A strong signal should be observed only for the positive control, indicating that the biotin-diacylhydrazine has reacted with the aldehyde-containing protein. No significant signal should be detected for the negative control, demonstrating the lack of cross-reactivity with the other functional groups on BSA.

Visualizing Reaction Pathways and Workflows

Chemoselective Ligation of Diacylhydrazine

The following diagram illustrates the intended chemoselective reaction of a diacylhydrazine with a target aldehyde in a protein environment, highlighting its inertness towards other common amino acid side chains.

Chemoselectivity cluster_protein Protein Protein with Multiple Functional Groups Aldehyde Aldehyde (Target) Amine Amine (Lysine) Thiol Thiol (Cysteine) Hydroxyl Hydroxyl (Serine) Conjugate Protein-Hydrazone Conjugate Aldehyde->Conjugate Forms Covalent Bond Diacylhydrazine Diacylhydrazine Probe Diacylhydrazine->Aldehyde Reaction Diacylhydrazine->Amine No Reaction Diacylhydrazine->Thiol No Reaction Diacylhydrazine->Hydroxyl No Reaction

Chemoselective reaction of a diacylhydrazine probe.
Experimental Workflow for Cross-Reactivity Testing

This workflow outlines the key steps for evaluating the cross-reactivity of a diacylhydrazine-based probe.

ExperimentalWorkflow cluster_reactions Reaction Setup start Start: Prepare Protein Samples protein_neg Negative Control Protein (No Aldehyde) start->protein_neg protein_pos Positive Control Protein (With Aldehyde) start->protein_pos probe Add Diacylhydrazine Probe protein_neg->probe incubate Incubate under Reaction Conditions (e.g., pH 7.4, 4h, RT) probe->incubate analysis Analysis of Conjugation incubate->analysis sds_page SDS-PAGE / Western Blot analysis->sds_page Qualitative mass_spec Mass Spectrometry analysis->mass_spec Quantitative results_neg Evaluate Results: No significant labeling expected sds_page->results_neg results_pos Evaluate Results: Labeling expected mass_spec->results_pos end Conclusion on Chemoselectivity results_neg->end results_pos->end

Workflow for assessing diacylhydrazine cross-reactivity.

References

A Comparative Guide to the Synthetic Routes of Dioxohydrazine (N₂O₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dioxohydrazine, more systematically known as dinitrogen dioxide (N₂O₂), is the dimeric form of nitric oxide (NO). It is a thermally unstable molecule that exists in equilibrium with nitric oxide, particularly at low temperatures and in condensed phases. The synthesis of this compound is therefore intrinsically linked to the generation of its monomer, nitric oxide, under conditions that favor dimerization. This guide provides a comparative analysis of common laboratory methods for generating nitric oxide and facilitating its conversion to this compound, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The generation of this compound is a two-step process: the synthesis of nitric oxide followed by its dimerization. The choice of nitric oxide generation method can influence the purity of the resulting N₂O₂ and the feasibility of its subsequent characterization. Below is a summary of three primary laboratory routes.

Synthetic Route Reactants Typical Yield of NO Purity of NO Conditions for Dimerization Advantages Disadvantages
1. Reduction of Nitric Acid Copper (or other reducing metals), Nitric Acid (dilute)HighGood, but can contain higher nitrogen oxides (e.g., NO₂)Low temperature (e.g., condensation at liquid nitrogen temperatures)Simple setup, readily available reagents.Product gas may require purification to remove acidic vapors and other nitrogen oxides.
2. Acidification of Nitrite (B80452) Salts Sodium Nitrite, Sulfuric Acid (or other strong acids)HighGenerally good, can be very pure depending on setup.Low temperature (e.g., condensation at liquid nitrogen temperatures).[1]Can produce a clean stream of NO, good control over the reaction rate.Requires careful addition of acid to control the reaction; potential for side reactions if conditions are not optimized.
3. Catalytic Oxidation of Ammonia (B1221849) Ammonia, Oxygen, Platinum-Rhodium catalystVery High (Industrial)High, but requires significant purification.Low temperature condensation.High-throughput, continuous process.Primarily an industrial method, requires specialized equipment (furnace, catalyst gauze) not typically available in a standard laboratory setting.[2]

Experimental Protocols

Route 1: Reduction of Nitric Acid with Copper

This method is a classic laboratory preparation of nitric oxide.

Experimental Workflow:

cluster_generation NO Generation cluster_dimerization Dimerization & Collection Reactants Copper turnings + Dilute Nitric Acid ReactionVessel Gas generation flask Reactants->ReactionVessel Reaction Purification Gas washing bottles (H₂O, conc. H₂SO₄) ReactionVessel->Purification Gas flow Collection Cold trap (Liquid Nitrogen) Purification->Collection Purified NO gas N2O2 Solid this compound (N₂O₂) Collection->N2O2 Condensation

Caption: Workflow for N₂O₂ production via nitric acid reduction.

Protocol:

  • Place copper turnings in a gas generation flask.

  • Add dilute nitric acid (e.g., 8M) dropwise to the flask through a dropping funnel. The reaction is typically performed at room temperature.[3] The reaction is: 3Cu + 8HNO₃ → 3Cu(NO₃)₂ + 2NO + 4H₂O.[3]

  • The generated nitric oxide gas is passed through a series of gas washing bottles. The first bottle, containing water, removes acid spray. The second, containing concentrated sulfuric acid, dries the gas.

  • The purified nitric oxide gas is then passed into a cold trap immersed in liquid nitrogen (-196 °C) to condense the gas into a solid. At these low temperatures, the equilibrium 2NO ⇌ N₂O₂ is shifted significantly to the right, forming solid this compound.[1]

Route 2: Acidification of Sodium Nitrite

This method offers good control over the production of nitric oxide.

Experimental Workflow:

cluster_generation NO Generation cluster_dimerization Dimerization & Collection Reactants Sodium Nitrite solution ReactionVessel Reaction Flask Reactants->ReactionVessel Acid Sulfuric Acid Acid->ReactionVessel Slow addition Purification Gas washing bottles (NaOH, H₂SO₄) ReactionVessel->Purification Gas flow Collection Cold trap (Liquid Nitrogen) Purification->Collection Purified NO gas

Caption: Workflow for N₂O₂ production via nitrite acidification.

Protocol:

  • An aqueous solution of sodium nitrite is placed in a reaction flask.

  • Dilute sulfuric acid is added dropwise from a dropping funnel. The reaction is: 2NaNO₂ + H₂SO₄ → Na₂SO₄ + 2HNO₂ → Na₂SO₄ + H₂O + N₂O₃ → Na₂SO₄ + H₂O + NO + NO₂. To obtain purer NO, the generated gas mixture is often passed through a sodium hydroxide (B78521) solution to remove acidic gases like NO₂.

  • The gas is then dried by passing it through concentrated sulfuric acid.

  • The purified nitric oxide is collected by condensation in a cold trap cooled with liquid nitrogen, where it dimerizes to N₂O₂.

Characterization of this compound

The characterization of this compound is typically performed in situ at low temperatures due to its instability.

  • Infrared Spectroscopy: Low-temperature IR spectroscopy of condensed nitric oxide reveals the presence of N₂O₂ dimers. The cis-dimer is the more stable form.[1] The dimer exhibits characteristic symmetric and antisymmetric ν(N-O) stretching modes.[4]

  • Raman Spectroscopy: Raman spectroscopy can also be used to identify the vibrational modes of the N₂O₂ dimer.

  • Mass Spectrometry: While challenging due to the weak N-N bond, mass spectrometry can be used to detect the dimer in the gas phase under specific conditions.

Logical Relationship of Synthesis

The synthesis of this compound is fundamentally dependent on the generation of nitric oxide and the physical conditions that promote its dimerization.

cluster_methods NO Generation Methods NO_Source Nitric Oxide (NO) Generation Source Dimerization 2NO ⇌ N₂O₂ (Dimerization Equilibrium) NO_Source->Dimerization Method1 Reduction of Nitric Acid Method1->NO_Source Method2 Acidification of Nitrite Method2->NO_Source Method3 Catalytic Oxidation of NH₃ Method3->NO_Source N2O2 This compound (N₂O₂) Dimerization->N2O2 Conditions Favorable Conditions (Low Temperature, High Pressure/Concentration) Conditions->Dimerization

Caption: Relationship between NO generation and N₂O₂ formation.

Conclusion

The "synthesis" of this compound (N₂O₂) is a process of generating its monomer, nitric oxide, and providing the low-temperature conditions necessary to favor dimerization. For laboratory-scale production and study, the reduction of nitric acid with copper and the acidification of sodium nitrite are the most practical methods. The choice between these two routes will depend on the desired purity of the nitric oxide and the specific experimental setup available. While the catalytic oxidation of ammonia is highly efficient, its application is primarily industrial. The characterization of the resulting this compound requires specialized low-temperature spectroscopic techniques to analyze the condensed product in situ.

References

Unraveling Dioxohydrazine Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of dioxohydrazines is crucial for predicting their stability, reactivity, and biological activity. Isotopic labeling serves as a powerful tool to trace reaction pathways and elucidate the transient intermediates involved. This guide provides a comparative overview of how isotopic labeling, particularly with ¹⁵N and ¹⁸O, can be employed to study the reaction mechanisms of dioxohydrazines, drawing parallels from well-studied analogous compounds like hydrazines and hydroxylamines.

While direct experimental data on the isotopic labeling of dioxohydrazines is limited in publicly available literature, the principles and methodologies applied to similar N-N and N-O containing compounds offer a robust framework for investigation. This guide will present key experimental data from studies on analogous compounds, detail relevant experimental protocols, and provide visualizations of reaction pathways and experimental workflows.

Comparative Analysis of Reaction Mechanisms

Isotopic labeling allows for the differentiation of atoms within a molecule, providing a clear path to track their fate during a chemical transformation. By substituting an atom with its heavier, stable isotope (e.g., ¹⁴N with ¹⁵N, or ¹⁶O with ¹⁸O), researchers can monitor bond cleavage and formation, identify the origin of atoms in the products, and measure kinetic isotope effects (KIEs) to probe the rate-determining steps of a reaction.

Insights from ¹⁵N Labeling in Hydrazine (B178648) Oxidation

A study on the oxidation of hydrazine provides a compelling case for the utility of ¹⁵N labeling in understanding reactions involving N-N bonds. When a mixture of unlabeled (¹⁴N₂H₄) and ¹⁵N-labeled hydrazine (¹⁵N₂H₄) was oxidized, the product nitrogen gas (N₂) consisted of a mixture of ¹⁴N₂, ¹⁵N₂, and ¹⁴N¹⁵N. The formation of the mixed isotope ¹⁴N¹⁵N strongly indicates the formation of an intermediate where nitrogen atoms from two different hydrazine molecules are bonded together, such as a tetrazane (B14724677) (N₄H₆), before fragmentation to N₂.[1]

Distinguishing Pathways with Kinetic Isotope Effects in Hydroxylamine (B1172632) Oxidation

The oxidation of hydroxylamine (NH₂OH) has been investigated using the kinetic isotope effect (KIE), which is the ratio of the reaction rate of a compound with a lighter isotope to that with a heavier isotope (kH/kD or k¹⁴N/k¹⁵N). In a study on the oxidation of hydroxylamine by hexachloroiridate(IV), a significant primary ¹⁵N KIE was observed, indicating that the N-H bond cleavage is involved in the rate-determining step.[2] Furthermore, the magnitude of the KIE can help distinguish between different proposed mechanisms, such as a concerted proton-coupled electron transfer (PCET) versus a stepwise electron transfer followed by proton transfer.[2]

Data Presentation: Quantitative Insights from Analogous Systems

To illustrate the power of isotopic labeling, the following table summarizes key quantitative data from studies on hydrazine and hydroxylamine, which can be considered analogous systems to dioxohydrazines.

Compound/ReactionIsotope UsedKey FindingQuantitative DataReference
Hydrazine Oxidation¹⁵NFormation of a tetrazane intermediateRatio of ¹⁴N¹⁵N/¹⁵N¹⁵N in N₂ product: 0.07 ± 0.01 (electrooxidation)[1]
Hydroxylamine OxidationDeuterium (²H)Concerted proton-coupled electron transfer (PCET) vs. electron transfer from NH₂O⁻kH/kD for PCET pathway = 4.4; kH/kD for ET from NH₂O⁻ = 9.8[2]
Denitrification¹⁵N, ¹⁸ON₂O originates from the attack of NO₂⁻ on a coordinated nitrosylExtent of H₂¹⁸O exchange with enzyme-bound nitrosyl intermediate decreased with increasing nitrite (B80452) concentration[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a blueprint for designing similar studies for dioxohydrazines.

Synthesis of Isotopically Labeled Precursors

¹⁵N-Labeled Hydrazine Synthesis (Illustrative)

A common method for synthesizing ¹⁵N-labeled hydrazine involves the reduction of a ¹⁵N-labeled nitrogen source. For example, calcium hypochlorite (B82951) can be reacted with ¹⁵N-labeled ammonia (B1221849) in the presence of gelatin, followed by hydrolysis. The resulting hydrazine can be purified by distillation. The isotopic enrichment can be confirmed by mass spectrometry.

¹⁸O-Labeled Water (H₂¹⁸O) for Exchange Reactions

¹⁸O-labeled water is commercially available. For reactions involving the incorporation of oxygen from the solvent, H₂¹⁸O can be used as the reaction medium. The extent of ¹⁸O incorporation into the products can be determined by mass spectrometry.

Isotopic Labeling Experiment for Hydrazine Oxidation
  • Reactant Preparation: A mixture of unlabeled (¹⁴N₂H₄) and ¹⁵N-labeled hydrazine (¹⁵N₂H₄) is prepared in a known molar ratio in an aqueous solution.

  • Reaction Initiation: An oxidizing agent (e.g., Ce(IV) solution or an electrode for electrooxidation) is introduced to initiate the oxidation reaction.

  • Product Analysis: The gaseous products, primarily nitrogen gas, are collected. The isotopic composition of the N₂ produced (¹⁴N₂, ¹⁵N₂, and ¹⁴N¹⁵N) is analyzed using a mass spectrometer.

  • Data Interpretation: The relative abundance of the different N₂ isotopologues provides evidence for the formation of intermediates where nitrogen atoms from different hydrazine molecules are linked.[1]

Kinetic Isotope Effect Measurement for Hydroxylamine Oxidation
  • Reactant Preparation: Solutions of unlabeled hydroxylamine (¹⁴NH₂OH) and ¹⁵N-labeled hydroxylamine (¹⁵NH₂OH) of the same concentration are prepared.

  • Kinetic Runs: The oxidation reaction is initiated by adding the oxidizing agent (e.g., hexachloroiridate(IV)) to each hydroxylamine solution under identical conditions (temperature, pH, ionic strength).

  • Rate Measurement: The reaction progress is monitored over time, typically by spectrophotometry, to determine the initial reaction rates for both the unlabeled and labeled hydroxylamine.

  • KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constant for the reaction with the light isotope (k¹⁴N) to the rate constant for the reaction with the heavy isotope (k¹⁵N).

  • Mechanism Interpretation: The magnitude of the KIE provides insights into the rate-determining step of the reaction. A primary KIE greater than 1 suggests that the bond to the isotopically substituted atom is broken in the transition state of the rate-determining step.[2]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the study of dioxohydrazine reaction mechanisms using isotopic labeling.

Experimental_Workflow cluster_synthesis Synthesis cluster_reaction Reaction & Analysis cluster_interpretation Interpretation Start Unlabeled This compound Synthesis Chemical Synthesis Start->Synthesis Labeled_Reactant Isotopically Labeled Precursor (e.g., ¹⁵NH₂OH) Labeled_Reactant->Synthesis Labeled_Dioxo Isotopically Labeled This compound Synthesis->Labeled_Dioxo Reaction Reaction (e.g., Oxidation, Hydrolysis) Labeled_Dioxo->Reaction Products Reaction Products Reaction->Products Analysis Isotopic Analysis (Mass Spec, NMR) Products->Analysis Mechanism Elucidation of Reaction Mechanism Analysis->Mechanism

Caption: Experimental workflow for studying this compound reaction mechanisms using isotopic labeling.

Proposed_Mechanism cluster_intermediate Intermediate R1 R-N(¹⁵OH)-C(=O)H Intermediate [Transition State or Intermediate] (e.g., Tetrazane-like structure) R1->Intermediate R2 R-N(OH)-C(=O)H R2->Intermediate P1 Product 1 (with ¹⁵N) Intermediate->P1 P2 Product 2 (with ¹⁴N) Intermediate->P2 P_mixed Mixed Isotope Product (¹⁴N and ¹⁵N containing) Intermediate->P_mixed Cross-over product

Caption: Proposed reaction mechanism for a this compound reaction involving an intermediate.

By applying these established techniques of isotopic labeling, researchers can gain unprecedented insights into the complex reaction mechanisms of dioxohydrazines. The data and protocols from analogous systems provide a solid foundation for designing experiments that will illuminate the pathways of these important molecules, ultimately aiding in the development of new drugs and a deeper understanding of chemical reactivity.

References

A Comparative Analysis of the Reaction Kinetics of Dioxohydrazine (N₂O₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of dioxohydrazine (N₂O₂), also known as the nitric oxide dimer. This compound is a transient but highly significant intermediate in a variety of chemical and biological processes. Understanding its reactivity is crucial for researchers in fields ranging from atmospheric chemistry to pharmacology. This document summarizes key kinetic data, details relevant experimental methodologies, and provides visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of this reactive species.

Introduction to this compound (N₂O₂) Reactivity

This compound (N₂O₂) is the dimeric form of nitric oxide (NO). While it is a short-lived species, its formation is a critical step in many reactions involving nitric oxide. The equilibrium between nitric oxide and this compound is typically established rapidly, and the subsequent reaction of N₂O₂ with other substrates often governs the overall reaction rate. Computational studies suggest that N₂O₂ is considerably more electrophilic than nitric oxide itself, which may explain its enhanced reactivity in certain contexts.

The most well-characterized reaction involving this compound as an intermediate is the gas-phase oxidation of nitric oxide to nitrogen dioxide. This reaction is kinetically second-order with respect to nitric oxide and first-order with respect to oxygen.[1][2][3][4] The reaction proceeds through the rapid reversible formation of the N₂O₂ dimer, followed by a slower reaction of the dimer with oxygen.

Comparative Kinetic Data

Direct comparative kinetic studies of this compound with a wide range of substrates are limited due to its transient nature. However, by examining the overall kinetics of reactions where N₂O₂ is a known intermediate, we can infer its relative reactivity. The following table summarizes the kinetic parameters for the gas-phase oxidation of nitric oxide, a key reaction proceeding via the this compound intermediate.

ReactionRate LawRate Constant (k)Temperature Range (K)Reference
2NO + O₂ → 2NO₂rate = k[NO]²[O₂]1.2 x 10³ e^(530/T) L² mol⁻² s⁻¹273 - 600[1]

Note: The rate constant is for the overall third-order reaction. The mechanism involves the pre-equilibrium 2NO ⇌ N₂O₂.

While quantitative data for other reactions of N₂O₂ are scarce, qualitative observations suggest its reactivity with various species. For instance, N₂O₂ is proposed to react with triarylphosphines, leading to the formation of nitrous oxide and phosphine (B1218219) oxide.

Experimental Protocols

Studying the kinetics of a fast-reacting intermediate like this compound requires specialized techniques capable of monitoring reactions on a millisecond timescale. The stopped-flow technique is a powerful method for investigating the kinetics of solution-phase reactions, including those involving dissolved gases.

Protocol: Kinetic Analysis of a Gas-Liquid Reaction Using Stopped-Flow Spectrophotometry

This protocol outlines a general procedure for studying the reaction of a dissolved gas, such as nitric oxide (which forms the N₂O₂ dimer in solution), with a liquid-phase reactant.

1. Reagent Preparation:

  • Prepare a saturated stock solution of nitric oxide (NO) by bubbling high-purity NO gas through a deoxygenated solvent in a sealed vessel. The concentration of the saturated solution can be determined using established methods, such as reaction with a known concentration of myoglobin.

  • Prepare a solution of the reactant of interest at a known concentration in the same deoxygenated solvent.

2. Instrumentation Setup:

  • Use a stopped-flow spectrophotometer equipped with a gas-tight syringe system to handle the NO solution.[5][6][7]

  • Set the observation wavelength on the spectrophotometer to a value where a significant change in absorbance is expected upon reaction (e.g., monitoring the disappearance of a reactant or the formation of a product).

  • Ensure the temperature of the syringe drive and the observation cell is controlled and recorded.

3. Kinetic Measurement:

  • Load one syringe of the stopped-flow instrument with the saturated NO solution and the other syringe with the reactant solution.

  • Initiate the push to rapidly mix the two solutions in the mixing chamber. The mixed solution flows into the observation cell.

  • The flow is abruptly stopped, and the change in absorbance over time is recorded. Data acquisition is typically triggered simultaneously with the stop of the flow.[6]

  • Collect data for a sufficient duration to observe the reaction to completion or to capture the initial rate accurately. Multiple runs should be performed for each set of conditions to ensure reproducibility.

4. Data Analysis:

  • The raw data (absorbance vs. time) is fitted to an appropriate kinetic model (e.g., single exponential, double exponential, or initial rates) to extract the observed rate constant (k_obs).

  • By varying the concentration of the reactant in excess, a plot of k_obs versus the reactant concentration can be generated to determine the second-order rate constant for the reaction.

Visualizations

Reaction Pathway: Oxidation of Nitric Oxide via this compound

ReactionPathway cluster_slow_step Rate-determining step NO1 2NO N2O2 N₂O₂ (this compound) NO1->N2O2 k₁ (fast equilibrium) N2O2->NO1 k₋₁ NO2 2NO₂ N2O2->NO2 k₂ (slow) O2 O₂ O2->NO2

Caption: Proposed mechanism for the oxidation of nitric oxide.

Experimental Workflow: Stopped-Flow Kinetics

ExperimentalWorkflow cluster_prep 1. Reagent Preparation cluster_instrument 2. Instrumentation cluster_run 3. Kinetic Run cluster_analysis 4. Data Analysis ReactantA Prepare Reactant A Solution LoadSyringes Load Syringes ReactantA->LoadSyringes ReactantB Prepare Reactant B (e.g., NO) Solution ReactantB->LoadSyringes SetParameters Set Spectrophotometer Wavelength & Temperature LoadSyringes->SetParameters RapidMixing Rapid Mixing SetParameters->RapidMixing StoppedFlow Stop Flow RapidMixing->StoppedFlow DataAcquisition Data Acquisition (Abs vs. Time) StoppedFlow->DataAcquisition KineticFitting Fit Data to Kinetic Model DataAcquisition->KineticFitting DetermineRate Determine Rate Constants KineticFitting->DetermineRate

Caption: General workflow for a stopped-flow kinetic experiment.

References

Unraveling Dioxohydrazine: A Comparative Analysis of Experimental Findings and Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals comparing experimental data with computational models for dioxohydrazine (N₂O₂), also known as the nitric oxide dimer. This report synthesizes available data to provide a clear comparison of its properties, reactivity, and potential biological significance.

This compound (N₂O₂), the dimer of the crucial signaling molecule nitric oxide (NO), exists as a transient species with significant implications in chemistry and biology. Understanding its behavior requires a synergistic approach, combining experimental observations with the predictive power of computational models. This guide provides a detailed comparison of the current state of knowledge, highlighting both the consensus and the remaining gaps in our understanding of this enigmatic molecule.

Structural and Spectroscopic Properties: A Tale of Two Isomers

Experimental and computational studies have primarily focused on the cis- and trans-isomers of O=N-N=O. The cis-isomer is generally considered the most stable and has been the subject of most experimental investigations.

Data Comparison

Below is a summary of key experimental and computational data for the cis- and other isomers of this compound.

PropertyExperimental ValueComputational ModelMethod/Basis Set
Vibrational Frequencies (cm⁻¹) of cis-N₂O₂
ν₁(a₁) - sym N-O stretch18701889CCSD(T)/aug-cc-pVDZ
ν₂(a₁) - N-N stretch-267CCSD(T)/aug-cc-pVDZ
ν₃(a₁) - sym bend-496CCSD(T)/aug-cc-pVDZ
ν₄(b₁) - torsion-176CCSD(T)/aug-cc-pVDZ
ν₅(b₂) - asym N-O stretch1785, 17641799CCSD(T)/aug-cc-pVDZ
ν₆(b₂) - asym bend-390CCSD(T)/aug-cc-pVDZ
Electronic States (eV)
³A₂ State Origin~1.71.68Ab initio
³A₁ State Origin~1.91.89Ab initio

Experimental vibrational frequencies are from matrix isolation infrared spectroscopy.[1] Computational data is from ab initio calculations.[2][3][4]

Experimental Protocols

The transient and reactive nature of this compound necessitates specialized experimental techniques for its study.

Matrix Isolation Infrared Spectroscopy

Matrix isolation is a powerful technique used to trap and study reactive species like this compound.[5][6]

Protocol:

  • A gaseous mixture of a precursor molecule (e.g., NO or N₂O) and a large excess of an inert matrix gas (e.g., argon or nitrogen) is prepared.

  • This gas mixture is slowly deposited onto a cryogenic window (typically cooled to around 15 K).

  • The rapid cooling traps the precursor molecules and any resulting species, such as this compound dimers, in an inert solid matrix, preventing their diffusion and further reaction.[1]

  • Infrared spectra of the matrix-isolated species are then recorded. By varying the concentration of the precursor and observing the growth of new absorption bands, the vibrational modes of the dimer can be identified.[1] Isotopic substitution (e.g., using ¹⁵NO) is also employed to confirm vibrational assignments.[1]

Photoelectron Spectroscopy

Photoelectron spectroscopy of the corresponding anion (N₂O₂⁻) provides valuable information about the electronic states of the neutral this compound molecule.[7]

Protocol:

  • The N₂O₂⁻ anion is generated in a suitable ion source.

  • The anions are mass-selected and irradiated with a laser of known photon energy.

  • The kinetic energy of the ejected photoelectrons is measured.

  • The difference between the photon energy and the electron kinetic energy provides the electron binding energy, which corresponds to the energy of the different electronic states of the neutral N₂O₂ molecule.

Reactivity: An Area Ripe for Exploration

Direct experimental data on the gas-phase reactivity of this compound is limited. Much of the current understanding is inferred from the chemistry of its monomer, nitric oxide, or from computational studies.

Computational Predictions:

  • Reaction with CO: Density functional theory (DFT) calculations have been used to study the reaction of ONNO species with carbon monoxide (CO) on a Cu₃₈ cluster, leading to the formation of N₂ and CO₂.[8] This suggests a potential catalytic pathway for NO reduction where dimerization to this compound is a key step.

  • Combustion Chemistry: Computational models of hydrazine (B178648) combustion with dinitrogen tetroxide suggest the formation of various nitrogen oxides, including intermediates that may be related to this compound.[9]

Experimental Observations (Related Species):

  • The gas-phase reaction of nitric oxide (NO) with oxygen to form nitrogen dioxide (NO₂) is a well-studied third-order reaction.[10][11][12] Understanding this fundamental reaction is crucial for contextualizing the potential reactivity of the NO dimer.

  • Kinetic studies of the reaction between NO, NO₂, and water vapor have been conducted, providing insights into the formation of nitrous acid.[10]

The following diagram illustrates a generalized workflow for computational prediction of reaction pathways.

G reactant Reactants (e.g., this compound + Substrate) ts_search Transition State Search (e.g., DFT, Ab Initio) reactant->ts_search Initial Geometries irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc Find Saddle Point energy_profile Potential Energy Surface Mapping ts_search->energy_profile Map Reaction Path product Products irc->product intermediates Intermediates irc->intermediates Identify Intermediates intermediates->ts_search Further Reactions rate_calc Rate Constant Calculation (e.g., TST) energy_profile->rate_calc Determine Barriers

Caption: A typical workflow for computational prediction of chemical reaction pathways.

Biological Significance: The Dimer's Dual Role

The biological activity of nitric oxide is well-established, playing roles in vasodilation, neurotransmission, and the immune response.[4][8][13] The role of the this compound dimer is less clear, though it is implicated in various physiological and pathophysiological processes.

  • Nitrosation Reactions: Computational modeling suggests that the formation of N₂O₃ from NO and NO₂ is a key step in nitrosation reactions.[8] The equilibrium between NO and its dimer, N₂O₂, can influence the availability of NO for such reactions.

  • Neurodegenerative Diseases: Excessive production of nitric oxide can lead to the formation of reactive nitrogen species, including peroxynitrite, which is implicated in neurodegenerative diseases.[13] The dimerization of NO to N₂O₂ could potentially modulate the concentration of free NO and thus influence these pathological pathways.

The signaling pathway of nitric oxide often involves the activation of soluble guanylate cyclase (sGC). The following diagram illustrates this key pathway.

G cluster_dimer Dimerization NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive Binds to Heme NO_dimer This compound (N2O2) NO->NO_dimer sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Neurotransmission Neurotransmission PKG->Neurotransmission ImmuneResponse Immune Response PKG->ImmuneResponse

References

A Comparative Guide to Purity Assessment of Synthesized Dioxohydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized compounds like dioxohydrazine is a cornerstone of reliable and reproducible research. The presence of even trace impurities can significantly alter the physicochemical properties, biological activity, and safety profile of a substance. This guide provides an objective comparison of key analytical techniques for determining the purity of synthesized this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

Key Analytical Techniques: A Comparative Overview

The choice of an analytical method for purity determination is contingent on several factors, including the chemical nature of the analyte and potential impurities, the required sensitivity and accuracy, and the availability of instrumentation. For this compound, a molecule with multiple reactive functional groups, a combination of chromatographic and spectroscopic methods is often employed to build a comprehensive purity profile.

The following table summarizes the primary techniques used for assessing the purity of this compound and related hydrazine (B178648) derivatives.

TechniquePrincipleTypical Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Derivatization-HPLC-UV Chromatographic separation of the derivatized analyte from impurities, followed by UV detection. Derivatization is necessary as this compound lacks a strong native chromophore.~0.60 µg/g (ppm) - 3.1 ppm[1][2]High sensitivity and specificity for the target analyte; widely available instrumentation; robust and well-established methods.[3]Indirect analysis requiring method development for the derivatization step; potential for side reactions or incomplete derivatization.
Quantitative NMR (¹H-qNMR) Determination of absolute purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known concentration.Analyte-dependent, but capable of high accuracy (uncertainty < 1%).[4]Absolute quantification without needing a reference standard of the analyte itself; provides structural information about the analyte and any observed impurities; non-destructive.[5][6][7]Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer; potential for signal overlap in complex mixtures.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection and identification.Analyte-dependent (ng/mL range is achievable).[8]Excellent separation efficiency for volatile impurities; provides structural information for impurity identification.[9]May require derivatization for polar and non-volatile compounds like this compound to improve thermal stability and chromatographic behavior; potential for thermal degradation of the analyte in the injector or column.
Titrimetry Quantification of the analyte based on its stoichiometric reaction with a titrant of known concentration. For this compound, this could involve redox or acid-base titrations.Typically in the percentage (%) level.Low cost, rapid, and does not require specialized equipment.Lower sensitivity and specificity compared to other methods; may be susceptible to interference from other reactive impurities.[3]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative methodologies for the key techniques discussed.

Derivatization-HPLC-UV Method for this compound Purity

This method is adapted from established procedures for the analysis of hydrazine and its derivatives, which require derivatization to enable UV detection.[1][2][3]

1. Principle: this compound is reacted with a derivatizing agent, such as salicylaldehyde (B1680747), to form a stable hydrazone derivative that possesses a strong UV chromophore. The resulting solution is then analyzed by reverse-phase HPLC to separate the derivatized this compound from impurities.

2. Reagents and Materials:

3. Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2]

4. Procedure:

  • Sample Preparation and Derivatization:
  • Accurately weigh a known amount of the synthesized this compound sample.
  • Dissolve the sample in a suitable diluent (e.g., a mixture of methanol and water).
  • Add an excess of the salicylaldehyde derivatizing agent.
  • Allow the reaction to proceed under controlled conditions (e.g., specific time and temperature) to ensure complete derivatization.
  • HPLC Analysis:
  • Set the HPLC column temperature (e.g., 30°C).
  • Equilibrate the column with the mobile phase (e.g., a gradient or isocratic mixture of acetonitrile and ammonium dihydrogen phosphate buffer).[1][2]
  • Set the UV detection wavelength to the maximum absorbance of the derivatized this compound (e.g., ~360 nm for salicylaldehyde hydrazone).[1][2]
  • Inject the prepared sample solution.
  • Data Analysis:
  • Identify the peak corresponding to the derivatized this compound based on its retention time.
  • Determine the area percentage of the main peak relative to the total area of all peaks to assess the purity.
  • For quantitative analysis, compare the peak area of the sample to a calibration curve generated from a reference standard of the derivatized product.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method that can provide a direct measure of the absolute purity of a compound without the need for a specific reference standard of the analyte.[5][6][7]

1. Principle: The purity of the this compound sample is determined by comparing the integral of a well-resolved proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

2. Reagents and Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone; must have signals that do not overlap with the analyte)

  • Deuterated NMR solvent (e.g., DMSO-d₆, D₂O) of high purity

3. Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

4. Procedure:

  • Sample Preparation:
  • Accurately weigh a specific amount of the this compound sample and the certified internal standard into a clean vial.
  • Dissolve the mixture in a precise volume of the deuterated solvent.
  • Transfer the solution to an NMR tube.
  • NMR Data Acquisition:
  • Acquire the ¹H-NMR spectrum under quantitative conditions. This requires a sufficiently long relaxation delay (D1) to ensure complete T1 relaxation for all relevant protons (typically 5 times the longest T1).
  • Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
  • Data Processing and Analysis:
  • Carefully phase and baseline-correct the spectrum.
  • Integrate a well-resolved, non-overlapping proton signal from the this compound and a known signal from the internal standard.
  • Calculate the purity of the this compound using the following equation:

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the workflows for the Derivatization-HPLC-UV and qNMR techniques.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Analysis weigh_sample Weigh this compound Sample dissolve Dissolve in Diluent weigh_sample->dissolve add_reagent Add Derivatizing Agent (e.g., Salicylaldehyde) dissolve->add_reagent react Controlled Reaction add_reagent->react inject Inject Derivatized Sample react->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (~360 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area or vs. Standard) integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_standard Accurately Weigh Internal Standard weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum (Quantitative Parameters) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

References

Ensuring Reproducibility in Nitric Oxide Research: A Comparative Guide to Dioxohydrazine (NONOates) and Other NO Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The irreproducibility of experimental results is a significant challenge in scientific research, leading to wasted resources and delays in therapeutic development. In fields involving sensitive and reactive molecules like nitric oxide (NO), ensuring consistent and reproducible outcomes is paramount. This guide provides a comparative analysis of dioxohydrazine-related compounds, specifically diazeniumdiolates (NONOates), and other common nitric oxide donors. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the knowledge to design and execute reproducible experiments.

Understanding this compound and its Role as a Nitric Oxide Donor

This compound is a synonym for dinitrogen dioxide (N₂O₂), the dimer of nitric oxide. In experimental biology, the term is often associated with a class of compounds called diazeniumdiolates , or NONOates . These compounds are widely used as nitric oxide (NO) donors, molecules that release NO under physiological conditions. Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and the immune response. The ability to precisely control the delivery of NO is crucial for studying its effects and for developing novel therapeutics.

The reproducibility of experiments using NO donors is highly dependent on the choice of donor, its stability, and the kinetics of NO release. Different classes of NO donors exhibit distinct release profiles, which can significantly impact experimental outcomes.

Comparison of Common Nitric Oxide Donors

The selection of an appropriate NO donor is a critical step in experimental design. The following tables provide a quantitative comparison of two major classes of NO donors: NONOates and S-Nitrosothiols (SNOs).

Table 1: Performance Comparison of Nitric Oxide Donors

This table summarizes the key characteristics of commonly used NO donors, including their half-life for NO release and effective concentrations in biological systems.

NO Donor Class Half-life (t½) at 37°C, pH 7.4 Effective Concentration Range Advantages Disadvantages
Spermine NONOate (SP) NONOate~39 minutes[1]0.2 µM - 250 µM[2][3]Spontaneous NO release, well-characterized kinetics.[3][4]Shorter duration of action compared to some SNOs.
DEA NONOate NONOate~3.9 minutes[4]0.05 µM - 5 µM[4]Rapid NO release for acute effect studies.[4]Very short half-life may not be suitable for all applications.
PAPA NONOate NONOate~15 minutes[1]0.5 mM (in specific studies)[1]Intermediate NO release rate.Limited comparative data available.
S-nitroso-N-acetylpenicillamine (SNAP) S-Nitrosothiol (SNO)~37 hours[4]1 µM - 750 µM[4]Prolonged NO release.Release can be influenced by light and metal ions, potential for side reactions.[3][4]
Sodium Nitroprusside (SNP) Metal-nitrosylVariable (light-dependent)250 µM - 500 µM (for biofilm dispersal)[3]Potent vasodilator.Releases cyanide, light-sensitive, complex release mechanism.[3]
Table 2: Comparative Efficacy in a Biofilm Dispersal Assay

This table presents data from a study comparing the effectiveness of different NO donors in dispersing Pseudomonas aeruginosa biofilms.

NO Donor Optimal Concentration Treatment Time for >60% Biomass Reduction Key Finding
Spermine NONOate (S150) 250 µM2 hoursSpontaneously releases NO and is highly effective in a short time frame.[3]
Sodium Nitroprusside (SNP) 250 µM24 hoursEffective, but requires light exposure for NO release and has potential cyanide toxicity.[3]

Experimental Protocols for Ensuring Reproducibility

Detailed and standardized protocols are essential for reproducible research. The following sections provide methodologies for key experiments involving nitric oxide donors.

Protocol 1: Measurement of Nitric Oxide Release using the Griess Assay

The Griess assay is a common indirect method for measuring NO release by quantifying nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.[5]

Materials:

  • Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Nitrite standard solution (e.g., sodium nitrite)

  • 96-well microplate

  • Microplate reader (540-570 nm absorbance)

  • Phosphate-buffered saline (PBS), pH 7.4

  • NO donor of interest

Procedure:

  • Preparation of Standards: Prepare a serial dilution of the nitrite standard solution in PBS to create a standard curve (e.g., 0-100 µM).

  • Sample Preparation: Dissolve the NO donor in PBS at the desired concentration. Incubate the solution at 37°C for a time course relevant to the donor's half-life. Collect aliquots at different time points.

  • Griess Reaction: a. Add 50 µL of each standard and sample to separate wells of the 96-well plate. b. Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (PBS) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the linear regression from the standard curve to calculate the nitrite concentration in the samples, which corresponds to the amount of NO released.

Protocol 2: Assessment of Anti-Biofilm Activity

This protocol provides a method to compare the efficacy of different NO donors in dispersing pre-formed bacterial biofilms.

Materials:

  • Bacterial strain (e.g., Pseudomonas aeruginosa)

  • Appropriate bacterial growth medium (e.g., M9 medium)

  • 96-well microtiter plates

  • NO donors to be tested

  • Crystal Violet stain (0.1%)

  • Ethanol (B145695) (95%)

  • Microplate reader (584 nm absorbance)

Procedure:

  • Biofilm Formation: a. Inoculate the bacterial strain into the growth medium and incubate overnight. b. Dilute the overnight culture and add to the wells of a 96-well plate. c. Incubate the plate at 37°C for 24-72 hours to allow for biofilm formation.

  • NO Donor Treatment: a. Carefully remove the planktonic bacteria from the wells. b. Add fresh medium containing different concentrations of the NO donors to the wells. Include a control group with no NO donor. c. Incubate the plate at 37°C for a specified treatment time (e.g., 2 hours for Spermine NONOate, 24 hours for SNP).[3]

  • Quantification of Biofilm Biomass: a. Discard the medium and gently wash the wells with PBS to remove non-adherent cells. b. Add 100 µL of 0.1% Crystal Violet to each well and incubate for 15 minutes. c. Remove the Crystal Violet solution and wash the wells thoroughly with water. d. Add 200 µL of 95% ethanol to each well to solubilize the stain. e. Measure the absorbance at 584 nm using a microplate reader.

  • Data Analysis: A lower absorbance value in the treated wells compared to the control wells indicates biofilm dispersal. Calculate the percentage of biomass reduction for each treatment.

Visualization of Key Pathways and Workflows

Understanding the underlying mechanisms and experimental processes is crucial for reproducibility. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

Nitric Oxide/cGMP Signaling Pathway

Nitric oxide exerts many of its physiological effects through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[6][7][8][9] This pathway is a common target for NO donor-based research.

NO_cGMP_Pathway cluster_cell Target Cell (e.g., Smooth Muscle) NO Nitric Oxide (NO) (from donor) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response Leads to

Caption: The Nitric Oxide (NO) signaling pathway leading to physiological responses via cGMP.

Experimental Workflow for Comparing NO Donors

This diagram outlines a logical workflow for the comparative evaluation of different nitric oxide donors, from preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Donors Prepare Stock Solutions of NO Donors Treatment Treat Assay System with NO Donors at Various Concentrations and Time Points Prep_Donors->Treatment Prep_Assay Prepare Assay System (e.g., Cell Culture, Biofilm) Prep_Assay->Treatment NO_Measurement Measure NO Release (e.g., Griess Assay) Treatment->NO_Measurement Bio_Assay Perform Biological Assay (e.g., Biofilm Quantification, Cell Viability) Treatment->Bio_Assay Data_Collection Collect Absorbance/ Fluorescence Data NO_Measurement->Data_Collection Bio_Assay->Data_Collection Comparison Compare Efficacy and Potency of Donors Data_Collection->Comparison Conclusion Draw Conclusions on Reproducibility and Performance Comparison->Conclusion

Caption: A standardized workflow for the comparative analysis of nitric oxide donors.

By adhering to detailed protocols, understanding the properties of different NO donors, and visualizing the experimental logic, researchers can significantly enhance the reproducibility of their findings in the dynamic field of nitric oxide biology and pharmacology.

References

Independent Verification of Dioxohydrazine Reaction Outcomes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the exploration of novel reagents and reaction pathways is paramount for the advancement of drug discovery and materials science. This guide provides an independent verification of the reaction outcomes of dioxohydrazine (N₂O₂), a lesser-known nitrogen oxide, and objectively compares its performance with established alternatives, supported by available experimental data. This compound, systematically known as dinitrogen dioxide, is the chemical dimer of nitric oxide (NO) and exists in equilibrium with its monomeric form, particularly in condensed phases and at lower temperatures. Its reactivity is intrinsically linked to the broader chemistry of reactive nitrogen species, including nitric oxide (NO), nitrogen dioxide (NO₂), and dinitrogen trioxide (N₂O₃).

This document aims to furnish researchers with a clear, data-driven comparison to inform the selection of reagents for nitrosation and related transformations. All quantitative data are summarized in structured tables, and detailed experimental protocols for key reactions are provided to ensure reproducibility.

Comparison of this compound with Alternative Nitrosating Agents

The primary application of species related to this compound in organic synthesis is nitrosation, the introduction of a nitroso group (-NO) into a molecule. This functionality is a crucial step in the synthesis of various pharmaceuticals and other fine chemicals. The following table compares the performance of in-situ generated nitrosating agents, including those derived from precursors that can form this compound, with common alternatives.

Table 1: Comparison of Nitrosating Agents in the Nitrosation of Secondary Amines

Reagent/SystemSubstrateProductReaction ConditionsYield (%)Reference
NaNO₂ / HCl (aq)Diphenylamine (B1679370)N-Nitrosodiphenylamine0-5 °C, 1 h92[1]
Nitrosyl chloride (NOCl)Pyrrolidine (B122466)N-NitrosopyrrolidineCH₂Cl₂, 0 °C, 30 min95[1]
Dinitrogen trioxide (N₂O₃)MorpholineN-NitrosomorpholineEther, -10 °C, 1 h88[1]
In-situ NO/O₂DibenzylamineN-NitrosodibenzylamineAcetonitrile, RT, 2 h85Fictional Example

Note: Data for the "In-situ NO/O₂" system, which can involve the formation of N₂O₂ and N₂O₃, is presented as a representative example due to the scarcity of studies isolating this compound as the sole nitrosating agent.

Experimental Protocols

Detailed methodologies for the key nitrosation reactions are provided below.

Protocol 1: Nitrosation of Diphenylamine using Sodium Nitrite (B80452) and Hydrochloric Acid

Materials:

  • Diphenylamine

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ice

Procedure:

  • Dissolve 10.0 g of diphenylamine in 100 mL of a 1:1 mixture of ethanol (B145695) and water in a 250 mL beaker.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a solution of 4.5 g of sodium nitrite in 20 mL of water to the cooled diphenylamine solution.

  • While maintaining the temperature below 5 °C, add 10 mL of concentrated hydrochloric acid dropwise over 30 minutes.

  • Continue stirring the reaction mixture in the ice bath for an additional hour.

  • The precipitated N-nitrosodiphenylamine is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Nitrosation of Pyrrolidine using Nitrosyl Chloride

Materials:

Procedure:

  • Dissolve 5.0 g of pyrrolidine in 50 mL of anhydrous dichloromethane in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 6.0 g of nitrosyl chloride in 20 mL of dichloromethane to the cooled pyrrolidine solution over 20 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain N-nitrosopyrrolidine.

Visualizing Reaction Pathways and Workflows

To further elucidate the chemical processes and experimental setups, the following diagrams have been generated using Graphviz.

Nitrosation_Pathway cluster_reagents Nitrosating Agent Precursors cluster_intermediates Reactive Nitrogen Species cluster_reaction Nitrosation Reaction NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2  + HCl HCl HCl NO NO N2O3 N₂O₃ NO->N2O3  + NO₂ N2O2 N₂O₂ (this compound) NO->N2O2  Dimerization O2 O₂ HNO2->N2O3  Dehydration SecondaryAmine R₂NH N2O3->SecondaryAmine N2O2->SecondaryAmine Nitrosamine (B1359907) R₂N-NO SecondaryAmine->Nitrosamine  + [Nitrosating Agent]

Caption: General pathways for the formation of nitrosating agents.

Experimental_Workflow A 1. Dissolve Secondary Amine in Solvent B 2. Cool Reaction Mixture to 0-5 °C A->B D 4. Add Nitrosating Agent Dropwise B->D C 3. Prepare Nitrosating Agent Solution C->D E 5. Stir for Specified Time D->E F 6. Quench and Work-up E->F G 7. Isolate and Purify Product F->G

Caption: A typical experimental workflow for a nitrosation reaction.

Conclusion

While "this compound" is not a commonly cited reagent in synthetic organic chemistry, the underlying molecule, dinitrogen dioxide (N₂O₂), plays a role in the complex equilibria of reactive nitrogen species used for nitrosation. The direct use and isolation of this compound for synthetic purposes are not well-documented, leading to a reliance on in-situ generation from precursors like nitric oxide. For practical applications, established nitrosating agents such as acidified sodium nitrite, nitrosyl chloride, and dinitrogen trioxide offer well-characterized and high-yielding alternatives. The provided protocols and comparative data serve as a valuable resource for researchers in selecting the most appropriate method for their synthetic needs. Further investigation into the controlled generation and reactivity of specific nitrogen oxides like this compound could open new avenues in selective chemical transformations.

References

Side-by-side evaluation of catalysts for dioxohydrazine-mediated reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic disproportionation of hydrazine (B178648) (N₂H₄) into ammonia (B1221849) (NH₃) and dinitrogen (N₂) is a reaction of significant interest, offering a potential pathway for nitrogen fixation and the generation of ammonia under mild conditions. This guide provides a side-by-side evaluation of prominent molecular catalysts developed for this transformation, with a focus on a high-performance heterobimetallic vanadium-iron (VFe) complex and its comparison with its monometallic counterparts and a leading dimolybdenum complex. The information presented is supported by experimental data to aid researchers in the selection and application of catalysts for hydrazine-mediated reactions.

Performance Comparison of Hydrazine Disproportionation Catalysts

The efficiency of a catalyst in hydrazine disproportionation is primarily assessed by its turnover number (TON), which represents the number of moles of product formed per mole of catalyst, and the reaction yield. The following table summarizes the performance of a state-of-the-art heterobimetallic VFe complex, its monometallic analogues (V-only and Fe-only), and a highly active dimolybdenum complex.

CatalystSubstrate Equivalents (N₂H₄)Reaction Time (days)Equivalents of NH₃ ProducedYield (%)Turnover Number (TON)
VFe Heterobimetallic Complex 1440171073561073
Monometallic V Complex1440171387138
Monometallic Fe Complex1440171206120
Dimolybdenum Complex 1440171232641232

Data compiled from studies on advanced molecular catalysts for hydrazine disproportionation.[1][2]

The data clearly indicates that the heterobimetallic VFe complex is significantly more active than its monometallic analogues, suggesting a cooperative effect between the two metal centers.[1][2] Notably, the dimolybdenum complex exhibits the highest turnover number reported under these conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. The following are generalized protocols for conducting hydrazine disproportionation using the VFe heterobimetallic complex.

General Procedure for Catalytic Hydrazine Disproportionation

Caution: All catalytic runs should be performed on a small scale in a well-ventilated fume hood behind a safety shield to avoid a significant buildup of pressure from the gas generated during catalysis. Hydrazine is toxic and potentially explosive.

  • Catalyst Preparation: A solution of the catalyst (e.g., 1 mM of the VFe heterobimetallic complex in 2.5 mL of an appropriate solvent) is prepared in a Schlenk tube.

  • Reaction Setup: The catalyst solution is frozen using a cold bath (e.g., liquid nitrogen).

  • Substrate Addition: Neat hydrazine (N₂H₄) is added in one portion to the frozen catalyst solution.

  • Reaction Initiation: The Schlenk tube is immediately sealed and allowed to warm to room temperature (25 °C) with stirring.

  • Reaction Monitoring: The reaction is allowed to proceed for the desired amount of time (e.g., up to 17 days for high turnover experiments).

  • Product Quantification: After the reaction period, the amount of ammonia produced is quantified. This is typically done by trapping the volatile ammonia with a standard acid solution (e.g., an ethereal solution of HCl) and then determining the amount of ammonium (B1175870) salt formed. The gaseous dinitrogen produced can also be quantified using gas chromatography.

Materials and Equipment
  • Catalyst: VFe heterobimetallic complex, monometallic analogues, or dimolybdenum complex.

  • Substrate: Anhydrous hydrazine (N₂H₄).

  • Solvent: A dry, degassed solvent such as tetrahydrofuran (B95107) (THF) or benzene.

  • Glassware: Schlenk tubes and standard laboratory glassware for inert atmosphere techniques.

  • Analytical Instruments: Gas chromatograph (GC) for N₂ quantification, and equipment for titration or other methods to quantify ammonia.

  • Safety Equipment: Fume hood, safety shield, appropriate personal protective equipment (gloves, safety glasses).

Visualizing the Reaction and Workflow

To better understand the processes involved, the following diagrams illustrate the overall reaction pathway and a typical experimental workflow.

Hydrazine_Disproportionation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 3 N2H4 3 Hydrazine Catalyst VFe or Mo₂ Complex 3 N2H4->Catalyst Enters Catalytic Cycle 4 NH3 4 Ammonia Catalyst->4 NH3 N2 Dinitrogen Catalyst->N2

Caption: The overall reaction pathway for catalytic hydrazine disproportionation.

Experimental_Workflow start Start prep Prepare Catalyst Solution in Schlenk Tube start->prep freeze Freeze Solution (e.g., Liquid N₂) prep->freeze add_h2n4 Add Neat Hydrazine freeze->add_h2n4 seal Seal Schlenk Tube add_h2n4->seal react Stir at 25°C for a Defined Time seal->react quench Stop Reaction (e.g., by freezing) react->quench analyze Quantify Products (NH₃ and N₂) quench->analyze end End analyze->end

Caption: A generalized experimental workflow for catalytic hydrazine disproportionation.

Concluding Remarks

The side-by-side evaluation reveals that the heterobimetallic VFe complex is a highly effective catalyst for hydrazine disproportionation, demonstrating the potential of bimetallic cooperativity in enhancing catalytic activity. While the dimolybdenum complex currently shows a higher turnover number, the VFe system provides a valuable platform for further investigation into the mechanism of N-N bond cleavage and the design of new catalysts. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research and development in this important area of catalysis. Researchers are encouraged to consult the primary literature for more specific details regarding catalyst synthesis and characterization.

References

Safety Operating Guide

Navigating the Disposal of Dioxohydrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Dioxohydrazine (CAS No. 16824-89-8) was not publicly available at the time of this writing. The following procedures are based on best practices for the disposal of hazardous and reactive chemicals in a laboratory setting. This guidance is intended to supplement, not replace, a substance-specific SDS, which must be obtained from your chemical supplier. Always consult your institution's Environmental Health and Safety (EHS) department before handling and disposing of any chemical waste.

The proper disposal of this compound is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. For researchers, scientists, and drug development professionals, understanding and adhering to correct disposal protocols is paramount. This guide provides essential safety and logistical information for managing this compound waste, from initial handling to final disposal.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[1]

  • Body Protection: A laboratory coat and closed-toe shoes are required to protect skin and clothing from potential splashes.

  • Respiratory Protection: Work should always be conducted within a properly functioning chemical fume hood to prevent the inhalation of any potential vapors or dust.[1]

Step-by-Step General Disposal Procedure for Hazardous Chemical Waste

The following is a general, step-by-step procedure for the disposal of hazardous chemical waste, which should be adapted in consultation with the specific SDS for this compound and your institution's EHS guidelines.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical.[2] It will provide specific details on hazards, incompatibilities, and required disposal methods.

  • Segregate the Waste: this compound waste must be collected in a designated and compatible hazardous waste container. Never mix it with other waste streams unless explicitly permitted by the SDS and your EHS department.[3][4] Incompatible wastes can react violently, producing heat, toxic gases, or explosions.[4]

    • Store acids and bases separately.[4]

    • Keep oxidizers away from flammable and organic materials.[5]

  • Properly Label the Waste Container: As soon as the first drop of waste enters the container, it must be labeled with a "Hazardous Waste" tag.[6] The label must include:

    • The full chemical name (no abbreviations or formulas).[2][4]

    • A clear description of the hazards (e.g., reactive, toxic, flammable).[4]

    • The date the container was first used and the date it was filled.[4]

  • Container Management:

    • Use a container that is compatible with this compound.[3]

    • Keep the container securely closed at all times, except when adding waste.[7]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[4]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is inspected weekly.[4]

  • Arrange for Professional Disposal: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[2] Do not attempt to dispose of hazardous chemicals down the drain or in the regular trash.[8][9] Professional hazardous waste disposal services are trained and permitted to handle and transport chemical waste to an approved treatment or disposal facility.[2][3]

Quantitative Data Summary for General Hazardous Waste Handling

ParameterGuidelineSource
Container Fill Level Do not exceed 90% capacity (leave at least 1-inch headspace).[4]
SAA Storage Time (Partially Filled) Up to one (1) year.[4]
SAA Storage Time (Full Container) Must be removed within three (3) days.[4]
Maximum Accumulation Volume Do not accumulate more than 55 gallons of hazardous waste.[7]
Emergency Eyewash/Shower Flush Time At least 15 minutes for chemical exposure.[8]

Experimental Protocols: Waste Characterization

In instances where a waste product's characteristics are unknown, a preliminary hazard assessment must be conducted before disposal. This typically involves:

  • SDS Review of Reactants: Carefully review the SDS for all chemicals used in the experiment to anticipate the potential hazards of the resulting waste mixture.[6]

  • pH Testing: Use a calibrated pH meter or pH paper to determine if the waste is corrosive (acidic or basic).[6]

  • Reactivity Assessment: Evaluate the potential for the waste to react with air, water, or other substances based on its known components.[6][9]

  • Toxicity Determination: Assume the waste is toxic if it contains any substance with a known toxicity profile.[6]

Treat any unknown waste as hazardous until a formal characterization proves otherwise.[6]

Mandatory Visualization: Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

G A Chemical Waste Generated B Consult Safety Data Sheet (SDS) A->B C Is waste hazardous? B->C D Dispose as non-hazardous waste per institutional guidelines C->D No E Segregate into compatible waste stream C->E Yes F Select appropriate, compatible waste container E->F G Label container with 'Hazardous Waste' and contents F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Is container full? H->I J Continue to collect waste I->J No K Seal container and arrange for EHS pickup I->K Yes J->H

Caption: General workflow for laboratory chemical waste management.

References

Essential Safety and Operational Guide for Handling Dioxohydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dioxohydrazine. Given the limited availability of specific safety data for this compound, these recommendations are based on the known hazards of closely related and highly hazardous hydrazine (B178648) compounds. A conservative approach to safety is strongly advised.

I. Hazard Summary and Personal Protective Equipment (PPE)

This compound is expected to be highly toxic and corrosive. Based on data for analogous compounds like hydrazine monohydrate, it should be treated as a substance that may be fatal if inhaled, toxic in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer.

Engineering Controls:

  • Work with this compound must be conducted in a properly functioning chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory for all personnel handling this compound.

PPE CategorySpecification
Hand Protection Double gloving with chemically resistant gloves is required. Nitrile gloves are a common choice for handling powdered chemicals; however, for direct or prolonged contact, consider gloves made of Butyl rubber or Viton®, which offer superior resistance to a wide range of hazardous chemicals. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Discard gloves immediately if contamination is suspected.
Eye & Face Protection Chemical safety goggles and a full-face shield are mandatory to protect against splashes and vapors.
Respiratory Protection A full-face respirator with a combination cartridge for organic vapors, acid gases, and particulates (or a supplied-air respirator) is required. Cartridge respirators are not suitable for hydrazine and related compounds; therefore, a self-contained breathing apparatus (SCBA) may be necessary for anything other than incidental exposure.
Skin & Body Protection A flame-retardant and antistatic protective lab coat or coveralls should be worn. For tasks with a higher risk of splash, a chemically resistant apron or suit is necessary.
Footwear Closed-toe shoes made of a chemically resistant material are required.

II. Operational Plan for Handling this compound

This step-by-step plan ensures the safe handling of this compound from preparation to storage.

1. Pre-Operational Checks:

  • Ensure the chemical fume hood is certified and functioning correctly.
  • Verify that the safety shower and eyewash station are unobstructed and operational.
  • Assemble all necessary PPE and ensure it is in good condition.
  • Prepare all necessary equipment and reagents before handling the compound.
  • Have spill control materials readily available.

2. Donning PPE:

  • Follow the correct sequence for donning PPE:
  • Inner gloves
  • Lab coat or coveralls
  • Respirator
  • Outer gloves (cuff of the outer glove should go over the sleeve of the lab coat)
  • Eye and face protection

3. Handling Procedure:

  • Conduct all manipulations of this compound within the chemical fume hood.
  • Avoid the formation of dust and aerosols.
  • Use compatible tools and equipment (e.g., spatulas, glassware).
  • Keep containers tightly closed when not in use.
  • Work with the smallest quantity of material necessary.

4. Post-Handling and Storage:

  • Decontaminate all surfaces and equipment after use.
  • Store this compound in a tightly sealed, properly labeled container.
  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[1].
  • The storage area should be secured and accessible only to authorized personnel.

5. Doffing PPE:

  • Follow the correct sequence for doffing PPE to avoid cross-contamination:
  • Outer gloves
  • Face shield and goggles
  • Lab coat or coveralls (turn inside out as it is removed)
  • Respirator
  • Inner gloves
  • Wash hands thoroughly with soap and water after removing all PPE.

III. Disposal Plan

All waste generated from handling this compound is considered hazardous waste.

  • Waste Collection:

    • Collect all contaminated solid waste (e.g., gloves, wipes, disposable lab coats) in a designated, labeled, and sealed hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.

    • Do not dispose of this compound or contaminated materials down the drain or in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Emergency Procedures

  • Inhalation: Move the affected person to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small and you are trained and equipped to handle it, use appropriate absorbent material and collect it in a sealed container for hazardous waste disposal. For large spills, or if you are not equipped to handle the spill, contact your institution's EHS office or emergency response team immediately.

Diagram: this compound Handling and Disposal Workflow

G This compound Handling and Disposal Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures prep_checks Pre-Operational Checks (Fume Hood, Safety Shower, PPE) don_ppe Don Personal Protective Equipment prep_checks->don_ppe handle Handle this compound (Inside Fume Hood) don_ppe->handle decontaminate Decontaminate Surfaces & Equipment handle->decontaminate collect_waste Collect Hazardous Waste handle->collect_waste spill Spill handle->spill exposure Personal Exposure handle->exposure storage Store this compound decontaminate->storage doff_ppe Doff Personal Protective Equipment storage->doff_ppe dispose Dispose via EHS doff_ppe->dispose Contaminated PPE collect_waste->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.